molecular formula C3H7ClS B1221215 2-Chloroethyl methyl sulfide CAS No. 542-81-4

2-Chloroethyl methyl sulfide

Cat. No.: B1221215
CAS No.: 542-81-4
M. Wt: 110.61 g/mol
InChI Key: MYFKLQFBFSHBPA-UHFFFAOYSA-N
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Description

2-Chloroethyl methyl sulfide, also known as this compound, is a useful research compound. Its molecular formula is C3H7ClS and its molecular weight is 110.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91724. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-methylsulfanylethane
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InChI

InChI=1S/C3H7ClS/c1-5-3-2-4/h2-3H2,1H3
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InChI Key

MYFKLQFBFSHBPA-UHFFFAOYSA-N
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Canonical SMILES

CSCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H7ClS
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DSSTOX Substance ID

DTXSID50202557
Record name 2-Chloroethyl methyl sulfide
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Molecular Weight

110.61 g/mol
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Physical Description

Yellow liquid with a stench; [Sigma-Aldrich MSDS]
Record name 2-Chloroethyl methyl sulfide
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CAS No.

542-81-4
Record name 2-Chloroethyl methyl sulfide
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Record name 2-Chloroethyl methyl sulfide
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Record name 2-chloroethyl methyl sulphide
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Record name 2-CHLOROETHYL METHYL SULFIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloroethyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroethyl methyl sulfide (B99878), a monofunctional analog of the potent vesicant sulfur mustard, serves as a critical surrogate in the study of chemical warfare agents. Its structural similarity allows for the investigation of toxicological mechanisms and the development of effective countermeasures in a laboratory setting with reduced, though still significant, handling risks. This technical guide provides a comprehensive overview of the chemical and physical properties of 2-chloroethyl methyl sulfide, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological effects and associated signaling pathways. All quantitative data is presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams to facilitate understanding. This document is intended to be an essential resource for researchers, scientists, and professionals engaged in drug development and toxicology studies involving this important compound.

Chemical and Physical Properties

This compound, also known as hemisulfur mustard, is a colorless to light yellow liquid with a characteristic sulfide odor.[1] It is a reactive organosulfur compound that is slightly soluble in water and soluble in organic solvents.[2] The key physical and chemical identifiers are summarized in the tables below for easy reference.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
IUPAC Name 1-chloro-2-(methylthio)ethane[3]
Synonyms 2-(Methylthio)ethyl chloride, Hemisulfur mustard, CEMS[3]
CAS Number 542-81-4
Molecular Formula C₃H₇ClS
Molecular Weight 110.61 g/mol
Appearance Colorless to light yellow liquid[1]
Density 1.11 g/mL at 25 °C
Boiling Point 55-56 °C at 30 mmHg
Refractive Index n20/D 1.496
Flash Point 42 °C (107.6 °F) - closed cup[4]
Storage Temperature 2-8°C
Table 2: Spectroscopic Data of this compound
Spectroscopic TechniqueKey Data PointsReference(s)
¹H NMR Spectra available, detailed peak assignments require further analysis.[4]
¹³C NMR Spectra available, detailed peak assignments require further analysis.[4]
Mass Spectrometry (MS) Molecular Ion (M+): m/z 110. Key fragments: m/z 61, 110.[3]
Infrared (IR) Spectroscopy Vapor phase IR spectra available for analysis.[5]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of β-hydroxyethyl methyl sulfide with thionyl chloride in a suitable solvent like chloroform (B151607).[6]

Materials:

  • β-hydroxyethyl methyl sulfide

  • Thionyl chloride

  • Dry chloroform

  • Three-necked flask

  • Dropping funnel

  • Mechanical stirrer

  • Condenser with a trap for HCl and SO₂ vapors

  • Steam bath

  • Distillation apparatus

Procedure: [6]

  • In a 1-L three-necked flask, combine 150 g (1.63 moles) of β-hydroxyethyl methyl sulfide and 200 g of dry chloroform.

  • Equip the flask with a dropping funnel, a mechanical stirrer, and a condenser fitted with a gas trap.

  • Place the flask on a steam bath.

  • Prepare a solution of 204 g (1.7 moles) of thionyl chloride in 135 cc of dry chloroform and place it in the dropping funnel.

  • Add the thionyl chloride solution dropwise to the flask over approximately two hours while stirring vigorously.

  • After the addition is complete, continue stirring for an additional four hours.

  • Distill the chloroform from the reaction mixture using a steam bath.

  • Distill the remaining residue under reduced pressure to obtain the final product. The expected yield is 135–153 g (75–85% of the theoretical amount), with a boiling point of 55–56°C at 30 mmHg.

Note: β-Chloroethyl methyl sulfide is a vesicant and must be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.[6]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the identification and quantification of this compound and its degradation products.[7]

Typical GC-MS Parameters:

  • Column: A non-polar or semi-polar capillary column is suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically set around 250 °C.

  • Oven Program: An initial temperature of 50-70 °C, held for a few minutes, followed by a ramp up to 250-280 °C.

  • Mass Spectrometer: Operated in electron impact (EI) ionization mode.

  • Detection: Monitoring for the characteristic molecular ion (m/z 110) and key fragment ions (e.g., m/z 61).

High-Performance Liquid Chromatography (HPLC) can also be employed, particularly after derivatization to introduce a chromophore for UV detection.[8] A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is often used.[8]

Biological Effects and Signaling Pathways

This compound and its close analog, 2-chloroethyl ethyl sulfide (CEES), exert their toxicity primarily through their alkylating properties.[2] Upon entering biological systems, these compounds can react with a variety of cellular macromolecules, including DNA, RNA, and proteins.[2][9] This alkylation can lead to cellular damage, induction of oxidative stress, and ultimately, cell death through apoptosis or necrosis.[10][11]

Studies on CEES have elucidated several key signaling pathways that are activated in response to exposure. These include the Akt/MAP kinase and AP-1/NF-κB pathways, which are central to the inflammatory response and cell survival decisions.[12][13]

Mechanism of Action

The primary mechanism of action involves the alkylation of DNA, leading to DNA damage.[10] This damage triggers a cellular stress response, including the phosphorylation of H2A.X and p53.[10][14] Concurrently, exposure to these agents leads to the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant, resulting in a state of oxidative stress.[10][12] This oxidative stress further contributes to DNA damage and the activation of downstream signaling cascades.[12]

Figure 1: Simplified signaling pathway of cellular damage induced by this compound.

Experimental Workflow for In Vitro Toxicity Assessment

A typical workflow for assessing the in vitro toxicity of this compound involves exposing a relevant cell line (e.g., human keratinocytes) to the compound and subsequently measuring various endpoints of cellular damage.

Figure 2: A generalized experimental workflow for assessing the in vitro toxicity of this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as a flammable liquid, toxic by inhalation, in contact with skin, and if swallowed.[4] It is also a suspected carcinogen.[4]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.

  • Respiratory Protection: Use only in a certified chemical fume hood. If there is a risk of inhalation, a full-face respirator with appropriate cartridges should be used.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.

  • Keep away from heat, sparks, and open flames.

  • Use non-sparking tools.

  • Ground and bond containers when transferring material.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

In Case of Exposure:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This technical guide provides a detailed overview of the chemical properties, synthesis, analytical methods, biological effects, and safety considerations for this compound. The information compiled herein is intended to serve as a valuable resource for researchers and professionals working with this compound, facilitating safer handling and a deeper understanding of its chemical and biological behavior. The provided experimental protocols and workflow diagrams offer a practical framework for conducting research, while the summary of its toxicological profile and associated signaling pathways can guide the development of novel therapeutic strategies against sulfur mustard and related vesicants. As with any hazardous chemical, all work with this compound must be conducted with strict adherence to safety protocols and institutional guidelines.

References

An In-depth Technical Guide to 2-Chloroethyl Methyl Sulfide (CAS 542-81-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroethyl methyl sulfide (B99878) (CEMS), with CAS number 542-81-4, is a monofunctional analog of the chemical warfare agent sulfur mustard. Due to its structural similarity and vesicant properties, it serves as a crucial surrogate in laboratory settings for studying the mechanisms of sulfur mustard-induced toxicity and for the development of potential countermeasures. This technical guide provides a comprehensive overview of CEMS, including its chemical and physical properties, synthesis, analytical methods, toxicological effects, and relevant experimental protocols. The information is intended to support researchers and drug development professionals in their work with this compound.

Chemical and Physical Properties

2-Chloroethyl methyl sulfide is a yellow liquid with a characteristic stench.[1] It is classified as a flammable liquid and is toxic by inhalation, skin contact, and ingestion.[1] As a vesicant, it can cause severe skin burns and eye damage.[1][2]

PropertyValueReference
Molecular Formula C₃H₇ClS[3]
Molecular Weight 110.61 g/mol [3][4]
CAS Number 542-81-4[3][4]
Appearance Yellow liquid with a stench[1]
Boiling Point 55-56 °C at 30 mmHg[4]
Density 1.11 g/mL at 25 °C[4]
Refractive Index n20/D 1.496[4]
Flash Point 108 °F
Storage Temperature 2-8°C[4]

Synthesis

A common and well-documented method for the synthesis of this compound involves the reaction of β-hydroxyethyl methyl sulfide with thionyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from Organic Syntheses.

Materials:

  • β-hydroxyethyl methyl sulfide

  • Thionyl chloride (redistilled)

  • Chloroform (B151607) (dry)

  • 1-L three-necked flask

  • Dropping funnel

  • Mechanical stirrer

  • Condenser with a trap for HCl and SO₂ vapors

  • Steam bath

Procedure:

  • In a 1-L three-necked flask, combine 150 g (1.63 moles) of β-hydroxyethyl methyl sulfide and 200 g of dry chloroform.

  • Equip the flask with a dropping funnel, a mechanical stirrer, and a condenser fitted with a trap for acidic vapors. Place the setup on a steam bath.

  • Prepare a solution of 204 g (1.7 moles) of redistilled thionyl chloride in 135 cc of dry chloroform.

  • Add the thionyl chloride solution dropwise to the flask over approximately 2 hours while stirring vigorously. Gentle reflux of the chloroform should be maintained. If necessary, apply gentle heat from the steam bath.

  • After the addition is complete, continue stirring for an additional 4 hours.

  • Distill off the chloroform on the steam bath.

  • Distill the remaining residue under reduced pressure. The product, this compound, will distill at 55–56°C/30 mm.

Caution: this compound is a vesicant and must be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products beta-hydroxyethyl methyl sulfide beta-hydroxyethyl methyl sulfide Reaction Flask Reaction Flask beta-hydroxyethyl methyl sulfide->Reaction Flask Thionyl chloride Thionyl chloride Thionyl chloride->Reaction Flask Chloroform Chloroform Chloroform->Reaction Flask Stirring & Heating Stirring & Heating Reaction Flask->Stirring & Heating Distillation Distillation Stirring & Heating->Distillation This compound This compound Distillation->this compound HCl HCl Distillation->HCl SO2 SO2 Distillation->SO2

Synthesis workflow for this compound.

Analytical Methods

The analysis of this compound and its metabolites or degradation products is typically performed using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of CEMS. It is particularly useful for detecting the parent compound and its volatile degradation products.

General Protocol Outline:

  • Sample Preparation: Samples (e.g., from environmental swabs, biological matrices) are extracted with a suitable organic solvent.

  • Injection: A small volume of the extract is injected into the GC.

  • Separation: The components of the sample are separated on a capillary column (e.g., DB-1701). A typical temperature program would start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 280°C).

  • Detection: The separated components are detected by a mass spectrometer, which provides both mass spectral data for identification and quantitative data.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with UV detection, can be used for the analysis of CEMS, often after a derivatization step to enhance detection.

Experimental Protocol: HPLC-UV Analysis with Derivatization

This protocol is based on a method for a similar compound and would require optimization for CEMS.

  • Derivatization: React the sample containing CEMS with a derivatizing agent such as 2-naphthalenethiol. This reaction introduces a chromophore, making the compound more readily detectable by UV. The reaction is typically carried out in a buffered solution at a controlled temperature and pH.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., Kinetex C18, 150 mm × 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 1 mL/min.

    • Detection: UV detector set at a wavelength appropriate for the derivatized product (e.g., 234 nm).

  • Quantification: A calibration curve is generated using standards of derivatized CEMS to quantify the amount in the sample.

G Sample Sample Extraction/Derivatization Extraction/Derivatization Sample->Extraction/Derivatization Chromatographic Separation Chromatographic Separation Extraction/Derivatization->Chromatographic Separation GC or HPLC Detection Detection Chromatographic Separation->Detection MS or UV Data Analysis Data Analysis Detection->Data Analysis Quantification & Identification Quantification & Identification Data Analysis->Quantification & Identification

General analytical workflow for this compound.

Toxicology and Cellular Effects

As an analog of sulfur mustard, this compound exhibits significant toxicity. Its primary mechanism of action involves the alkylation of biological macromolecules, including DNA and proteins. This leads to a cascade of cellular events, including DNA damage, oxidative stress, inflammation, and ultimately, cell death.

DNA Damage

CEMS is a potent DNA alkylating agent. This damage triggers a cellular DNA damage response (DDR).

  • Key Events:

    • Alkylation of DNA bases.

    • Activation of DNA damage sensors such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).

    • Phosphorylation of histone H2A.X (forming γH2A.X), a sensitive marker of DNA double-strand breaks.

    • Phosphorylation and activation of the tumor suppressor protein p53, which can lead to cell cycle arrest or apoptosis.

Experimental Protocol: Western Blot for Phosphorylated H2A.X

  • Cell Culture and Treatment: Culture cells (e.g., human keratinocytes) and treat with various concentrations of CEMS for desired time points.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated H2A.X (Ser139) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Oxidative Stress

Exposure to CEMS leads to the depletion of intracellular glutathione (B108866) (GSH), a major antioxidant. This depletion results in an increase in reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.

Experimental Protocol: Measurement of Intracellular ROS

  • Cell Culture and Treatment: Plate cells in a 96-well plate and treat with CEMS.

  • Probe Loading: Wash the cells and incubate with a cell-permeable fluorogenic probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) at 37°C.

  • Measurement: After incubation, measure the fluorescence intensity using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular ROS.

Inflammation

The cellular damage induced by CEMS triggers an inflammatory response, mediated by signaling pathways such as NF-κB.

  • Key Events:

    • Activation of the NF-κB signaling pathway.

    • Increased expression of pro-inflammatory enzymes and cytokines, including:

      • Cyclooxygenase-2 (COX-2)

      • Inducible nitric oxide synthase (iNOS)

      • Matrix metalloproteinase-9 (MMP-9)

G cluster_dna_damage DNA Damage Pathway cluster_oxidative_stress Oxidative Stress Pathway cluster_inflammation Inflammatory Pathway This compound This compound DNA Alkylation DNA Alkylation This compound->DNA Alkylation GSH Depletion GSH Depletion This compound->GSH Depletion ATM/ATR Activation ATM/ATR Activation DNA Alkylation->ATM/ATR Activation p53 Phosphorylation p53 Phosphorylation ATM/ATR Activation->p53 Phosphorylation H2A.X Phosphorylation (γH2A.X) H2A.X Phosphorylation (γH2A.X) ATM/ATR Activation->H2A.X Phosphorylation (γH2A.X) Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis p53 Phosphorylation->Cell Cycle Arrest / Apoptosis ROS Increase ROS Increase GSH Depletion->ROS Increase Oxidative Damage Oxidative Damage ROS Increase->Oxidative Damage NF-κB Activation NF-κB Activation ROS Increase->NF-κB Activation COX-2, iNOS, MMP-9 Expression COX-2, iNOS, MMP-9 Expression NF-κB Activation->COX-2, iNOS, MMP-9 Expression Inflammation Inflammation COX-2, iNOS, MMP-9 Expression->Inflammation

Cellular signaling pathways affected by this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles and a face shield.

    • Lab Coat: A flame-resistant lab coat is recommended.

  • First Aid:

    • Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Do NOT induce vomiting.

    • In all cases of exposure, seek immediate medical attention.

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable tool for research into the toxic mechanisms of sulfur mustards and for the preclinical evaluation of therapeutic candidates. A thorough understanding of its chemical properties, synthesis, and biological effects, as outlined in this guide, is essential for its safe and effective use in a laboratory setting. The provided experimental protocols offer a starting point for researchers to design and execute studies aimed at mitigating the harmful effects of this class of chemical agents.

References

An In-depth Technical Guide to the Molecular Structure of 2-Chloroethyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure of 2-Chloroethyl methyl sulfide (B99878) (CEMS), a significant organosulfur compound. Known as hemisulfur mustard, it is a monofunctional analogue of the chemical warfare agent sulfur mustard.[1][2] Its structural similarity allows it to be used as a safer surrogate in research aimed at understanding the toxicological mechanisms and developing countermeasures for vesicating agents.[3] This document details its molecular properties, geometry, synthesis, and the chemical pathway underlying its biological activity.

Molecular Identity and Physicochemical Properties

2-Chloroethyl methyl sulfide is identified by the chemical formula C₃H₇ClS.[1] It is a flammable, colorless to yellow liquid with a characteristic sulfide odor.[4] Due to its vesicant (blistering) properties and potential carcinogenicity, it must be handled with extreme care using appropriate personal protective equipment.[4]

Table 1: Molecular Identifiers and Physicochemical Properties

PropertyValueReference(s)
IUPAC Name 1-chloro-2-(methylthio)ethane[1][4]
Synonyms Hemisulfur mustard, CEMS, 2-(Methylthio)ethyl chloride[1][4]
CAS Number 542-81-4[1]
Molecular Formula C₃H₇ClS[1]
Molecular Weight 110.61 g/mol [4]
Density 1.11 g/mL at 25 °C
Boiling Point 55-56 °C at 30 mmHg
Refractive Index n20/D 1.496
SMILES CSCCCl[4]
InChI Key MYFKLQFBFSHBPA-UHFFFAOYSA-N[1][4]

Molecular Geometry and Conformation

A single-crystal X-ray diffraction study of CEES reveals key dihedral (torsion) angles that define its three-dimensional shape. These experimental values are reported to be similar to those predicted by ab initio quantum calculations for sulfur mustard itself, highlighting the structural relationship within this family of compounds.[3] Given the minor difference between a methyl and an ethyl group, these values serve as a strong approximation for the conformational preferences of CEMS.

Table 2: Key Torsion Angles from the Analog 2-Chloroethyl Ethyl Sulfide (CEES)

Torsion AngleAtoms InvolvedValue (°)Reference
Dihedral 1Cl—C—C—S-177.38[3]
Dihedral 2C—C—S—C83.17[3]
Dihedral 3C—C—S—C73.81[3]

Note: Data presented is for 2-chloroethyl ethyl sulfide, a close structural analogue of this compound.

Experimental Protocols: Synthesis

The synthesis of this compound can be reliably achieved via the chlorination of its corresponding alcohol, β-hydroxyethyl methyl sulfide, using thionyl chloride in a chloroform (B151607) solvent. The following protocol is adapted from a well-established procedure.

Synthesis of β-Chloroethyl Methyl Sulfide

Materials:

  • β-hydroxyethyl methyl sulfide

  • Thionyl chloride (redistilled)

  • Chloroform (dry)

Procedure:

  • A mixture of β-hydroxyethyl methyl sulfide (1.0 mole equivalent) and dry chloroform is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The condenser is fitted with a trap to neutralize HCl and SO₂ vapors.

  • The flask is gently heated on a steam bath.

  • A solution of thionyl chloride (1.04 mole equivalents) in dry chloroform is added dropwise to the stirred reaction mixture over approximately two hours. The reaction is maintained at a gentle reflux.

  • After the addition is complete, the mixture is stirred for an additional four hours.

  • The chloroform solvent is removed by distillation on a steam bath.

  • The remaining residue is purified by distillation under reduced pressure to yield β-chloroethyl methyl sulfide.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 Mix β-hydroxyethyl methyl sulfide and dry chloroform in flask setup2 Equip flask with stirrer, dropping funnel, condenser setup1->setup2 react1 Heat mixture to gentle reflux setup2->react1 setup3 Prepare thionyl chloride solution in dry chloroform react2 Add thionyl chloride solution dropwise over 2 hours react1->react2 react3 Stir for an additional 4 hours post-addition react2->react3 workup1 Distill off chloroform solvent react3->workup1 workup2 Purify residue by vacuum distillation workup1->workup2 product Product: This compound workup2->product

Fig 1. Experimental workflow for the synthesis of this compound.

Core Signaling Pathway: Mechanism of Alkylation

The primary mechanism of toxicity for this compound and related sulfur mustards is their function as potent alkylating agents. This process is initiated by a rapid, intramolecular nucleophilic substitution. The lone pair of electrons on the sulfur atom attacks the carbon atom bearing the chlorine, displacing the chloride ion. This results in the formation of a highly strained and extremely reactive three-membered cyclic intermediate known as an episulfonium ion (or thiiranium ion).

This electrophilic intermediate is then highly susceptible to attack by nucleophiles. In a biological context, the primary targets are nucleophilic sites on biomolecules, most notably the N7 position of guanine (B1146940) bases in DNA. The reaction opens the strained ring and results in the covalent attachment of the methylthioethyl group to the biological target, a process known as alkylation. This modification of DNA disrupts its normal function, leading to DNA damage, inhibition of replication, and ultimately, cytotoxicity.

G cluster_activation Step 1: Intramolecular Cyclization cluster_alkylation Step 2: Nucleophilic Attack CEMS This compound (CH₃-S-CH₂-CH₂-Cl) Episulfonium Episulfonium Ion Intermediate (Highly Reactive) CEMS->Episulfonium SNi (Intramolecular Nucleophilic Substitution) Chloride Chloride Ion (Cl⁻) CEMS->Chloride Nucleophile Biological Nucleophile (e.g., N7 of Guanine in DNA) Episulfonium:e->Nucleophile:w Rapid Attack AlkylatedProduct Alkylated Biomolecule (e.g., Alkylated DNA) Episulfonium->AlkylatedProduct Nucleophile->AlkylatedProduct Alkylation

Fig 2. Mechanism of alkylation by this compound.

References

An In-depth Technical Guide to Carboxyethylester of SN-38 (CEMS) and its Core Moiety, SN-38

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of SN-38, the active metabolite of the anticancer drug irinotecan (B1672180), and its carboxyethylester prodrugs, herein referred to as CEMS. This document details the mechanism of action, metabolic pathways, and key experimental protocols for the characterization of these compounds, aimed at supporting research and development in oncology.

Introduction

SN-38 (7-ethyl-10-hydroxycamptothecin) is a potent topoisomerase I inhibitor with significant antitumor activity.[1] However, its clinical utility is hampered by poor aqueous solubility and instability of its active lactone form at physiological pH.[2][3] To overcome these limitations, various prodrug strategies have been developed, including the synthesis of carboxyethylester derivatives of SN-38 (CEMS). These prodrugs are designed to enhance solubility and stability, facilitating improved drug delivery and targeted release of the active SN-38 molecule within the tumor microenvironment. This guide will focus on the core properties of SN-38 and a representative carboxyethylester prodrug, Val-SN-38, a valine-ester derivative.[4]

Physical and Chemical Characteristics

The physicochemical properties of SN-38 and its prodrugs are critical for their formulation, delivery, and cellular uptake. Key quantitative data are summarized in the tables below.

Table 1: Physicochemical Properties of SN-38
PropertyValueReference
Chemical Formula C₂₂H₂₀N₂O₅[1]
Molar Mass 392.411 g/mol [1]
Appearance Pale yellow crystalline solid
Solubility in Water 11–38 µg/mL[2]
logP 2.65[2]
pKa 8.7 (phenolic hydroxyl)
Active Form Lactone ring[4]
Inactive Form Carboxylate form (at physiological pH)[3]
Table 2: Physicochemical Properties of a Representative CEMS (Val-SN-38)
PropertyValueReference
Prodrug Type Valine-ester of SN-38[4]
Rationale Enhance intracellular accumulation via amino acid transporters[4]
Stability Poor stability compared to SN-38, vulnerable to endogenous esterases[4]
In vitro Cytotoxicity Similar to SN-38[4]

Mechanism of Action and Signaling Pathways

SN-38 exerts its cytotoxic effects by inhibiting DNA topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription.[5][6]

Inhibition of Topoisomerase I

The mechanism of action involves the stabilization of the covalent complex between topoisomerase I and DNA, known as the "cleavable complex".[6][7] This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a lethal double-strand break, triggering cell cycle arrest and apoptosis.[8][9]

Topoisomerase_I_Inhibition cluster_0 DNA Replication/Transcription cluster_1 SN-38 Action Supercoiled_DNA Supercoiled DNA Topoisomerase_I Topoisomerase I Supercoiled_DNA->Topoisomerase_I Binding Relaxed_DNA Relaxed DNA Cleavage_Complex Topoisomerase I-DNA Cleavable Complex Topoisomerase_I->Cleavage_Complex DNA Cleavage Cleavage_Complex->Relaxed_DNA Re-ligation Stabilized_Complex Stabilized Ternary Complex SN-38 SN-38 SN-38->Cleavage_Complex Binding & Stabilization DSB Double-Strand Break Stabilized_Complex->DSB Replication_Fork Replication Fork Replication_Fork->Stabilized_Complex Collision Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of SN-38-mediated inhibition of Topoisomerase I.

DNA Damage Response Pathway

The DNA double-strand breaks induced by SN-38 activate a complex cellular signaling cascade known as the DNA Damage Response (DDR). A key sensor protein in this pathway is ATM (Ataxia-Telangiectasia Mutated), which, upon activation, phosphorylates a number of downstream targets, including the checkpoint kinase Chk1 and the tumor suppressor p53.[8] This signaling cascade leads to cell cycle arrest, allowing time for DNA repair, or if the damage is too extensive, triggers apoptosis.[8][10]

DNA_Damage_Response SN-38 SN-38 Topoisomerase_I_Inhibition Topoisomerase I Inhibition SN-38->Topoisomerase_I_Inhibition DSB DNA Double-Strand Breaks Topoisomerase_I_Inhibition->DSB ATM ATM (activated) DSB->ATM Chk1 Chk1 (phosphorylated) ATM->Chk1 p53 p53 (activated) ATM->p53 Cell_Cycle_Arrest Cell Cycle Arrest (S/G2 phase) Chk1->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: SN-38 induced DNA damage response signaling pathway.

Metabolic Pathway and Prodrug Activation

CEMS are designed to be converted to the active SN-38 in the body. The metabolic activation of the parent drug, irinotecan, serves as a well-established model for this process. Irinotecan is a prodrug that is hydrolyzed by carboxylesterases (CES) primarily in the liver to form SN-38.[11][12] SN-38 is then detoxified through glucuronidation by UDP-glucuronosyltransferase 1A1 (UGT1A1) to form the inactive SN-38 glucuronide (SN-38G), which is excreted.[12]

Metabolic_Pathway Irinotecan Irinotecan (Prodrug) SN-38 SN-38 (Active) Irinotecan->SN-38 Hydrolysis SN-38G SN-38 Glucuronide (Inactive) SN-38->SN-38G Glucuronidation Excretion Excretion SN-38G->Excretion CES Carboxylesterases (CES) CES->Irinotecan UGT1A1 UGT1A1 UGT1A1->SN-38

Caption: Metabolic activation of irinotecan to SN-38 and its subsequent inactivation.

Experimental Protocols

This section outlines key experimental methodologies for the synthesis, characterization, and evaluation of CEMS and SN-38.

Synthesis of SN-38 Prodrugs (Esterification)

A general protocol for the synthesis of lipophilic prodrugs of SN-38 involves the esterification at the C10 and/or C20 positions with fatty acids.[13]

Materials:

  • SN-38

  • Dietary fatty acid (e.g., undecanoic acid)

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous dichloromethane (B109758) (DCM)

Procedure:

  • Dissolve SN-38 in anhydrous DCM.

  • Add the selected fatty acid, DCC, and a catalytic amount of DMAP to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Characterization of SN-38 and its Prodrugs

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is commonly used for the quantification of SN-38 and its prodrugs.[14][15]

  • Column: C18 analytical column (e.g., Agilent Zorbax SB-C18, 4.6 mm x 250 mm, 5 µm).[15]

  • Mobile Phase: A mixture of a buffer (e.g., 25 mM NaH₂PO₄, pH 3.1) and acetonitrile (B52724) (e.g., 50:50, v/v).[15]

  • Detection: UV detection at 265 nm.[15]

  • Quantification: External calibration method using standards of known concentrations.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized prodrugs and to study their stability and interactions.[16]

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass of the synthesized compounds, confirming their elemental composition.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of anticancer drugs.[17]

Procedure:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of SN-38 or the CEMS prodrug for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Cellular Uptake Studies

To evaluate the cellular uptake of SN-38 and its prodrugs, radiolabeled compounds or HPLC can be used.[17][18]

Procedure using HPLC:

  • Culture cells to confluence in culture plates.

  • Incubate the cells with a known concentration of the test compound for various time points.

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unbound compound.

  • Lyse the cells and extract the intracellular compound using an appropriate solvent (e.g., methanol).

  • Quantify the amount of the compound in the cell lysate using a validated HPLC method.

Conclusion

Carboxyethylester prodrugs of SN-38 represent a promising strategy to overcome the limitations of this potent anticancer agent. By improving its solubility and stability, these prodrugs have the potential to enhance the therapeutic index of SN-38. This technical guide provides a foundational understanding of the physicochemical properties, mechanism of action, and relevant experimental protocols for CEMS and its active core, SN-38, to aid researchers and drug developers in the advancement of novel cancer therapies. Further research into optimizing the linker chemistry and targeting moieties of these prodrugs will be crucial for their successful clinical translation.

References

An In-depth Technical Guide to 1-chloro-2-methylsulfanylethane

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 1-chloro-2-methylsulfanylethane

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications and toxicological profile of 1-chloro-2-methylsulfanylethane. Given the limited direct research on this specific compound, this guide draws upon data from closely related analogues, particularly sulfur mustards and other alkylating agents, to provide a thorough assessment for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

1-chloro-2-methylsulfanylethane, a structural analogue of half-mustard gas, possesses the following physicochemical properties:

PropertyValueReference
IUPAC Name 1-chloro-2-methylsulfanylethane[1]
Synonyms 2-Chloroethyl methyl sulfide (B99878)[1]
CAS Number 542-81-4[1]
Molecular Formula C₃H₇ClS[1]
Molecular Weight 110.60 g/mol [2]
Boiling Point 55-56 °C (at 30 mmHg)
Density 1.11 g/mL
Refractive Index 1.4970

Synthesis

Proposed Reaction:

Experimental Workflow for a Hypothetical Synthesis:

Below is a DOT script for a Graphviz diagram illustrating a potential workflow for the synthesis and purification of 1-chloro-2-methylsulfanylethane.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Characterization Reactants 2-Chloroethanol (B45725) Sodium Methanethiolate Inert Solvent (e.g., THF) Reaction Stir at room temperature Monitor by TLC/GC-MS Reactants->Reaction Quench Quench with water Reaction->Quench Extract Extract with organic solvent (e.g., Diethyl ether) Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over anhydrous MgSO₄ Wash->Dry Filter Filter drying agent Concentrate Concentrate under reduced pressure Filter->Concentrate Purify Purify by distillation Concentrate->Purify Characterize Characterize by NMR, IR, and Mass Spectrometry Purify->Characterize

A potential workflow for the synthesis of 1-chloro-2-methylsulfanylethane.

Chemical Reactivity

As a primary alkyl halide with a sulfide moiety, 1-chloro-2-methylsulfanylethane is expected to undergo nucleophilic substitution reactions. The presence of the sulfur atom can influence the reaction mechanism, potentially leading to anchimeric assistance and the formation of a cyclic sulfonium (B1226848) ion intermediate, similar to what is observed with sulfur mustards. The most probable reaction mechanism with a strong nucleophile would be a bimolecular nucleophilic substitution (SN2) reaction.

General SN2 Reaction Mechanism:

The following DOT script visualizes the SN2 reaction of 1-chloro-2-methylsulfanylethane with a generic nucleophile (Nu⁻).

G Reactants Nu⁻ + H₃CS-CH₂-CH₂-Cl TransitionState [Nu···CH₂(S-CH₃)···Cl]⁻ (Transition State) Reactants->TransitionState Sₙ2 Attack Products Nu-CH₂-CH₂-S-CH₃ + Cl⁻ TransitionState->Products G CellCulture Culture relevant cell line (e.g., HaCaT keratinocytes) Treatment Expose cells to varying concentrations of 1-chloro-2-methylsulfanylethane CellCulture->Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) Treatment->Incubation Assay Perform cytotoxicity assay (e.g., MTT, LDH release) Incubation->Assay DataAnalysis Measure absorbance/fluorescence and calculate cell viability Assay->DataAnalysis Results Determine IC₅₀ value DataAnalysis->Results G CEM 1-chloro-2-methylsulfanylethane Hydrolysis Hydrolysis CEM->Hydrolysis Oxidation Oxidation CEM->Oxidation GSH Glutathione Conjugation CEM->GSH Thiodiglycol 2-(Methylthio)ethanol Hydrolysis->Thiodiglycol Sulfoxide 1-chloro-2-(methylsulfinyl)ethane Oxidation->Sulfoxide Sulfone 1-chloro-2-(methylsulfonyl)ethane Oxidation->Sulfone GSH_Adduct GSH Conjugate GSH->GSH_Adduct Sulfoxide->Oxidation

References

Hemisulfur mustard properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Properties and Structure of Hemisulfur Mustard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and toxicological effects of hemisulfur mustard. It includes detailed data, descriptions of experimental methodologies, and visualizations of key biological pathways.

Introduction

Hemisulfur mustard, a monofunctional analog of sulfur mustard (mustard gas), is a significant compound in toxicological research and the development of medical countermeasures against chemical vesicants. Its structural similarity to sulfur mustard, possessing a single 2-chloroethyl sulfide (B99878) moiety, makes it a valuable tool for studying the mechanisms of alkylating agent-induced cellular damage with reduced systemic toxicity compared to its bifunctional counterpart. This guide focuses on the most commonly studied hemisulfur mustard, 2-chloroethyl ethyl sulfide (CEES), and also provides information on 2-(2-chloroethylthio)ethanol.

Structure and Chemical Identity

Hemisulfur mustards are characterized by a single chloroethyl group attached to a sulfur atom. This monofunctional nature distinguishes them from the bifunctional sulfur mustard.

2.1. 2-Chloroethyl Ethyl Sulfide (CEES)

  • Chemical Formula: C₄H₉ClS[1]

  • Systematic Name: 1-Chloro-2-(ethylthio)ethane[1]

  • Common Synonyms: Half mustard gas, 2-Chlorodiethyl sulfide[1]

  • CAS Number: 693-07-2[1]

2.2. 2-(2-Chloroethylthio)ethanol

  • Chemical Formula: C₄H₉ClOS

  • Systematic Name: 2-((2-Chloroethyl)thio)ethanol

  • Common Synonyms: Hemisulfur mustard, Mustard chlorohydrin, Half sulfur mustard

  • CAS Number: 693-30-1

Physicochemical and Toxicological Properties

The following tables summarize the key quantitative data for 2-chloroethyl ethyl sulfide and 2-(2-chloroethylthio)ethanol.

Table 1: Physical and Chemical Properties of 2-Chloroethyl Ethyl Sulfide (CEES)
PropertyValueReference
Molecular Weight 124.63 g/mol [1]
Appearance Colorless liquid[1]
Density 1.07 g/mL at 25 °C[2]
Boiling Point 156-157 °C[2]
Flash Point 52 °C[2]
Refractive Index n20/D 1.4885[2]
Solubility Slightly soluble in water[3]
Vapor Density 4.27 (air = 1)[3]
Table 2: Physical and Chemical Properties of 2-(2-Chloroethylthio)ethanol
PropertyValueReference
Molecular Weight 140.63 g/mol [4]
Appearance Oily, somewhat hygroscopic liquid[4]
Boiling Point 100 °C at 0.6 mmHg[4]
Refractive Index nD20 1.5188[4]
Solubility Soluble in water[4]
Table 3: Toxicological Data for 2-Chloroethyl Ethyl Sulfide (CEES)
ParameterValueSpeciesRouteReference
LD₅₀ 252 mg/kgRatOral[1]

Mechanism of Action

The primary mechanism of toxicity for hemisulfur mustard is the alkylation of cellular macromolecules, most significantly DNA. This process is initiated by an intramolecular cyclization to form a highly reactive episulfonium ion.

DNA Alkylation

The chloroethyl group of hemisulfur mustard undergoes an intramolecular cyclization, eliminating a chloride ion and forming a strained, three-membered episulfonium ring. This electrophilic intermediate readily reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine (B1146940) and the N3 position of adenine. Unlike bifunctional sulfur mustard, hemisulfur mustard can only form monoadducts with DNA and cannot induce interstrand cross-links.

DNA_Alkylation CEES Hemisulfur Mustard (2-Chloroethyl ethyl sulfide) Episulfonium Episulfonium Ion (Reactive Intermediate) CEES->Episulfonium - Cl⁻ Alkylated_DNA Alkylated DNA (Monoadducts) Episulfonium->Alkylated_DNA + Guanine (N7) / Adenine (N3) DNA DNA DNA->Alkylated_DNA Cellular_Damage Cellular Damage (Apoptosis, Inflammation) Alkylated_DNA->Cellular_Damage

Mechanism of Hemisulfur Mustard DNA Alkylation.
Cellular Consequences of DNA Damage

The formation of DNA monoadducts by hemisulfur mustard triggers a cascade of cellular responses, including the activation of DNA damage response (DDR) pathways. This can lead to cell cycle arrest, apoptosis (programmed cell death), and an inflammatory response.

Cellular_Consequences cluster_0 Initiating Event cluster_1 Molecular Damage cluster_2 Cellular Responses cluster_3 Cellular Outcomes CEES_Exposure Hemisulfur Mustard Exposure DNA_Alkylation DNA Alkylation (Monoadducts) CEES_Exposure->DNA_Alkylation DDR DNA Damage Response (ATM/ATR, p53) DNA_Alkylation->DDR Oxidative_Stress Oxidative Stress DNA_Alkylation->Oxidative_Stress Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis Inflammation Inflammation (Cytokine Release) Oxidative_Stress->Inflammation Tissue_Injury Tissue Injury Inflammation->Tissue_Injury Apoptosis->Tissue_Injury

Cellular consequences of hemisulfur mustard exposure.

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and toxicological assessment of hemisulfur mustard. These are based on established methods for similar compounds and should be adapted and optimized for specific laboratory conditions.

Synthesis of 2-Chloroethyl Ethyl Sulfide (CEES)

Principle: A common method for the synthesis of 2-chloroethyl ethyl sulfide involves the chlorination of its corresponding alcohol precursor, 2-(ethylthio)ethanol (B52129), using a chlorinating agent such as thionyl chloride.

Generalized Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂), dissolve 2-(ethylthio)ethanol in an anhydrous solvent (e.g., chloroform (B151607) or dichloromethane).

  • Chlorination: Cool the flask in an ice bath. Slowly add a solution of thionyl chloride in the same anhydrous solvent dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Carefully quench any unreacted thionyl chloride by the slow addition of a cold, saturated sodium bicarbonate solution. Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2-chloroethyl ethyl sulfide.

In Vitro Cytotoxicity Assay

Principle: The cytotoxicity of hemisulfur mustard can be assessed using various in vitro assays that measure cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.

Generalized Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., human keratinocytes or bronchial epithelial cells) in a 96-well plate at a predetermined seeding density and allow them to adhere overnight.

  • Compound Exposure: Prepare serial dilutions of hemisulfur mustard in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of hemisulfur mustard. Include appropriate vehicle controls.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the cell viability against the log of the compound concentration.

Cytotoxicity_Workflow Start Start: Plate Cells in 96-well Plate Add_Compound Add Serial Dilutions of Hemisulfur Mustard Start->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (Calculate % Viability, IC₅₀) Read_Absorbance->Analyze_Data

Generalized workflow for an in vitro cytotoxicity assay.

Conclusion

Hemisulfur mustard serves as a critical model compound for understanding the toxic mechanisms of alkylating chemical warfare agents. Its monofunctional nature allows for the specific investigation of DNA monoadduct formation and the subsequent cellular responses, without the confounding factor of DNA cross-linking. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working to develop effective countermeasures against these hazardous substances. Further research into the detailed signaling pathways and the development of more specific inhibitors will be crucial in mitigating the health risks posed by hemisulfur mustard and related compounds.

References

2-(Methylthio)ethyl chloride safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety Data for 2-(Methylthio)ethyl chloride (CAS: 542-81-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)ethyl chloride, also known by its synonyms 2-Chloroethyl methyl sulfide (B99878) and Hemisulfur mustard, is a monofunctional chemical analog of sulfur mustard.[1] Its structural similarity to sulfur mustard makes it a valuable compound in research settings, particularly for studying the mechanisms of toxicity and developing potential antagonists.[1] However, this utility also signifies inherent hazards. This guide provides a comprehensive overview of the safety data for 2-(Methylthio)ethyl chloride, compiling critical information from various safety data sheets to ensure its safe handling, use, and storage in a research and development environment. The compound is a flammable, corrosive, and toxic substance that is also classified as a possible carcinogen, demanding strict adherence to safety protocols.[2]

Chemical and Physical Properties

A clear understanding of the physical properties of 2-(Methylthio)ethyl chloride is fundamental to its safe handling. It is a liquid with a characteristic stench.[2] Key quantitative physical data are summarized below.

PropertyValue
CAS Number 542-81-4
Molecular Formula C3H7ClS[3]
Molecular Weight 110.61 g/mol
Density 1.11 g/mL at 25 °C[1]
Boiling Point 140.0 °C at 760 mmHg[3], 55-56 °C at 30 mmHg[1]
Flash Point 42 °C (107.6 °F) - closed cup
Refractive Index n20/D 1.496[1]
Appearance Colorless to light yellow/orange clear liquid[1]
Storage Temperature 2-8°C[1]

Hazard Identification and GHS Classification

2-(Methylthio)ethyl chloride is classified as a hazardous substance under the Globally Harmonized System (GHS). The signal word for this chemical is "Danger".[4] Its classifications point to significant health and physical hazards.

Hazard ClassGHS Category
Flammable Liquids Category 3[4][5]
Acute Toxicity, Oral Category 4[4][5]
Acute Toxicity, Dermal Category 3[4][5]
Acute Toxicity, Inhalation Category 3[4][5]
Skin Corrosion/Irritation Sub-category 1B[5]
Carcinogenicity Category 1A[4]

Hazard Statements (H-Codes): [4][5]

  • H226: Flammable liquid and vapor.

  • H302: Harmful if swallowed.

  • H311: Toxic in contact with skin.

  • H314: Causes severe skin burns and eye damage.

  • H331: Toxic if inhaled.

  • H350: May cause cancer.

Toxicological Information

The primary toxicological concerns are acute toxicity through multiple exposure routes, severe skin corrosivity, and its potential as a carcinogen.[2][5] It is harmful if ingested and toxic upon inhalation or skin absorption.[2][5] Inhalation may lead to corrosive injuries to the upper respiratory tract.[2][5]

Exposure RouteHazard Classification
Oral Acute Toxicity, Category 4 (Harmful)[5]
Dermal Acute Toxicity, Category 3 (Toxic)[5]
Inhalation Acute Toxicity, Category 3 (Toxic)[5]
Skin Contact Skin Corrosion, Sub-category 1B (Causes severe burns)[5]
Carcinogenicity Category 1A (May cause cancer)[5]

Experimental Protocols and Workflows

Detailed experimental protocols for toxicological studies, such as the investigation of cutaneous toxicity in isolated perfused porcine skin, are found in specialized, peer-reviewed scientific literature and are not contained within standard safety data sheets. However, a generalized workflow for developing a safe handling protocol for a hazardous chemical like 2-(Methylthio)ethyl chloride in a research setting is outlined below.

cluster_prep Phase 1: Preparation & Assessment cluster_protocol Phase 2: Protocol Development cluster_execution Phase 3: Execution & Disposal A Review Safety Data Sheet & Relevant Literature B Identify Hazards (Toxicity, Flammability, Reactivity) A->B C Conduct Risk Assessment (Exposure Scenarios) B->C D Define Engineering Controls (e.g., Fume Hood) C->D E Select Personal Protective Equipment (PPE) (Gloves, Goggles, Respirator) D->E F Develop Standard Operating Procedure (SOP) E->F G Perform Experiment Following SOP F->G H Segregate & Manage Hazardous Waste G->H I Decontaminate Workspace & Equipment H->I cluster_controls Hierarchy of Controls A Hazardous Chemical 2-(Methylthio)ethyl chloride B Engineering Controls (Isolate people from hazard) A->B C Administrative Controls (Change the way people work) B_items • Use in a certified chemical fume hood. • Use explosion-proof ventilation. • Ensure availability of eyewash stations. B->B_items D Personal Protective Equipment (PPE) (Protect the worker with personal equipment) C_items • Develop and follow a detailed SOP. • Restrict access to authorized personnel. • Provide specific chemical safety training. • Do not work alone. C->C_items D_items • Eyes: Chemical splash goggles & face shield. • Skin: Chemical-resistant gloves (e.g., Butyl). • Respiratory: Type ABEK respirator filter. • Clothing: Chemical-resistant apron or lab coat. D->D_items

References

Toxicological Profile of 2-Chloroethyl Methyl Sulfide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited toxicological data is available for 2-Chloroethyl methyl sulfide (B99878) (CEMS). Much of the information presented in this guide is extrapolated from studies on its close structural analog, 2-chloroethyl ethyl sulfide (CEES), a commonly used surrogate for sulfur mustard research. This is clearly indicated where applicable.

Introduction

2-Chloroethyl methyl sulfide (CEMS), also known as hemisulfur mustard, is a monofunctional alkylating agent and a structural analog of the chemical warfare agent sulfur mustard.[1] Its chemical structure consists of a chloroethyl group attached to a methyl sulfide moiety. Due to its reactivity, CEMS is considered a hazardous substance with the potential to cause significant harm upon exposure.[2] This technical guide provides a comprehensive overview of the current knowledge regarding the toxicological profile of CEMS, with a focus on its chemical properties, toxicokinetics, mechanisms of toxicity, and adverse health effects. The information is intended to support researchers, scientists, and drug development professionals in understanding the risks associated with this compound and in the development of potential countermeasures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference(s)
Chemical Formula C₃H₇ClS[1]
Molecular Weight 110.61 g/mol [1]
CAS Number 542-81-4[1]
Appearance Colorless to light yellow liquid[3][4]
Odor Unpleasant, sulfide-like[4]
Boiling Point 145 °C (decomposes)
Melting Point -45 °C
Density 1.11 g/mL at 25 °C
Solubility Slightly soluble in water[4]
Vapor Pressure 4.9 mmHg at 25 °C
Flash Point 42 °C

Toxicological Data

Quantitative toxicological data for CEMS is scarce. The following table summarizes the available data, including information for the analog CEES.

ParameterSpeciesRoute of AdministrationValueReference(s)
LD₅₀ (CEES) RatOral252 mg/kg[3][4]
Dermal Irritation (CEES) RabbitDermalSevere (500 mg/24h)[4]
Eye Irritation (CEES) RabbitOcularSevere (0.25 mg/24h)[4]

Hazard Classifications: [5]

  • Flammable liquids, Category 3

  • Acute toxicity, Category 4, Oral

  • Acute toxicity, Category 3, Dermal

  • Skin corrosion, Sub-category 1B

  • Acute toxicity, Category 3, Inhalation

  • Carcinogenicity, Category 1A

Toxicokinetics (Absorption, Distribution, Metabolism, and Excretion)

  • Absorption: As a lipophilic compound, CEMS is expected to be readily absorbed through the skin, lungs, and gastrointestinal tract.[6]

  • Distribution: Following absorption, it is likely distributed throughout the body via the bloodstream.[6]

  • Metabolism: A key detoxification pathway for the analogous CEES involves methylation by thioether S-methyltransferase to form a more water-soluble methyl sulfonium (B1226848) derivative.[7] This metabolite is then readily excreted. It is highly probable that CEMS undergoes a similar metabolic fate.

  • Excretion: The primary route of excretion for the methylated metabolite of CEES is through the urine.[7]

Mechanism of Toxicity

The toxicity of this compound and its analogs is primarily attributed to their ability to act as alkylating agents, leading to cellular damage through multiple mechanisms.

DNA Damage

CEMS can cause DNA damage through two main pathways:

  • Direct Alkylation: The electrophilic nature of the chloroethyl group allows it to react with nucleophilic sites on DNA bases, forming DNA adducts. This can disrupt DNA replication and transcription, leading to mutations and cell death.[8][9]

  • Oxidative Stress: Exposure to CEMS analogs has been shown to deplete intracellular glutathione (B108866) (GSH) and induce the production of reactive oxygen species (ROS).[8][10] This oxidative stress can lead to oxidative DNA damage, such as the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG).[10]

Below is a diagram illustrating the dual mechanism of DNA damage.

DNA_Damage_Mechanism Mechanism of DNA Damage by this compound CEMS This compound Direct_Alkylation Direct DNA Alkylation CEMS->Direct_Alkylation Oxidative_Stress Induction of Oxidative Stress CEMS->Oxidative_Stress DNA_Adducts Formation of DNA Adducts Direct_Alkylation->DNA_Adducts ROS Increased Reactive Oxygen Species (ROS) Oxidative_Stress->ROS GSH_Depletion Glutathione (GSH) Depletion Oxidative_Stress->GSH_Depletion DNA_Damage_Response DNA Damage Response DNA_Adducts->DNA_Damage_Response Oxidative_DNA_Damage Oxidative DNA Damage (e.g., 8-OHdG) ROS->Oxidative_DNA_Damage Oxidative_DNA_Damage->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage_Response->Apoptosis

Caption: Dual mechanism of DNA damage induced by this compound.

Induction of Apoptosis

Studies on CEES have demonstrated its ability to induce apoptosis, or programmed cell death.[11] This process is characterized by morphological changes such as chromatin condensation and DNA fragmentation. The induction of apoptosis by CEES appears to be a direct consequence of cellular damage and does not require new protein synthesis.[11]

Inflammatory Response

Exposure to CEMS analogs triggers a significant inflammatory response, particularly in the skin and lungs.[8][12] This is mediated by the activation of key signaling pathways, including:

  • Akt/MAP Kinase Pathway: This pathway is involved in cell survival, proliferation, and inflammation.[8]

  • AP-1/NF-κB Pathways: These transcription factors regulate the expression of numerous pro-inflammatory genes, such as cytokines and chemokines.[8][12]

The activation of these pathways leads to the recruitment of inflammatory cells and the production of inflammatory mediators, contributing to the observed tissue damage.

The following diagram illustrates the inflammatory signaling pathway.

Inflammatory_Signaling Inflammatory Signaling Pathway Activated by this compound Analogs CEMS This compound Analog (e.g., CEES) Cellular_Stress Cellular Stress & DNA Damage CEMS->Cellular_Stress Akt_MAPK Activation of Akt/MAP Kinase Pathway Cellular_Stress->Akt_MAPK NFkB_AP1 Activation of NF-κB and AP-1 Cellular_Stress->NFkB_AP1 Akt_MAPK->NFkB_AP1 Gene_Expression Increased Expression of Pro-inflammatory Genes NFkB_AP1->Gene_Expression Inflammatory_Mediators Production of Inflammatory Mediators (Cytokines, etc.) Gene_Expression->Inflammatory_Mediators Inflammation Inflammation Inflammatory_Mediators->Inflammation

Caption: Inflammatory signaling cascade initiated by CEMS analogs.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the toxicological assessment of CEMS and its analogs.

Cutaneous Toxicity in Isolated Perfused Porcine Skin

This in vitro model is used to assess the dermatotoxicity of chemical agents.

Protocol Overview:

  • Skin Flap Preparation: A section of porcine skin with its associated vasculature is surgically isolated.

  • Perfusion: The flap is connected to a perfusion system that circulates a physiological buffer, maintaining the viability of the tissue.

  • Exposure: A known concentration of the test substance (e.g., CEMS) is applied topically to the skin surface.

  • Sample Collection: Perfusate samples are collected over time to analyze for the parent compound and its metabolites, providing information on percutaneous absorption.

  • Biochemical and Morphological Assessment: At the end of the experiment, skin biopsies are taken for histological examination and biochemical assays to assess tissue damage, inflammation, and other toxic endpoints.

The workflow for this protocol is depicted below.

Porcine_Skin_Protocol Workflow for Cutaneous Toxicity Testing in Perfused Porcine Skin Start Start Prepare_Skin Prepare Isolated Perfused Porcine Skin Flap Start->Prepare_Skin Apply_CEMS Topical Application of This compound Prepare_Skin->Apply_CEMS Collect_Samples Collect Perfusate and Tissue Samples Apply_CEMS->Collect_Samples Analyze_Samples Analyze Samples for Absorption and Metabolism Collect_Samples->Analyze_Samples Assess_Toxicity Assess Dermatotoxicity (Histology, Biomarkers) Collect_Samples->Assess_Toxicity End End Analyze_Samples->End Assess_Toxicity->End

References

Environmental fate of 2-Chloroethyl methyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Fate of 2-Chloroethyl methyl sulfide (B99878)

Disclaimer: Quantitative data and detailed experimental findings for 2-Chloroethyl methyl sulfide (CEMS) are limited in publicly available literature. Therefore, this guide extensively utilizes data from its close structural analog, 2-Chloroethyl ethyl sulfide (CEES), as a surrogate to predict the environmental fate of CEMS. This approach is a standard practice in environmental risk assessment when substance-specific data are unavailable.

Introduction

This compound (CEMS), with the chemical formula C₃H₇ClS, is an organosulfur compound.[1] It is structurally similar to sulfur mustard agents, and as such, understanding its behavior and persistence in the environment is of significant interest to researchers, scientists, and environmental protection agencies. This technical guide provides a comprehensive overview of the environmental fate of CEMS, focusing on its degradation, transport, and persistence in various environmental compartments.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties. The properties for CEMS and its analog CEES are summarized below.

PropertyThis compound (CEMS)2-Chloroethyl ethyl sulfide (CEES)Reference
CAS Number 542-81-4693-07-2[1][2]
Molecular Formula C₃H₇ClSC₄H₉ClS[1][2]
Molecular Weight 110.61 g/mol 124.63 g/mol [1][2]
Boiling Point 55-56 °C at 30 mmHg156 °C at 760 mmHg[2][3]
Density 1.11 g/mL at 25 °C1.0663 g/cm³ at 20 °C[2][3]
Vapor Pressure Not available3.4 mmHg at 25 °C[2]
Water Solubility Not availableSlightly soluble[2]
Log Kow (estimated) Not available2.16[2]
Henry's Law Constant (estimated) Not available1.35 x 10⁻⁴ atm·m³/mol[2]

Degradation Pathways

Degradation is a key process that reduces the concentration of chemical substances in the environment. The primary degradation pathways for CEMS are expected to be hydrolysis and photodegradation.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For 2-chloroethyl sulfides, this is a dominant and rapid degradation process. The mechanism involves the formation of a cyclic sulfonium (B1226848) ion intermediate.[4][5]

The primary hydrolysis products of CEES are 2-hydroxyethyl ethyl sulfide and hydrochloric acid.[2] A similar pathway is anticipated for CEMS, yielding 2-hydroxyethyl methyl sulfide and HCl. The hydrolysis of CEES is rapid, with an extrapolated half-life in pure water of approximately 44 seconds.[2]

CompoundMediumHalf-life (t₁/₂)Rate Constant (k)TemperatureReference
2-Chloroethyl ethyl sulfidePure Water (extrapolated)~44 seconds0.0158 s⁻¹25 °C[2]

A standard method to determine the rate of hydrolysis involves incubating the test substance in sterile aqueous buffer solutions of different pH values (e.g., 4, 7, and 9) at a constant temperature.

  • Preparation: A stock solution of CEMS is prepared in a water-miscible solvent.

  • Incubation: Aliquots of the stock solution are added to sealed test vessels containing the sterile buffer solutions, ensuring the final concentration of the organic solvent is minimal. Control solutions without the test substance are also prepared.

  • Sampling: At various time intervals, samples are withdrawn from the test vessels.

  • Analysis: The concentration of CEMS in the samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

  • Data Analysis: The rate of hydrolysis is determined by plotting the concentration of CEMS against time. The pseudo-first-order rate constant (k) is calculated from the slope of the line when the natural logarithm of the concentration is plotted against time. The half-life (t₁/₂) is then calculated as ln(2)/k.

Hydrolysis_Pathway CEMS This compound (C₃H₇ClS) Transition Cyclic Sulfonium Ion Intermediate CEMS->Transition + H₂O (rate-determining) Products 2-Hydroxyethyl methyl sulfide + HCl Transition->Products Rapid reaction

Figure 1: Proposed hydrolysis pathway for this compound.
Photodegradation

Photodegradation involves the breakdown of chemicals by light. This can occur directly through the absorption of light by the molecule or indirectly through reactions with photochemically produced reactive species like hydroxyl radicals.

In the atmosphere, the vapor-phase reaction with hydroxyl radicals is expected to be a significant degradation pathway. The estimated atmospheric half-life for CEES is about 32 hours.[2]

In water and soil, photocatalytic degradation in the presence of semiconductors like titanium dioxide (TiO₂) has been shown to be effective for CEES.[6] Under visible light irradiation with a Ti-DMTHA-Li catalyst, CEES has a degradation half-life of 21.5 minutes.[6]

CompoundMedium/ConditionsHalf-life (t₁/₂)Reference
2-Chloroethyl ethyl sulfideAtmosphere (reaction with OH radicals, estimated)~32 hours[2]
2-Chloroethyl ethyl sulfideAqueous, with Ti-DMTHA-Li catalyst (visible light)21.5 minutes[6]
2-Chloroethyl ethyl sulfideMethanol-water, with Al13-TCPP catalyst (visible light)14.7 minutes[6]
  • Light Source: A light source with a known spectral distribution, such as a xenon arc lamp, is used to simulate sunlight.

  • Test Solutions: Solutions of CEMS in sterile, purified water are prepared in quartz tubes. Dark controls are prepared by wrapping identical tubes in aluminum foil.

  • Irradiation: The tubes are placed in a temperature-controlled chamber and irradiated.

  • Sampling and Analysis: At set time intervals, samples are taken from both the irradiated and dark control tubes and analyzed for the concentration of CEMS.

  • Quantum Yield Calculation: The first-order rate constant is determined, and the quantum yield (the fraction of absorbed photons that result in a chemical reaction) is calculated by relating the reaction rate to the photon flux and the molar absorption coefficient of the compound.

Photocatalysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare CEMS solution in purified water B Add photocatalyst (e.g., TiO₂) A->B C Irradiate with simulated sunlight B->C E Run dark controls in parallel B->E D Maintain constant temperature C->D F Sample at time intervals C->F E->F G Analyze CEMS concentration (e.g., HPLC) F->G H Calculate degradation rate and half-life G->H

Figure 2: Experimental workflow for determining photocatalytic degradation.
Biodegradation

This type of test screens for ready biodegradability in an aerobic aqueous medium.

  • Inoculum: The inoculum is typically activated sludge from a sewage treatment plant.

  • Test Setup: The test substance is added as the sole source of organic carbon to a mineral salt medium inoculated with the microorganisms. The test is usually run in sealed bottles.

  • Measurement: Biodegradation is followed by measuring a parameter such as oxygen consumption or carbon dioxide production over a 28-day period.

  • Analysis: The percentage of degradation is calculated based on the measured parameter relative to the theoretical maximum. A substance is considered readily biodegradable if it reaches a pass level of >60% (for CO₂ evolution) within a 10-day window during the 28-day test.

Biodegradation_Setup cluster_vessel Sealed Test Vessel cluster_monitoring Monitoring cluster_result Result A Mineral Medium + CEMS (sole carbon source) C Incubate at constant temperature in the dark A->C B Microbial Inoculum (e.g., activated sludge) B->C D Measure CO₂ evolution (or O₂ consumption) C->D F Calculate % Biodegradation over 28 days D->F E Run biotic and abiotic controls E->D

Figure 3: Conceptual setup for a ready biodegradability test.

Environmental Transport and Distribution

Sorption to Soil and Sediment

Sorption to soil and sediment particles affects a chemical's mobility and bioavailability. This process is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc).[9] A high Koc value indicates that the chemical tends to adsorb to soil and organic matter, making it less mobile.[10]

For CEES, the Koc has been estimated to be 149.[2] This value suggests that CEES, and likely CEMS, has high mobility in soil. However, due to its extremely rapid hydrolysis, significant leaching through the soil column is not expected.[2]

CompoundParameterValueInterpretationReference
2-Chloroethyl ethyl sulfideKoc (estimated)149High mobility[2]

The batch equilibrium method is commonly used to determine the soil adsorption coefficient.

  • Soil Selection: A range of characterized soils with varying organic carbon content and texture is selected.

  • Test Solutions: Solutions of CEMS are prepared in a 0.01 M CaCl₂ solution.

  • Equilibration: Weighed amounts of soil are mixed with the test solutions in centrifuge tubes and agitated on a shaker for a predetermined time to reach equilibrium.

  • Separation: The soil and aqueous phases are separated by centrifugation.

  • Analysis: The concentration of CEMS in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

  • Calculation: The soil-water distribution coefficient (Kd) is calculated for each soil. The Koc is then determined by normalizing Kd to the organic carbon content of the soil (Koc = (Kd / %OC) * 100).

Volatilization

Volatilization is the transfer of a substance from a liquid or solid phase to a gas phase. The tendency of a chemical to volatilize from water is described by its Henry's Law constant. While the Henry's Law constant for CEES suggests that volatilization from moist soil surfaces may occur, it is not considered an important fate process because the rate of hydrolysis is much faster than the rate of volatilization.[2]

Summary of Environmental Fate

The overall environmental fate of this compound is likely dominated by rapid chemical degradation, particularly hydrolysis.

Environmental_Fate_Summary cluster_transport Transport Processes cluster_degradation Degradation Processes CEMS This compound (in Environment) Volatilization Volatilization (Minor) CEMS->Volatilization Air Sorption Sorption to Soil/Sediment (High Mobility Potential) CEMS->Sorption Soil/Sediment Hydrolysis Hydrolysis (Dominant, Rapid) CEMS->Hydrolysis Water Photodegradation Photodegradation (Significant in atmosphere) CEMS->Photodegradation Sunlight Biodegradation Biodegradation (Potential Pathway) CEMS->Biodegradation Microbes Leaching Leaching (Limited by degradation) Sorption->Leaching Degradation_Products Degradation Products (e.g., 2-Hydroxyethyl methyl sulfide) Hydrolysis->Degradation_Products Photodegradation->Degradation_Products Biodegradation->Degradation_Products

Figure 4: Conceptual model of the environmental fate of this compound.

  • In Water: Undergo rapid hydrolysis with a half-life likely on the order of seconds to minutes.

  • In Soil: Be mobile but degrade quickly via hydrolysis before significant leaching can occur.

  • In Air: Be degraded by reaction with hydroxyl radicals.

Due to its rapid degradation, CEMS is not expected to be persistent in the environment. Bioconcentration in aquatic organisms is also not an important environmental fate process.[2]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloroethyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DANGER: 2-Chloroethyl methyl sulfide (B99878) is a vesicant and a sulfur mustard analog. It must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection. All procedures should be performed by trained personnel familiar with handling hazardous chemicals.

Introduction

This document provides a detailed protocol for the synthesis of 2-chloroethyl methyl sulfide from β-hydroxyethyl methyl sulfide. The described method is a standard organic transformation involving the conversion of a primary alcohol to an alkyl chloride using thionyl chloride as the chlorinating agent. This compound and its analogs are important research compounds, particularly in the study of chemical defense and toxicology, as they are related to sulfur mustards.[1][2]

The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic substitution to yield the desired product.[3][4] The use of thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture.[3]

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[5]

Materials and Equipment:

  • β-hydroxyethyl methyl sulfide

  • Thionyl chloride (SOCl₂)

  • Dry chloroform (B151607) (CHCl₃)

  • 1-L three-necked round-bottom flask

  • Dropping funnel

  • Mechanical stirrer

  • Reflux condenser

  • Gas trap (for HCl and SO₂ vapors)

  • Steam bath

  • Distillation apparatus for reduced pressure distillation

Procedure:

  • Reaction Setup: In a 1-L three-necked flask, combine 150 g (1.63 moles) of β-hydroxyethyl methyl sulfide and 200 g of dry chloroform.[5] The flask should be equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser. The condenser outlet should be connected to a gas trap to neutralize the evolving HCl and SO₂ gases.[5]

  • Addition of Thionyl Chloride: Prepare a solution of 204 g (1.7 moles) of thionyl chloride in 135 cc of dry chloroform.[5] Add this solution dropwise to the stirred mixture of β-hydroxyethyl methyl sulfide and chloroform over approximately two hours.[5] The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux of the chloroform.[5] If necessary, the flask can be gently heated on a steam bath to maintain reflux.[5]

  • Reaction Completion: After the addition of thionyl chloride is complete, continue to stir the reaction mixture vigorously for an additional four hours.[5]

  • Solvent Removal: Remove the chloroform by distillation on a steam bath.[5]

  • Product Purification: The crude residue is then purified by distillation under reduced pressure.[5] The fraction boiling at 55–56 °C at 30 mm Hg is collected.[5]

Data Presentation

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Amount (g)MolesBoiling Point (°C)Yield (%)
β-hydroxyethyl methyl sulfideC₃H₈OS92.161501.63--
Thionyl chlorideSOCl₂118.972041.776-
This compoundC₃H₇ClS110.61135–153-55–56 / 30 mm Hg75–85

Data sourced from Organic Syntheses.[5]

Visualizations

Reaction_Scheme cluster_reactants Reactants cluster_products Products beta-hydroxyethyl methyl sulfide β-hydroxyethyl methyl sulfide This compound This compound beta-hydroxyethyl methyl sulfide->this compound Reaction thionyl chloride Thionyl Chloride (SOCl₂) thionyl chloride->this compound sulfur dioxide Sulfur Dioxide (SO₂) thionyl chloride->sulfur dioxide hydrogen chloride Hydrogen Chloride (HCl) thionyl chloride->hydrogen chloride

Caption: Chemical reaction scheme for the synthesis of this compound.

Experimental_Workflow A Combine β-hydroxyethyl methyl sulfide and dry chloroform in a 3-necked flask. B Add thionyl chloride solution dropwise over 2 hours. A->B Step 1 C Stir vigorously for 4 hours after addition. B->C Step 2 D Remove chloroform by distillation. C->D Step 3 E Purify by vacuum distillation to obtain this compound. D->E Step 4

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for DNA Alkylation Studies Using 2-Chloroethyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloroethyl methyl sulfide (B99878) (CEMS), a monofunctional analog of sulfur mustard, in DNA alkylation studies. The protocols and data presented are intended to guide researchers in designing and conducting experiments to investigate DNA damage and associated cellular responses.

Introduction

2-Chloroethyl methyl sulfide (CEMS) is a vesicant and alkylating agent that serves as a less hazardous surrogate for sulfur mustard in laboratory settings.[1] It is known to induce DNA damage through two primary mechanisms: direct alkylation of DNA bases and the induction of oxidative stress.[2] CEMS forms monofunctional adducts with DNA, primarily at the N7 position of guanine (B1146940) and the N3 position of adenine.[3][4] This DNA damage triggers various cellular responses, including the activation of DNA repair pathways, cell cycle arrest, and inflammatory signaling cascades, making it a valuable tool for studying the molecular toxicology of alkylating agents and for the development of potential countermeasures.[5][6]

Mechanism of Action

CEMS-induced DNA damage initiates a cascade of cellular events. The alkylation of DNA by CEMS can lead to the formation of DNA adducts, which, if not repaired, can result in mutations and cell death.[7] The damage also triggers a DNA damage response (DDR), often involving the activation of kinases such as ATM and ATR, which in turn phosphorylate downstream targets like H2A.X and p53.[6] Furthermore, CEMS exposure is associated with the depletion of intracellular glutathione (B108866) (GSH), leading to oxidative stress and the formation of oxidative DNA lesions such as 8-hydroxydeoxyguanosine (8-OHdG).[2][6] This oxidative stress can also activate inflammatory pathways, including the Akt/MAP kinase and AP-1/NF-κB pathways.[1][5]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound on DNA damage and cellular viability.

Table 1: CEES-Induced Oxidative DNA Damage in Skin Cells [6]

Cell TypeTreatment8-OHdG Level (ng/mL)
JB6Vehicle Control1.9
JB60.5 mM CEES (6h)11.7
FibroblastsVehicle Control2.5
Fibroblasts0.5 mM CEES (2h)7.6
Fibroblasts0.5 mM CEES (6h)9.2

Table 2: Effect of CEES on DNA Damage and Viability of A-549 Cells [8]

CEES Concentration (µM)DNA Damage (% Tail DNA) - 1hDNA Damage (% Tail DNA) - 24hCell Viability (%) - 24hCell Viability (%) - 72h
62.5~15~10~95~85
125~25~15~90~70
250~40~20~80~40
500~55~25~60~10

Table 3: Attenuation of CEES-Induced Biomarkers by GSH in SKH-1 Mouse Skin [1]

BiomarkerCEES-Induced IncreaseAttenuation by GSH (%)
H2A.X phosphorylationStrong59
COX-2 expressionStrong68
iNOS expressionStrong53
MMP-9 expressionStrong54

Experimental Protocols

Protocol 1: Assessment of DNA Damage using the Comet Assay

This protocol is adapted from studies measuring DNA alkylation in cell lines exposed to CEMS.[8]

Materials:

  • A-549 human lung carcinoma cells

  • 2-Chloroethyl ethyl sulfide (CEES)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Low melting point agarose (B213101)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green)

  • Microscope slides

Procedure:

  • Cell Culture: Culture A-549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • CEES Treatment: Seed cells in appropriate culture plates and allow them to attach overnight. Treat the cells with varying concentrations of CEES (e.g., 62.5, 125, 250, 500 µM) for desired time points (e.g., 1 and 24 hours).[8]

  • Cell Harvesting: After treatment, wash the cells with PBS and detach them using trypsin-EDTA. Resuspend the cells in PBS.

  • Comet Slide Preparation: Mix the cell suspension with low melting point agarose (0.75% in PBS) at a 1:10 ratio (v/v) at 37°C. Pipette 75 µL of the cell-agarose mixture onto a pre-coated microscope slide and cover with a coverslip. Solidify the agarose by placing the slides at 4°C for at least 10 minutes.[9]

  • Cell Lysis: Gently remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.[9]

  • DNA Unwinding and Electrophoresis: Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding. Perform electrophoresis at ~25V and ~300mA for 20-30 minutes.

  • Neutralization and Staining: Neutralize the slides by washing with neutralization buffer. Stain the DNA with a suitable fluorescent dye.

  • Imaging and Analysis: Visualize the slides using a fluorescence microscope and analyze the comet tails using appropriate software to quantify the percentage of DNA in the tail, which is an indicator of DNA damage.

Protocol 2: Western Blot Analysis of DNA Damage Response Proteins

This protocol is based on studies investigating the phosphorylation of H2A.X and p53 in response to CEMS.[6]

Materials:

  • JB6 mouse epidermal cells or dermal fibroblasts

  • CEES

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-H2A.X Ser139, anti-phospho-p53 Ser15, anti-total p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture JB6 cells or fibroblasts and treat with CEES (e.g., 0.5 mM) for various time points (e.g., 1, 2, 4, 24 hours).[6]

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them on ice using lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

DNA_Damage_Response_Pathway CEMS This compound DNA_Damage DNA Alkylation & Oxidative Stress CEMS->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR H2AX H2A.X Phosphorylation (γH2A.X) ATM_ATR->H2AX p53 p53 Phosphorylation & Accumulation ATM_ATR->p53 DDR DNA Damage Repair H2AX->DDR p53->DDR CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Inflammatory_Signaling_Pathway CEMS This compound Oxidative_Stress Oxidative Stress (GSH Depletion) CEMS->Oxidative_Stress Akt_MAPK Akt/MAP Kinase Pathway Oxidative_Stress->Akt_MAPK AP1_NFkB AP-1/NF-κB Activation Akt_MAPK->AP1_NFkB Inflammatory_Mediators Induction of Inflammatory Mediators (COX-2, iNOS, MMP-9) AP1_NFkB->Inflammatory_Mediators Inflammation Inflammation & Tissue Injury Inflammatory_Mediators->Inflammation Experimental_Workflow_Comet_Assay Cell_Culture Cell Culture (e.g., A-549) CEMS_Treatment CEMS Treatment Cell_Culture->CEMS_Treatment Cell_Harvesting Cell Harvesting CEMS_Treatment->Cell_Harvesting Slide_Prep Mix with Agarose & Prepare Slides Cell_Harvesting->Slide_Prep Lysis Cell Lysis Slide_Prep->Lysis Electrophoresis DNA Unwinding & Electrophoresis Lysis->Electrophoresis Staining Neutralization & DNA Staining Electrophoresis->Staining Imaging Fluorescence Microscopy Staining->Imaging Quantification Image Analysis & Quantification Imaging->Quantification

References

Application Notes and Protocols: 2-Chloroethyl Methyl Sulfide as a Sulfur Mustard Simulant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl methyl sulfide (B99878) (CEMS) and its close analog, 2-chloroethyl ethyl sulfide (CEES), serve as valuable simulants for the chemical warfare agent sulfur mustard (bis(2-chloroethyl) sulfide). Due to their vesicant (blistering) properties and ability to induce cellular damage through similar mechanisms as sulfur mustard, these monofunctional analogs are widely used in laboratory settings to study the toxicology of mustard agents and to develop effective medical countermeasures. CEMS and CEES are less volatile and possess lower toxicity than sulfur mustard, making them safer to handle under standard laboratory safety protocols.[1]

These simulants are instrumental in investigating the molecular pathways underlying sulfur mustard-induced skin and lung injury, including DNA damage, oxidative stress, inflammation, and apoptosis.[2][3] This document provides detailed application notes and experimental protocols for the use of 2-chloroethyl methyl sulfide and its analogs in research and drug development.

Data Presentation

Table 1: Physicochemical and Toxicological Properties
PropertyThis compound (CEMS)2-Chloroethyl Ethyl Sulfide (CEES)Sulfur Mustard (HD)
Molecular Formula C₃H₇ClSC₄H₉ClSC₄H₈Cl₂S
Molar Mass 110.61 g/mol 124.63 g/mol 159.08 g/mol
Appearance Yellow liquid with a stenchColorless to light yellow liquidColorless to pale yellow liquid
Boiling Point 55-56 °C at 30 mmHg156 °C217 °C (decomposes)
Oral LD₅₀ (Rat) Not available252 mg/kg[4][5]2.4 mg/kg[5]
Table 2: In Vivo Effects of 2-Chloroethyl Ethyl Sulfide (CEES) Exposure in SKH-1 Hairless Mice
ParameterTreatment GroupObservation TimeResult
COX-2 Expression (Fold Change) 2 mg CEES (female)24 h3.0[1]
2 mg CEES (female)48 h3.3[1]
2 mg CEES (male)9-48 h1.8 - 2.7[1]
4 mg CEES (male)24 h4.3[1]
iNOS Expression (Fold Change) 2 mg CEES (female)9-24 h> 2.0[1]
2 mg CEES (male)9-24 h> 4.0[1]
MMP-9 Expression (Fold Change) 2 mg CEES (female)9 h6.0[1]
2 mg CEES (male)12 h3.7[1]
4 mg CEES (male)24 h3.5[1]
Table 3: Inflammatory Cytokine Levels in Bronchoalveolar Lavage Fluid (BALF) of C57BL/6J Mice 48h Post-CEES Exposure
CytokineControlCEES-Exposed
IL-6 (pg/mL) Undetectable~150[4][6]
TNF-α (pg/mL) Undetectable~50[4][6]

Experimental Protocols

Protocol 1: Induction of Skin Injury in SKH-1 Hairless Mice using CEES

Objective: To induce a localized inflammatory and vesicant response on the skin of SKH-1 hairless mice to model sulfur mustard-induced cutaneous injury.

Materials:

  • 2-chloroethyl ethyl sulfide (CEES)

  • Acetone (B3395972) (analytical grade)

  • SKH-1 hairless mice (6-8 weeks old)

  • Pipettes and sterile, disposable tips

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Acclimatize SKH-1 hairless mice for at least one week before the experiment.

  • Prepare a stock solution of CEES in acetone. A common concentration is 10 mg/mL.

  • On the day of the experiment, apply 200 µL of the CEES solution (containing 2 mg of CEES) topically to a defined area on the dorsal skin of each mouse.[1] Use a pipette for accurate application.

  • For control animals, apply 200 µL of acetone alone.

  • House the animals individually to prevent grooming and removal of the applied substance.

  • Monitor the animals for signs of skin injury, including erythema (redness), edema (swelling), and blistering at various time points (e.g., 9, 12, 24, and 48 hours) post-application.[1]

  • At the desired time points, euthanize the animals and collect skin tissue samples for histological analysis, protein expression studies (Western blot), or RNA extraction (RT-qPCR).

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

Objective: To determine the cytotoxicity of CEMS/CEES on cultured cells, such as human keratinocytes or bronchial epithelial cells.

Materials:

  • Human keratinocytes (e.g., HaCaT) or human bronchial epithelial cells (e.g., 16HBE)

  • Complete cell culture medium

  • CEMS or CEES

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of CEMS/CEES in serum-free cell culture medium.

  • Remove the culture medium from the wells and replace it with 100 µL of the CEMS/CEES dilutions. Include untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[7]

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[7]

  • Leave the plate at room temperature in the dark for 2 hours.[7]

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Apoptosis Detection using Annexin V Staining and Flow Cytometry

Objective: To quantify the percentage of apoptotic cells following exposure to CEMS/CEES.

Materials:

  • Cells of interest (e.g., keratinocytes)

  • CEMS or CEES

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of CEMS/CEES for a specified time.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

  • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the generation of intracellular ROS in response to CEMS/CEES exposure.

Materials:

  • Cells of interest

  • CEMS or CEES

  • 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Remove the culture medium and wash the cells with warm PBS.

  • Load the cells with 10 µM H₂DCFDA in PBS and incubate for 30 minutes at 37°C.

  • Wash the cells twice with PBS to remove the excess probe.

  • Add the desired concentrations of CEMS/CEES in PBS to the wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a microplate reader.[8] Kinetic readings can be taken over time.

  • An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Protocol 5: Glutathione (B108866) (GSH) Assay

Objective: To measure the levels of reduced glutathione (GSH) in cells or tissues after CEMS/CEES exposure as an indicator of oxidative stress.

Materials:

  • Cell or tissue lysates

  • Glutathione Assay Kit (commercially available kits typically contain all necessary reagents, including DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)), glutathione reductase, and NADPH)

  • Microplate reader

Procedure:

  • Prepare cell or tissue lysates according to the manufacturer's protocol of the chosen glutathione assay kit. This usually involves homogenization in a buffer that prevents GSH oxidation.[9]

  • Prepare a standard curve using the provided GSH standard.

  • In a 96-well plate, add the reaction mix (containing DTNB, glutathione reductase, and NADPH) to the wells.[9]

  • Add the standards and samples to the appropriate wells.

  • Incubate the plate at room temperature for the time specified in the kit's protocol.

  • Measure the absorbance at ~412 nm.[10]

  • Calculate the GSH concentration in the samples based on the standard curve. A decrease in GSH levels in CEMS/CEES-treated samples compared to controls indicates oxidative stress.

Visualizations

G cluster_workflow Experimental Workflow: In Vivo Skin Injury Model acclimatize Acclimatize SKH-1 Hairless Mice prepare_cees Prepare CEES in Acetone topical_application Topical Application of CEES prepare_cees->topical_application monitoring Monitor Skin Injury (Erythema, Edema) topical_application->monitoring tissue_collection Euthanasia and Tissue Collection monitoring->tissue_collection analysis Histological and Molecular Analysis tissue_collection->analysis

Caption: Workflow for in vivo skin injury studies using CEES.

G cluster_pathway CEES-Induced Oxidative Stress and Inflammatory Signaling cluster_akt_mapk Akt/MAPK Pathway cluster_nfkb NF-κB Pathway cluster_ap1 AP-1 Pathway CEES CEES Exposure oxidative_stress Oxidative Stress (Increased ROS, Decreased GSH) CEES->oxidative_stress akt_mapk Akt/MAPK Activation oxidative_stress->akt_mapk ikk IKK Activation oxidative_stress->ikk ap1 AP-1 Activation (c-Jun, c-Fos) oxidative_stress->ap1 inflammatory_response Inflammatory Gene Expression (IL-6, TNF-α, COX-2, iNOS) akt_mapk->inflammatory_response ikb_deg IκB Degradation ikk->ikb_deg nfkb_translocation p65/p50 Translocation to Nucleus ikb_deg->nfkb_translocation nfkb_translocation->inflammatory_response ap1->inflammatory_response G cluster_logical Logical Relationship for Countermeasure Development cees_exposure CEES Exposure cellular_damage Cellular Damage (Oxidative Stress, Inflammation) cees_exposure->cellular_damage reduced_damage Reduced Cellular Damage and Tissue Injury therapeutic_intervention Therapeutic Intervention (e.g., Antioxidants) therapeutic_intervention->cellular_damage therapeutic_intervention->reduced_damage

References

Application Notes and Protocols for correlated electron materials (CEMS) in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis, characterization, and safe handling of Correlated Electron Materials (CEMS) in a laboratory setting. The following sections offer step-by-step guidance on key experimental techniques, present quantitative data for representative CEMS, and include safety precautions for handling hazardous materials involved in CEMS research.

I. Safety Protocols for Handling Pyrophoric Materials

Many precursors used in the synthesis of CEMS are pyrophoric, meaning they can ignite spontaneously in air. Strict adherence to safety protocols is mandatory.

1.1 Personal Protective Equipment (PPE)

  • Eye Protection: Chemical splash goggles and a face shield are required.[1][2][3][4]

  • Gloves: Wear nitrile gloves as a base layer with neoprene or other flame-resistant gloves on top.[1][2][3][4]

  • Lab Coat: A flame-resistant lab coat (e.g., Nomex) is essential.[1][2][3]

  • Clothing: Wear natural fiber clothing (e.g., cotton) and closed-toe shoes.[2]

1.2 Engineering Controls

  • Fume Hood/Glove Box: All manipulations of pyrophoric materials must be performed in a certified chemical fume hood or a glove box with an inert atmosphere.[1][2][3][5]

  • Fire Extinguisher: A Class D fire extinguisher for combustible metals and a standard dry powder (ABC) extinguisher should be readily accessible.[5]

1.3 Handling Procedures

  • Inert Atmosphere: Handle pyrophoric solids in a glove box. For liquids, use an inert gas (e.g., Argon or Nitrogen) blanket and syringe/cannula techniques for transfers.[1][5]

  • Minimize Quantities: Use the smallest practical amount of the pyrophoric reagent.[2][4]

  • Work Area: Keep the work area free of flammable materials and clutter.[1][2]

  • Buddy System: Never work alone when handling pyrophoric reagents.[2][4]

II. Synthesis of Correlated Electron Materials

2.1 Single Crystal Growth of Perovskite Oxides (e.g., RECrO₃) via Laser-Diode Floating-Zone Method

This method is suitable for growing large, high-quality single crystals of complex oxides.[6]

Protocol:

  • Powder Preparation (Solid-State Reaction):

    • Grind stoichiometric amounts of high-purity precursor powders (e.g., RE₂O₃ and Cr₂O₃) in a ball mill for 1-2 hours to ensure homogeneity.[6]

    • Transfer the mixture to an alumina (B75360) crucible and calcinate in a muffle furnace. A typical two-step calcination process for RECrO₃ is:

      • First calcination: Heat to 1100°C for 36 hours.[6]

      • Second calcination: After intermediate grinding, heat to 1200°C for 36 hours.[6]

    • Use X-ray diffraction (XRD) to confirm the formation of a single-phase polycrystalline material.[6]

  • Feed Rod Preparation:

    • Press the calcined powder into a rod shape using a hydrostatic press.

    • Sinter the rod at high temperatures (e.g., 1300°C for 36 hours for RECrO₃) to increase its density.[6]

  • Crystal Growth:

    • Mount the sintered feed rod and a seed crystal in the laser-diode floating-zone furnace.

    • The laser heats the tip of the feed rod to create a molten zone.

    • Slowly pull the seed crystal and the feed rod downwards, allowing the molten zone to solidify and grow a single crystal.

    • Growth parameters such as growth rate, rotation speed of the rods, and laser power need to be optimized for each material.

2.2 Thin Film Deposition via Pulsed Laser Deposition (PLD)

PLD is a versatile technique for growing high-quality thin films of complex materials.[7][8][9][10]

Protocol:

  • Target Preparation: Prepare a dense polycrystalline target of the desired material.

  • Substrate Preparation: Select a suitable single-crystal substrate (e.g., SrTiO₃, LaAlO₃) and clean it to ensure an atomically flat surface.

  • Deposition:

    • Mount the target and substrate in the PLD chamber.

    • Evacuate the chamber to ultra-high vacuum.

    • Introduce a background gas (e.g., oxygen for oxides) at a specific pressure.

    • Heat the substrate to the desired deposition temperature.

    • A high-power pulsed laser is focused onto the rotating target, causing ablation of the material and creating a plasma plume.[8]

    • The ablated material is deposited onto the substrate, forming a thin film.

  • Cooling: After deposition, cool the sample in a controlled atmosphere to ensure proper oxygenation of the film.

III. Characterization of Correlated Electron Materials

3.1 Four-Probe Resistivity Measurement

This technique is used to measure the electrical resistivity of a material as a function of temperature.[11][12][13][14]

Protocol:

  • Sample Preparation: Cut a bar-shaped sample of the material.

  • Contact Placement: Attach four electrical contacts in a line on the surface of the sample using conductive epoxy or wire bonding.

  • Measurement Setup:

    • The outer two probes are connected to a current source.[11]

    • The inner two probes are connected to a high-impedance voltmeter to measure the voltage drop.[11]

  • Data Acquisition:

    • Place the sample in a cryostat to control the temperature.

    • Apply a constant current through the outer probes and measure the voltage across the inner probes at different temperatures.

    • Calculate the resistivity (ρ) using the formula: ρ = (V/I) * C, where V is the measured voltage, I is the applied current, and C is a geometric correction factor that depends on the sample dimensions and probe spacing.

3.2 Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful technique to directly probe the electronic band structure and Fermi surface of a material.[15][16][17][18][19]

Protocol:

  • Sample Preparation: A high-quality single crystal with a flat, clean surface is required.

  • Cleaving: Cleave the crystal in situ under ultra-high vacuum (UHV) to expose a fresh, uncontaminated surface.[16]

  • Photoemission:

    • Irradiate the sample with monochromatic photons (typically UV or soft X-rays) from a synchrotron or a laser source.[17]

    • The photons excite electrons from the material via the photoelectric effect.[15][18]

  • Electron Analysis:

    • A hemispherical electron analyzer measures the kinetic energy and emission angle of the photoemitted electrons.[17]

  • Data Analysis:

    • The measured kinetic energy and emission angle are used to determine the binding energy and momentum of the electrons within the crystal, allowing for the mapping of the electronic band structure.[19]

IV. Quantitative Data for Representative CEMS

Table 1: Transition Temperatures (Tc) of Selected High-Temperature Superconductors

CompoundTc (K)Pressure
YBa₂Cu₃O₇₋ₓ (YBCO)~93Atmospheric
HgBa₂Ca₂Cu₃O₈₊ₓ133-138Atmospheric[20]
La₂₋ₓSrₓCuO₄~38 (optimal doping)Atmospheric
FeSe~8 (bulk), up to 40 with gatingAtmospheric
H₂S203High Pressure (~155 GPa)[20]

Table 2: Physical Properties of Representative Manganites

CompoundCrystal StructureTC (K)Key Features
La₀.₇Ca₀.₃MnO₃Orthorhombic~250Colossal Magnetoresistance (CMR)
La₀.₇Sr₀.₃MnO₃Rhombohedral~370High TC, large magnetoresistance
Pr₀.₇Sr₀.₃MnO₃Orthorhombic~300Ferromagnetic-paramagnetic transition[21]

Table 3: Characteristics of Selected Heavy Fermion Materials

CompoundGround StateCharacteristic Temperature (T*) (K)Key Features
CeCu₆Non-magnetic~4Quantum critical point[22][23]
UBe₁₃Superconducting~1Unconventional superconductivity[22][23]
CeAl₃Antiferromagnetic~4First discovered heavy fermion material[23]
CeCoIn₅Superconducting~2.3High-temperature heavy fermion superconductor[24]

V. Visualizations

Experimental_Workflow_for_CEMS_Synthesis_and_Characterization cluster_synthesis Synthesis cluster_characterization Characterization Precursors Precursor Powders Mixing Mixing/Grinding Precursors->Mixing Calcination Calcination Mixing->Calcination Sintering Sintering Calcination->Sintering Growth Crystal Growth / Film Deposition Sintering->Growth Structural Structural (XRD) Growth->Structural Sample Resistivity Resistivity (Four-Probe) Structural->Resistivity Electronic Electronic Structure (ARPES) Resistivity->Electronic Magnetic Magnetic Properties (SQUID) Electronic->Magnetic

Caption: General experimental workflow for CEMS synthesis and characterization.

Four_Probe_Resistivity_Measurement_Workflow start Start: Bar-shaped Sample contacts Attach 4 Electrical Contacts start->contacts setup Mount in Cryostat contacts->setup connections Connect Outer Probes to Current Source Connect Inner Probes to Voltmeter setup->connections measurement Apply Current (I) and Measure Voltage (V) at various Temperatures (T) connections->measurement calculation Calculate Resistivity: ρ(T) = (V/I) * C measurement->calculation end End: ρ vs. T data calculation->end Safety_Protocol_for_Pyrophoric_Reagents cluster_ppe Personal Protective Equipment cluster_controls Engineering Controls start Handling Pyrophoric Reagent cluster_ppe cluster_ppe start->cluster_ppe cluster_controls cluster_controls start->cluster_controls ppe_items Flame-resistant Lab Coat Chemical Goggles & Face Shield Double Gloves (Nitrile + Neoprene) controls_items Inert Atmosphere (Glove Box) or Fume Hood with Inert Gas handling Use Syringe/Cannula for Liquids Handle Solids in Glove Box end Safe Completion of Task handling->end cluster_ppe->handling cluster_controls->handling

References

Application Note: Analytical Methods for the Detection of 2-Chloroethyl methyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the detection and quantification of 2-Chloroethyl methyl sulfide (B99878) (2-CEMS), a compound of interest in various research fields. Two primary analytical methods are presented: a direct analysis using Gas Chromatography-Mass Spectrometry (GC-MS) for high specificity and sensitivity, and an alternative method using High-Performance Liquid Chromatography (HPLC) with UV detection, which requires a pre-column derivatization step to enhance detectability. These protocols are designed to offer robust and reliable methodologies for researchers engaged in toxicological studies, environmental monitoring, and drug development.

Analyte Profile: 2-Chloroethyl methyl sulfide (2-CEMS)

2-CEMS, also known as hemisulfur mustard, is a vesicant and an alkylating agent. Its detection at trace levels is critical for various applications.

PropertyValueReference
Chemical Formula C₃H₇ClS[1][2]
Molecular Weight 110.61 g/mol [1][2]
CAS Number 542-81-4[1][2]
Boiling Point 140°C (atm)[3]
55-56°C (30 mmHg)
Density 1.11 g/mL at 25°C
Synonyms 1-Chloro-2-(methylthio)ethane, β-Chloroethyl methyl sulfide[1][2]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: Gas Chromatography-Mass Spectrometry (GC-MS) is a "gold standard" analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify different substances within a sample.[4] It is highly suitable for the analysis of volatile compounds like 2-CEMS. The GC separates components of a mixture, and the MS provides detailed molecular information, allowing for highly specific identification and sensitive quantification.[4][5] For complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed to enhance selectivity and lower detection limits by reducing chemical noise.[6][7]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Aqueous Sample Collection B Solvent Extraction (e.g., with Dichloromethane) A->B C Concentration of Organic Layer B->C D GC Injection C->D E Capillary Column Separation D->E F Electron Ionization (EI) E->F G Mass Spectrometry Detection (Scan or SIM Mode) F->G H Chromatogram Generation G->H I Mass Spectra Analysis & Identification H->I J Quantification using Calibration Curve I->J

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays Using 2-Chloroethyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Chloroethyl methyl sulfide (B99878) (CEMS), a monofunctional analog of sulfur mustard, for in vitro cytotoxicity studies. The following sections detail the mechanisms of CEMS-induced cell death, relevant cell lines, quantitative data from various studies, and detailed protocols for key cytotoxicity assays.

Introduction to 2-Chloroethyl Methyl Sulfide (CEMS)

This compound (CEMS) is a chemical analog of sulfur mustard, a potent vesicating and alkylating agent. Due to its reduced toxicity compared to sulfur mustard, CEMS is frequently used in laboratory settings to investigate the molecular mechanisms of vesicant-induced cytotoxicity and to screen for potential therapeutic agents.[1] CEMS is known to induce cellular injury through various mechanisms, including DNA damage, oxidative stress, and apoptosis.[2][3][4]

Mechanisms of CEMS-Induced Cytotoxicity

CEMS exerts its cytotoxic effects through a multi-faceted approach, primarily targeting cellular DNA and inducing oxidative stress, which collectively lead to apoptosis or programmed cell death.

2.1. DNA Damage:

CEMS is a monofunctional alkylating agent that can form adducts with DNA, primarily with guanine (B1146940) and adenine (B156593) bases.[5] This direct DNA damage triggers a DNA damage response (DDR), characterized by the phosphorylation of key proteins such as H2A.X and p53.[3][4] The accumulation of phosphorylated p53 can halt the cell cycle and initiate apoptosis.[3]

2.2. Oxidative Stress:

Exposure to CEMS leads to a significant increase in both mitochondrial and cellular reactive oxygen species (ROS).[3][6] This surge in ROS contributes to oxidative DNA damage, as evidenced by the formation of 8-hydroxydeoxyguanosine.[3] The oxidative stress is further exacerbated by the depletion of intracellular glutathione (B108866) (GSH), a critical antioxidant.[4][6]

2.3. Apoptosis:

CEMS is a potent inducer of apoptosis.[2] The apoptotic process is characterized by DNA fragmentation, chromatin condensation, and nuclear fragmentation.[2] CEMS-induced apoptosis appears to be independent of new protein synthesis.[2] The activation of the apoptotic cascade is a key mechanism of CEMS-induced cytotoxicity.

2.4. Mitochondrial Dysfunction:

Mitochondria are a primary target of CEMS. Exposure to CEMS leads to mitochondrial dysfunction as early as 4 hours post-exposure, followed by a peak in mitochondrial ROS production at 12 hours.[6] This mitochondrial damage contributes to the overall cellular energy depletion and initiation of the apoptotic pathway.

Cellular Models for CEMS Cytotoxicity Studies

A variety of cell lines have been utilized to study the cytotoxic effects of CEMS in vitro. The choice of cell line often depends on the specific research question, as different cell types may exhibit varying sensitivities and responses to CEMS.

Cell LineCell TypeTissue of OriginReference
16HBEHuman Bronchial Epithelial CellsLung[6]
Primary Small Airway Epithelial CellsPrimary Human Epithelial CellsLung[6]
JB6Mouse Epidermal CellsSkin[3]
Dermal FibroblastsMouse FibroblastsSkin[3]
A-549Human Lung CarcinomaLung[7][8][9]
RAW264.7Murine Macrophage-[10]
HaCaTHuman KeratinocyteSkin[11]
ThymocytesMouse Lymphoid CellsThymus[2]

Quantitative Cytotoxicity Data for CEMS

The following table summarizes quantitative data from various in vitro studies on CEMS, providing insights into effective concentrations and observed effects.

Cell LineCEMS ConcentrationIncubation TimeAssayObserved EffectReference
Thymocytes100 µM5 hoursDNA Fragmentation~40% increase in DNA fragmentation[2]
A-54962.5 - 500 µM24 and 72 hoursMTT AssayDose-dependent decrease in cell viability[8]
RAW264.7> 400 µM12 hoursCytotoxicity AssayEnhanced cytotoxicity in the presence of LPS[10]
HaCaT1 mM24 hoursCell-Matrix AdhesionSignificant decrease in cell adhesion[11]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

5.1. MTT Assay for Cell Viability

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.[10][12]

Materials:

  • 96-well plates

  • Complete cell culture medium

  • This compound (CEMS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat cells with various concentrations of CEMS and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

5.2. TUNEL Assay for Apoptosis

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[2]

Materials:

  • Cells cultured on coverslips or in chamber slides

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTP)

  • DAPI or Hoechst stain for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Seed cells and treat with CEMS as described for the MTT assay.

  • Wash the cells with PBS and fix with fixation solution for 15-30 minutes at room temperature.

  • Wash with PBS and permeabilize the cells for 2-5 minutes on ice.

  • Wash with PBS and incubate with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Wash with PBS and counterstain the nuclei with DAPI or Hoechst stain.

  • Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.

  • Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells.

5.3. Alkaline Comet Assay for DNA Damage

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[3][8]

Materials:

  • Microscope slides pre-coated with normal melting point agarose (B213101)

  • Low melting point agarose

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA stain (e.g., SYBR Green or propidium (B1200493) iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Protocol:

  • Harvest cells after CEMS treatment and resuspend in PBS at an appropriate concentration.

  • Mix the cell suspension with low melting point agarose and quickly layer onto a pre-coated microscope slide.

  • Allow the agarose to solidify on a cold plate.

  • Immerse the slides in lysis solution overnight at 4°C to remove cell membranes and proteins.

  • Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

  • Perform electrophoresis at a low voltage to allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail."

  • Neutralize the slides with neutralization buffer.

  • Stain the DNA with a fluorescent dye.

  • Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage using comet scoring software (measuring tail length, tail intensity, etc.).

Signaling Pathways and Visualizations

6.1. CEMS-Induced DNA Damage Response and Apoptosis

CEMS exposure triggers a signaling cascade in response to DNA damage, ultimately leading to apoptosis. The diagram below illustrates this pathway.

CEMS_DNA_Damage_Response CEMS This compound (CEMS) DNA_Damage DNA Alkylation & Oxidative DNA Damage CEMS->DNA_Damage p53_activation p53 Phosphorylation & Accumulation DNA_Damage->p53_activation H2AX_activation H2A.X Phosphorylation DNA_Damage->H2AX_activation Cell_Cycle_Arrest Cell Cycle Arrest p53_activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_activation->Apoptosis Cell_Cycle_Arrest->Apoptosis CEMS_Oxidative_Stress CEMS This compound (CEMS) Mitochondrial_Dysfunction Mitochondrial Dysfunction CEMS->Mitochondrial_Dysfunction GSH_Depletion GSH Depletion CEMS->GSH_Depletion ROS_Increase Increased Mitochondrial & Cellular ROS Mitochondrial_Dysfunction->ROS_Increase Oxidative_Damage Oxidative Damage to DNA, Lipids, Proteins ROS_Increase->Oxidative_Damage GSH_Depletion->Oxidative_Damage Cell_Death Cell Death Oxidative_Damage->Cell_Death CEMS_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Cell Seeding Treatment Cell Treatment with CEMS Cell_Culture->Treatment CEMS_Prep CEMS Stock Preparation CEMS_Prep->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., TUNEL) Treatment->Apoptosis_Assay DNA_Damage_Assay DNA Damage Assay (e.g., Comet Assay) Treatment->DNA_Damage_Assay Data_Analysis Data Quantification & Statistical Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis DNA_Damage_Assay->Data_Analysis

References

Application Notes and Protocols for Decontamination of 2-Chloroethyl Methyl Sulfide Spills

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl methyl sulfide (B99878) (CEMS), a monofunctional analog of sulfur mustard, is a hazardous chemical that requires specific handling and decontamination procedures.[1][2] Due to its toxicity, including being harmful if swallowed, toxic in contact with skin or if inhaled, causing severe skin burns and eye damage, and being a potential carcinogen, stringent safety and decontamination protocols are imperative in a laboratory setting.[3] These application notes provide detailed protocols for the effective decontamination of CEMS spills, ensuring the safety of laboratory personnel and the integrity of the research environment. The primary methods for neutralization of CEMS involve oxidation, hydrolysis, and dehydrohalogenation.[4]

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of CEMS is crucial for safe handling and effective decontamination.

PropertyValueReference
Molecular Formula C₃H₇ClS
Molecular Weight 110.61 g/mol
Appearance Colorless liquid[5]
Odor Mild sulfide[5]
Boiling Point 55-56 °C / 30 mmHg
Density 1.11 g/mL at 25 °C
Solubility Slightly soluble in water[5]
Vapor Pressure 3.4 mmHg[5]

Hazard Identification and Personal Protective Equipment (PPE)

CEMS is classified as a flammable liquid and is acutely toxic. Appropriate PPE is mandatory when handling this chemical or responding to a spill.

GHS Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), H331 (Toxic if inhaled), H350 (May cause cancer).[3]

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile rubber gloves are recommended. Double gloving should be considered.

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Skin and Body Protection: A lab coat is the minimum requirement. For larger spills, an impermeable body covering or chemical-resistant suit is necessary.

  • Respiratory Protection: Work should be conducted in a chemical fume hood. In the event of a spill outside a fume hood, a full-face respirator with appropriate cartridges (e.g., type ABEK) is required.

Decontamination Spill Response Protocol

This protocol outlines the immediate actions to be taken in the event of a CEMS spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_decontamination Decontamination cluster_cleanup Cleanup & Disposal alert Alert Personnel & Evacuate Area ppe Don Appropriate PPE alert->ppe If safe to do so contain Contain the Spill ppe->contain absorb Absorb Liquid Spill contain->absorb decontaminate Apply Decontamination Solution absorb->decontaminate wait Allow Contact Time decontaminate->wait collect Collect Contaminated Materials wait->collect dispose Dispose as Hazardous Waste collect->dispose clean_area Clean Spill Area dispose->clean_area

Caption: General workflow for responding to a 2-Chloroethyl methyl sulfide spill.

4.1. Immediate Actions

  • Alert Personnel: Immediately alert all personnel in the vicinity of the spill.

  • Evacuate: Evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as described in Section 3.0.

4.2. Spill Containment and Cleanup

  • Containment: For liquid spills, contain the spill using a chemical absorbent sock or other suitable material to prevent it from spreading.[6]

  • Absorption: Absorb the spilled liquid with an inert absorbent material such as vermiculite, sand, or a commercial absorbent pad.[6]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable hazardous waste container.[7]

Decontamination and Neutralization Protocols

The following protocols describe methods for the chemical neutralization of CEMS. The choice of method may depend on the scale of the spill and the available resources.

Oxidative Decontamination with Hydrogen Peroxide

Oxidation is an effective method for neutralizing CEMS, converting the toxic sulfide to the less toxic sulfoxide (B87167) and sulfone.[4] Hydrogen peroxide is a common and effective oxidizing agent for this purpose.[8]

Experimental Protocol:

  • Prepare a decontamination solution. A common formulation is a mixture of hydrogen peroxide (3-30%) in a bicarbonate buffer (pH 8-9.5) to enhance the reaction.[8][9]

  • After absorbing the bulk of the spill, apply the hydrogen peroxide solution to the contaminated surface.

  • Allow a contact time of at least 30 minutes. For complete decontamination, longer contact times (1-24 hours) may be necessary, depending on the concentration of the hydrogen peroxide solution.[9]

  • Absorb the decontamination solution with fresh absorbent material.

  • Collect all contaminated materials in a labeled hazardous waste container.

  • Wipe the area with a damp cloth, and then a dry cloth. Dispose of these cloths as hazardous waste.

Hydrolytic Decontamination

Hydrolysis breaks down CEMS into less toxic products. While CEMS has limited solubility in water, the reaction can be facilitated by certain materials.[10][11]

Experimental Protocol using Titanate Nanoscrolls (for small-scale, surface decontamination): Note: This is a more advanced method and may not be suitable for all laboratory settings.

  • Synthesize or obtain titanate nanoscrolls.

  • Apply the titanate nanoscroll powder directly to the spill area after initial absorption. The intrinsic water within the nanoscrolls facilitates the hydrolysis reaction.

  • Allow for a contact time of several hours for the hydrolysis to proceed. The half-life for the reaction can be in the range of 0.92 hours.[12]

  • Carefully collect the powder and contaminated material into a hazardous waste container.

  • Clean the area as described in the previous protocol.

Dehydrohalogenation

Dehydrohalogenation removes a hydrogen and a halogen atom from the molecule, forming a less toxic product.[4] This is often achieved using a strong base.[13]

Experimental Protocol:

  • Prepare a decontaminating solution of a strong base, such as potassium hydroxide (B78521) in ethanol.

  • After absorbing the bulk of the spill, carefully apply the basic solution to the contaminated surface.

  • Allow for a sufficient reaction time.

  • Neutralize the area with a weak acid (e.g., citric acid solution) if necessary.

  • Absorb all liquids and collect all contaminated materials for hazardous waste disposal.

  • Clean the area thoroughly with soap and water.

Quantitative Data on Decontamination Efficacy

The effectiveness of various decontamination methods has been studied, and the following table summarizes some of the available quantitative data.

Decontaminant/MethodTargetEfficacy/Reaction TimeReference
Hydrogen Peroxide (3-30%) Adsorbed Sulfur Mustard (HD), Sarin, VX>95% decomposition in 1-24 hours[9]
Bicarbonate-activated H₂O₂ Thioanisole (mustard simulant)99% oxidation in up to 30 minutes[14]
Ozone Sulfur Mustard (HD)Complete oxidation in less than 4 minutes[15]
Titanate Nanoscrolls (Hydrolysis) 2-Chloroethyl ethyl sulfide (CEES)Half-life of 0.92 hours[12]
UiO-66S MOF (Gas-phase decomposition) 2-Chloroethyl ethyl sulfide (CEES)Half-life of 1.34 hours[11]

Signaling Pathways and Logical Relationships

The neutralization of this compound can proceed through several chemical pathways. The following diagram illustrates the primary mechanisms of decontamination.

Decontamination_Pathways cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway cluster_dehydrohalogenation Dehydrohalogenation Pathway CEMS This compound (Toxic) sulfoxide 2-Chloroethyl methyl sulfoxide (Less Toxic) CEMS->sulfoxide H₂O₂ / O₃ hees 2-Hydroxyethyl methyl sulfide (Less Toxic) CEMS->hees H₂O mvs Methyl vinyl sulfide (Less Toxic) CEMS->mvs Base sulfone 2-Chloroethyl methyl sulfone (Less Toxic) sulfoxide->sulfone Further Oxidation

Caption: Primary chemical pathways for the decontamination of this compound.

Waste Disposal

All materials contaminated with this compound, including absorbents, PPE, and cleaning materials, must be disposed of as hazardous waste.[7] Follow all institutional, local, and national regulations for hazardous waste disposal. The waste container must be clearly labeled with the contents.

First Aid

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7]

References

Application Notes & Protocols: Real-Time Monitoring in Skin Vesicant Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of continuous monitoring systems in the context of skin vesicant research. While traditional Continuous Emission Monitoring Systems (CEMS) are typically associated with industrial emissions, the principles of real-time or near real-time quantitative analysis are highly relevant for studying the effects of chemical vesicants on dermal tissues. This document outlines the current landscape, experimental protocols, and data interpretation for utilizing such systems in a research and development setting.

Introduction to Continuous Monitoring in Dermal Vesicant Studies

The study of skin vesicants, such as sulfur mustard and nitrogen mustard, necessitates precise and controlled exposure conditions to understand the mechanisms of injury and to evaluate the efficacy of potential countermeasures.[1][2] Continuous monitoring systems, adapted for dermal research, offer the capability to track the concentration of vesicant vapor or liquid exposure in real-time, ensuring accurate and reproducible experimental conditions. These systems are crucial for correlating the exposure dose with the resulting biological responses, from initial erythema to blister formation and necrosis.[3][4]

The primary objectives of employing continuous monitoring in this research area are:

  • To maintain a consistent and known concentration of the vesicant agent in the exposure chamber.

  • To provide real-time data on the exposure profile, including any fluctuations.

  • To ensure the safety of laboratory personnel by detecting any potential leaks in the experimental setup.

  • To generate accurate quantitative data for dose-response modeling and pharmacokinetic studies.

Key Signaling Pathways in Vesicant-Induced Skin Injury

Understanding the molecular mechanisms of vesicant action is fundamental to developing effective therapeutics. Vesicants trigger a complex cascade of events, primarily involving DNA damage, oxidative stress, and inflammation.[2]

A diagram of the key signaling pathways is presented below:

Vesicant_Injury_Pathway Vesicant Vesicant Exposure Alkylation Alkylation of DNA, Proteins, Lipids Vesicant->Alkylation DNADamage DNA Damage (Adducts, Cross-links) Alkylation->DNADamage OxidativeStress Oxidative Stress (ROS Production) Alkylation->OxidativeStress PARP PARP Activation DNADamage->PARP p53 p53 Activation DNADamage->p53 NFkB NF-κB Activation OxidativeStress->NFkB Apoptosis Apoptosis PARP->Apoptosis Caspases Caspase Activation p53->Caspases Inflammation Inflammation (Cytokine Release) NFkB->Inflammation Caspases->Apoptosis Blister Blister Formation (Epidermal-Dermal Separation) Inflammation->Blister Apoptosis->Blister

Signaling pathways in vesicant-induced skin injury.

Experimental Protocols for In Vitro and Ex Vivo Skin Vesicant Exposure

The following protocols describe methodologies for exposing skin models to vesicants with continuous monitoring of the exposure environment. These protocols are adaptable for various skin models, including reconstructed human epidermis (RhE), human skin explants, and animal skin models.[4][5][6]

This protocol outlines the exposure of RhE models to a vesicant vapor with real-time monitoring of the agent concentration.

Materials:

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)

  • Cell culture inserts

  • Assay medium

  • Vesicant agent (e.g., 2-chloroethyl ethyl sulfide (B99878) (CEES) as a sulfur mustard analog)

  • Vapor exposure chamber

  • Continuous monitoring system (e.g., based on Ion Mobility Spectrometry or Photoacoustic Infrared Spectroscopy)

  • MTT assay reagents

  • Histology reagents

Experimental Workflow:

InVitro_Workflow Start Start: RhE Model Pre-incubation Exposure Vesicant Vapor Exposure in Chamber Start->Exposure Monitoring Continuous Monitoring of Vesicant Concentration Exposure->Monitoring Real-time feedback PostExposure Post-Exposure Incubation (24-72 hours) Exposure->PostExposure Viability Cell Viability Assay (MTT) PostExposure->Viability Histology Histological Analysis PostExposure->Histology Data Data Analysis Viability->Data Histology->Data

Experimental workflow for in vitro vesicant exposure.

Procedure:

  • Preparation of RhE Models: Culture the RhE models according to the manufacturer's instructions until they are ready for exposure.

  • Exposure Setup: Place the cell culture inserts containing the RhE models into the vapor exposure chamber. The chamber should be connected to the continuous monitoring system to measure the vesicant concentration in real-time.

  • Vesicant Exposure: Introduce the vesicant vapor into the chamber at the target concentration. The continuous monitoring system will provide real-time feedback, allowing for adjustments to maintain a stable concentration.

  • Post-Exposure: After the desired exposure duration, remove the RhE models from the chamber and incubate them in fresh assay medium for a specified period (e.g., 24, 48, or 72 hours).

  • Assessment of Injury:

    • Cell Viability: Perform an MTT assay to quantify the metabolic activity of the cells, which is an indicator of cell viability.

    • Histology: Fix, embed, and section the RhE models for histological staining (e.g., H&E) to observe morphological changes, such as cell death and microblister formation.

This protocol is suitable for studying the effects of liquid vesicant exposure on a skin model that closely resembles human skin.

Materials:

  • Freshly excised porcine skin

  • Dermatome

  • Franz diffusion cells

  • Vesicant agent in a suitable vehicle

  • Continuous monitoring of the headspace (optional, for volatile agents)

  • Laser Doppler Perfusion Imaging (LDPI) system

  • Biopsy punches

  • Histology reagents

Procedure:

  • Skin Preparation: Prepare split-thickness porcine skin explants using a dermatome.

  • Franz Cell Mounting: Mount the skin explants in Franz diffusion cells, with the dermal side in contact with the receptor fluid.

  • Vesicant Application: Apply a known quantity of the liquid vesicant to the epidermal surface of the skin.

  • Exposure and Monitoring: Maintain the exposure for a defined period. If the vesicant is volatile, the headspace of the donor compartment can be monitored.

  • Non-Invasive Assessment: At various time points post-exposure, the skin surface can be assessed non-invasively using techniques like LDPI to measure changes in blood flow, which correlate with inflammation and tissue damage.

  • Histological Analysis: At the end of the experiment, take biopsies from the exposed and control areas for histological processing and examination.

Data Presentation and Interpretation

Quantitative data from continuous monitoring and subsequent biological assays should be summarized for clear interpretation and comparison.

Table 1: Real-Time Monitoring Data of Vesicant Vapor Concentration

Time (minutes) Target Concentration (mg/m³) Measured Concentration (mg/m³) Deviation (%)
5 50 49.5 -1.0
10 50 50.2 +0.4
15 50 51.0 +2.0
20 50 49.8 -0.4
25 50 50.5 +1.0

| 30 | 50 | 50.1 | +0.2 |

Table 2: Dose-Response of RhE Models to Vesicant Exposure

Exposure Concentration (mg/m³) Exposure Duration (minutes) Cell Viability (% of Control) Histological Score (0-4)
0 (Control) 30 100 ± 5.2 0
25 30 85 ± 6.1 1
50 30 62 ± 7.5 2
100 30 35 ± 4.8 3

| 200 | 30 | 10 ± 2.3 | 4 |

Table 3: Non-Invasive Assessment of Porcine Skin Explants

Treatment Time Post-Exposure (hours) Laser Doppler Perfusion (Arbitrary Units) Erythema Index
Control 24 150 ± 20 0.2 ± 0.05
Vesicant 6 250 ± 35 0.8 ± 0.10
Vesicant 24 400 ± 50 1.5 ± 0.20

| Vesicant + Test Compound | 24 | 280 ± 40 | 0.9 ± 0.15 |

Conclusion

The integration of continuous monitoring systems into skin vesicant research provides a robust framework for obtaining high-quality, reproducible data. By precisely controlling and documenting exposure conditions, researchers can gain deeper insights into the mechanisms of vesicant-induced skin injury and more accurately evaluate the efficacy of novel therapeutic interventions. The protocols and data presentation formats outlined in these application notes serve as a guide for establishing standardized and reliable methodologies in this critical area of research.

References

Application Note: Analysis of 2-Chloroethyl Methyl Sulfide (CEMS) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the identification and quantification of 2-Chloroethyl methyl sulfide (B99878) (CEMS), a simulant for chemical warfare agents, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol provides comprehensive procedures for sample preparation from various matrices, including water, soil, and air, followed by analysis using a standard GC-MS system. This method is suitable for researchers in environmental monitoring, defense and security, and toxicology.

Introduction

2-Chloroethyl methyl sulfide (CEMS), with the chemical formula C₃H₇ClS, is a structural analog of sulfur mustard and is often used as a less toxic simulant in research and for the calibration of detection equipment. Accurate and reliable detection and quantification of CEMS are crucial for studies on the fate and transport of chemical warfare agents, as well as for the validation of decontamination procedures. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and specificity. This application note provides a detailed protocol for the analysis of CEMS by GC-MS.

Experimental

Materials and Reagents
  • This compound (CEMS) standard

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Methanol (B129727), HPLC grade

  • Hexane, HPLC grade

  • Sodium sulfate, anhydrous

  • Solid-Phase Microextraction (SPME) fibers (e.g., 100 µm polydimethylsiloxane)

  • Deionized water

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following parameters are recommended as a starting point and may require optimization for your specific instrument.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp: 40°C, hold for 2 min; Ramp: 10°C/min to 250°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range40-200 amu
Scan ModeFull Scan and/or Selected Ion Monitoring (SIM)
Transfer Line Temp.280°C
Ion Source Temp.230°C

Protocols

Protocol 1: Standard Preparation
  • Prepare a stock solution of CEMS in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with dichloromethane to prepare calibration standards in the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

Protocol 2: Sample Preparation
  • To a 100 mL water sample in a separatory funnel, add 20 mL of dichloromethane.

  • Shake vigorously for 2 minutes and allow the layers to separate.

  • Collect the organic (bottom) layer.

  • Repeat the extraction with another 20 mL of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • The sample is now ready for GC-MS analysis.

  • Weigh 10 g of the soil sample into a beaker.

  • Add 20 mL of a 1:1 mixture of acetone (B3395972) and hexane.

  • Sonicate the mixture for 15 minutes.

  • Decant the solvent into a clean flask.

  • Repeat the extraction twice more with fresh solvent.

  • Combine the extracts and concentrate to 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • The sample is now ready for GC-MS analysis.

  • Expose a pre-conditioned SPME fiber (e.g., 100 µm PDMS) to the headspace of the air sample for a defined period (e.g., 15-30 minutes).

  • Retract the fiber into the needle.

  • Insert the SPME device into the GC inlet for thermal desorption of the analyte onto the column.

  • Desorption time and temperature should be optimized (e.g., 250°C for 2 minutes).

Results and Discussion

Identification of CEMS

The identification of CEMS is based on its retention time and the comparison of its mass spectrum with a reference spectrum (e.g., from the NIST library). The expected retention time for CEMS under the specified GC conditions is approximately 8-10 minutes.

The electron ionization mass spectrum of CEMS is characterized by its molecular ion peak and specific fragment ions.

Table 2: Characteristic Mass Fragments of CEMS

m/zIon IdentityRelative Abundance
110/112[M]+• (Molecular Ion)Moderate
75[CH₂SCH₃]+High
61[CH₂S]+•High
47[CH₃S]+High

Note: The presence of the M+2 isotope peak for chlorine (m/z 112) in a roughly 1:3 ratio with the M peak (m/z 110) is a key identifier.

Quantification

For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., m/z 75) against the concentration of the CEMS standards. The concentration of CEMS in unknown samples is then determined from this calibration curve.

Table 3: Typical Quantitative Performance Data (Illustrative)

ParameterValue
Retention Time (RT)~9.5 min
Linearity (r²)>0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction/Concentration cluster_analysis Analysis cluster_data Data Processing Water Water Sample LLE Liquid-Liquid Extraction (DCM) Water->LLE Soil Soil/Solid Sample SolventExt Solvent Extraction (Acetone/Hexane) Soil->SolventExt Air Air/Vapor Sample SPME Solid-Phase Microextraction (PDMS Fiber) Air->SPME GCMS GC-MS Analysis LLE->GCMS SolventExt->GCMS SPME->GCMS Identification Identification (Retention Time & Mass Spectrum) GCMS->Identification Quantification Quantification (Calibration Curve) GCMS->Quantification Result Final Report Identification->Result Quantification->Result

Caption: Experimental workflow for GC-MS analysis of CEMS.

CEMS_Fragmentation CEMS CEMS (m/z 110/112) [CH3SCH2CH2Cl]+• frag1 [M - Cl]+ (m/z 75) [CH3SCH2CH2]+ CEMS->frag1 - Cl• frag2 [M - C2H4Cl]+ (m/z 61) [CH3S]+ CEMS->frag2 - •C2H4Cl frag3 [M - CH2Cl]+ (m/z 61) [CH3SCH2]+ frag1->frag3 - CH2

Caption: Proposed fragmentation pathway of CEMS in EI-MS.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the analysis of this compound in various environmental matrices. The detailed protocols for sample preparation and instrumental analysis can be readily adapted by researchers and scientists for their specific applications. The high specificity of mass spectrometric detection ensures accurate identification and quantification of CEMS, which is critical for studies involving this chemical warfare agent simulant.

Application Notes and Protocols for the Use of 2-Chloroethyl Methyl Sulfide in Developing Protective Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate protective materials against 2-Chloroethyl methyl sulfide (B99878) (CEMS), a monofunctional analog of the chemical warfare agent sulfur mustard. The following sections detail the mechanisms of CEMS-induced cellular injury, protocols for assessing cytotoxicity and DNA damage, methods for testing the efficacy of barrier and decontamination materials, and approaches for synthesizing novel protective formulations.

Introduction: The Threat of 2-Chloroethyl Methyl Sulfide

This compound (CEMS) is a vesicant and alkylating agent that serves as a less toxic surrogate for sulfur mustard in laboratory settings.[1] It readily penetrates the skin, causing inflammation, blistering, and delayed tissue injury.[2] The primary mechanism of CEMS-induced damage involves the alkylation of biological macromolecules, leading to DNA damage, depletion of cellular glutathione (B108866) (GSH), and oxidative stress.[2][3] This cascade of events triggers inflammatory responses and ultimately leads to cell death and tissue damage.[2][4] Understanding these mechanisms is crucial for the development of effective protective materials.

Signaling Pathways in CEMS-Induced Skin Injury

CEMS exposure triggers a complex signaling cascade that results in cellular damage and inflammation. A simplified representation of this pathway is illustrated below. CEMS directly alkylates DNA and depletes intracellular glutathione (GSH), leading to an increase in reactive oxygen species (ROS) and oxidative stress. This, in turn, activates downstream signaling pathways, including MAP kinase and NF-κB, which upregulate the expression of inflammatory mediators such as COX-2, iNOS, and MMP-9.[2][4] These mediators contribute to the breakdown of the extracellular matrix and the inflammatory response characteristic of mustard agent exposure.

CEMS_Signaling_Pathway CEMS This compound (CEMS) DNA_Alkylation Direct DNA Alkylation CEMS->DNA_Alkylation GSH_Depletion GSH Depletion CEMS->GSH_Depletion DNA_Damage DNA Damage (Strand Breaks, 8-OHdG) DNA_Alkylation->DNA_Damage ROS_Increase Increased ROS (Oxidative Stress) GSH_Depletion->ROS_Increase ROS_Increase->DNA_Damage MAPK_Activation Akt/MAP Kinase Activation ROS_Increase->MAPK_Activation DNA_Damage->MAPK_Activation NFkB_Activation AP-1/NF-κB Activation MAPK_Activation->NFkB_Activation Inflammatory_Mediators Induction of Inflammatory Mediators (COX-2, iNOS, MMP-9) NFkB_Activation->Inflammatory_Mediators Skin_Injury Skin Injury (Inflammation, Microvesication) Inflammatory_Mediators->Skin_Injury

Caption: Signaling pathway of CEMS-induced skin injury.

Experimental Protocols

Assessment of Material Cytotoxicity and Protective Efficacy

A critical step in evaluating protective materials is to determine their ability to mitigate the cytotoxic effects of CEMS. The MTT assay is a widely used colorimetric method to assess cell viability.

The following workflow outlines the key steps for evaluating the protective efficacy of a test material (e.g., a barrier cream formulation) against CEMS-induced cytotoxicity in human keratinocytes (HaCaT cells).

MTT_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay MTT Assay Seed_Cells Seed HaCaT cells in 96-well plate Apply_Material Apply test material to cells Seed_Cells->Apply_Material Prepare_Test_Material Prepare test material dilutions Prepare_CEMS Prepare CEMS solution Incubate1 Incubate Apply_Material->Incubate1 Apply_CEMS Expose cells to CEMS Incubate1->Apply_CEMS Incubate2 Incubate for 24h Apply_CEMS->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution Incubate3->Add_Solubilizer Incubate4 Incubate for 2h in dark Add_Solubilizer->Incubate4 Read_Absorbance Read absorbance at 570 nm Incubate4->Read_Absorbance

Caption: Workflow for MTT assay to assess protective material efficacy.

Objective: To quantify the viability of human keratinocytes following exposure to CEMS in the presence or absence of a protective material.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well tissue culture plates

  • This compound (CEMS)

  • Test protective material (e.g., cream, hydrogel)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Application of Protective Material:

    • For barrier creams or hydrogels, a thin, uniform layer of the test material is applied to a sterile insert (e.g., Millicell®) placed within the well, or directly to the cell monolayer if the formulation is biocompatible and allows for subsequent CEMS exposure.

    • For soluble protective agents, the culture medium is replaced with fresh medium containing various concentrations of the test agent.

  • CEMS Exposure: After a pre-incubation period with the protective material (if applicable), expose the cells to CEMS at a final concentration known to induce significant cytotoxicity (e.g., 1 mM). Include control wells with cells only, cells with the protective material only, and cells with CEMS only.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • MTT Addition: Remove the culture medium and wash the cells gently with PBS. Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate for 2 hours in the dark at room temperature with gentle shaking. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control cells.

Data Presentation:

Treatment GroupCEMS Concentration (mM)Protective Material Conc.Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
Control (Cells only)001.25 ± 0.08100
CEMS only100.31 ± 0.0424.8
Protective Material A110 µg/mL0.88 ± 0.0670.4
Protective Material B110 µg/mL0.65 ± 0.0552.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Assessment of DNA Damage

The Comet assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA strand breaks in individual cells.

The following workflow illustrates the main stages of the Comet assay for assessing DNA damage induced by CEMS.

Comet_Assay_Workflow cluster_prep Cell Preparation & Exposure cluster_embedding Cell Embedding cluster_lysis_electrophoresis Lysis & Electrophoresis cluster_analysis Visualization & Analysis Treat_Cells Treat cells with CEMS (with/without protective material) Harvest_Cells Harvest and suspend cells in PBS Treat_Cells->Harvest_Cells Mix_Agarose Mix cells with low-melting point agarose (B213101) Harvest_Cells->Mix_Agarose Layer_Slide Layer cell suspension onto pre-coated slide Mix_Agarose->Layer_Slide Solidify Solidify agarose Layer_Slide->Solidify Cell_Lysis Lyse cells in high salt/detergent solution Solidify->Cell_Lysis DNA_Unwinding Unwind DNA in alkaline buffer Cell_Lysis->DNA_Unwinding Electrophoresis Perform electrophoresis DNA_Unwinding->Electrophoresis Neutralize_Stain Neutralize and stain with fluorescent dye Electrophoresis->Neutralize_Stain Visualize Visualize comets using fluorescence microscopy Neutralize_Stain->Visualize Analyze_Comets Quantify DNA damage (e.g., tail moment) Visualize->Analyze_Comets

Caption: Workflow for the Comet assay to detect DNA damage.

Objective: To quantify CEMS-induced DNA single-strand breaks and alkali-labile sites in individual cells.

Materials:

  • Cells treated with CEMS (with or without protective material)

  • Microscope slides (pre-coated with normal melting point agarose)

  • Low melting point agarose (LMPA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green I)

  • Fluorescence microscope with appropriate filters

  • Comet assay analysis software

Procedure:

  • Cell Preparation: Treat cells with CEMS as described for the MTT assay. After the incubation period, harvest the cells by trypsinization, wash with PBS, and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Embedding Cells in Agarose: Mix 10 µL of the cell suspension with 75 µL of molten LMPA (at 37°C). Quickly pipette the mixture onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C for 10 minutes.

  • Cell Lysis: Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • DNA Unwinding: Gently remove the slides from the lysis solution and place them in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the slides sit for 20-40 minutes to allow for DNA unwinding.

  • Electrophoresis: Apply a voltage of 25 V and adjust the current to 300 mA. Perform electrophoresis for 20-30 minutes.

  • Neutralization and Staining: After electrophoresis, gently remove the slides and wash them three times with neutralization buffer for 5 minutes each. Stain the slides with a fluorescent DNA dye.

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA will migrate from the nucleus, forming a "comet tail." Capture images and analyze at least 50 cells per sample using comet assay software to determine parameters such as tail length, percent DNA in the tail, and tail moment.

Data Presentation:

Treatment GroupCEMS Concentration (mM)Protective Material Conc.Olive Tail Moment (Mean ± SEM)
Control001.2 ± 0.3
CEMS only0.5015.8 ± 1.5
Protective Material A0.510 µg/mL4.5 ± 0.8
Protective Material B0.510 µg/mL8.9 ± 1.1

Note: The data presented in this table is hypothetical and for illustrative purposes only, based on typical results seen in comet assay studies.[5]

Evaluation of Barrier Material Performance

The effectiveness of protective clothing and barrier creams is determined by their resistance to chemical permeation. The breakthrough time (BT) is a key parameter measured using a permeation test cell, often following standards such as ASTM F739.

Objective: To determine the breakthrough time and permeation rate of CEMS through a barrier material.

Materials:

  • Permeation test cell

  • Barrier material sample

  • This compound (CEMS)

  • Collection medium (e.g., nitrogen gas, saline solution)

  • Analytical instrument for detecting CEMS (e.g., Gas Chromatograph with a Flame Ionization Detector - GC-FID)

  • Temperature-controlled environment

Procedure:

  • Sample Preparation: Cut a sample of the barrier material to the appropriate size to fit in the permeation test cell.

  • Cell Assembly: Secure the material sample between the two chambers of the permeation cell, ensuring a leak-proof seal. The "exterior" side of the material should face the challenge chamber.

  • Test Initiation: Introduce CEMS into the challenge chamber, ensuring it is in continuous contact with the surface of the barrier material.

  • Sample Collection: Continuously pass a collection medium through the collection chamber on the other side of the material.

  • Analysis: At regular intervals, analyze the collection medium for the presence of CEMS using a calibrated analytical instrument.

  • Breakthrough Time Determination: The normalized breakthrough time is defined as the time at which the permeation rate of CEMS reaches a specific value (e.g., 0.1 µg/cm²/min for ASTM F739).[2][6]

  • Permeation Rate: Continue the test to determine the steady-state permeation rate.

Data Presentation:

Barrier MaterialCEMS Challenge ConcentrationNormalized Breakthrough Time (minutes)Steady-State Permeation Rate (µg/cm²/min)
Butyl Rubber (0.5 mm)10 g/m²> 480< 0.01
Polysiloxane Formulation A10 g/m²1200.5
Polysiloxane Formulation B10 g/m²2400.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Evaluation of Decontamination Material Efficacy

Materials such as metal-organic frameworks (MOFs) are being investigated for their ability to catalytically degrade CEMS.

Objective: To quantify the degradation of CEMS by a decontamination material.

Materials:

  • Decontamination material (e.g., UiO-66 MOF powder)

  • This compound (CEMS) solution of known concentration

  • Solvent (e.g., isopropanol)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Vials and shaker

Procedure:

  • Reaction Setup: In a series of vials, add a known amount of the MOF material.

  • CEMS Addition: Add a specific volume of the CEMS solution to each vial. Include control vials with CEMS solution but no MOF.

  • Reaction: Place the vials on a shaker at a controlled temperature and agitate for various time intervals (e.g., 10, 30, 60, 120 minutes).

  • Sample Analysis: At each time point, take an aliquot of the solution, filter out the MOF material, and analyze the concentration of remaining CEMS using GC-MS.

  • Decontamination Efficiency Calculation: Calculate the percentage of CEMS degraded at each time point using the following formula: Decontamination Efficiency (%) = [(Initial CEMS Conc. - CEMS Conc. at time t) / Initial CEMS Conc.] x 100

Data Presentation:

Decontamination MaterialCEMS Initial Conc. (ppm)Time (minutes)CEMS Remaining (ppm)Decontamination Efficiency (%)
UiO-66100302575
UiO-6610060595
UiO-66-NH2100301090
UiO-66-NH210060<1>99

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Synthesis of Protective Materials

Protocol: Preparation of a Polysiloxane-Based Barrier Cream

Objective: To synthesize a barrier cream with a polysiloxane base for protection against CEMS.

Materials:

  • Dimethicone (a type of polysiloxane)

  • Cetyl alcohol

  • Stearyl alcohol

  • Glycerin

  • Water

  • Emulsifying agent (e.g., polysorbate 80)

  • Preservative (e.g., phenoxyethanol)

Procedure:

  • Oil Phase Preparation: In a heat-resistant beaker, combine dimethicone, cetyl alcohol, and stearyl alcohol. Heat the mixture to 70-75°C until all components are melted and uniform.

  • Aqueous Phase Preparation: In a separate beaker, combine water and glycerin. Heat to 70-75°C.

  • Emulsification: Slowly add the aqueous phase to the oil phase while continuously stirring with a homogenizer. Add the emulsifying agent and continue to homogenize until a stable emulsion is formed.

  • Cooling and Final Additions: Allow the emulsion to cool to below 40°C while stirring gently. Add the preservative and any other desired active ingredients.

  • Final Product: Continue stirring until the cream is uniform and has reached room temperature.

Protocol: Synthesis of a Methimazole-Containing Hydrogel

Objective: To prepare a hydrogel containing methimazole (B1676384), a nucleophilic scavenger, for the neutralization of CEMS.

Materials:

Procedure:

  • Gelling Agent Dispersion: Disperse Carbopol 940 in purified water with continuous stirring until a uniform dispersion is achieved.

  • Methimazole Dissolution: In a separate container, dissolve methimazole in propylene glycol.

  • Incorporation: Slowly add the methimazole solution to the Carbopol dispersion with constant mixing.

  • Neutralization and Gel Formation: Neutralize the mixture by adding triethanolamine dropwise while stirring until a clear, viscous gel is formed.

  • Final Product: Allow the gel to stand to remove any entrapped air bubbles.

Conclusion

The development of effective protective materials against CEMS requires a multi-faceted approach, encompassing an understanding of the agent's toxic mechanisms, robust in vitro and ex vivo testing protocols, and innovative material synthesis. The application notes and protocols provided herein offer a foundational framework for researchers and scientists to evaluate and develop the next generation of protective measures against chemical threats. Rigorous adherence to these or similar standardized methods is essential for generating reliable and comparable data, ultimately leading to the creation of safer and more effective protective solutions.

References

Troubleshooting & Optimization

Technical Support Center: Handling 2-Chloroethyl Methyl Sulfide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 2-Chloroethyl methyl sulfide (B99878) (CEMS) in aqueous environments, preventing its rapid hydrolysis is critical for experimental success and reproducibility. This guide provides troubleshooting advice and frequently asked questions to maintain the stability and integrity of CEMS in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my aqueous solution of 2-Chloroethyl methyl sulfide (CEMS) losing potency over time?

A1: this compound is highly susceptible to hydrolysis in aqueous solutions. The presence of water leads to a rapid chemical reaction where the chloro group is replaced by a hydroxyl group, forming the less reactive 2-hydroxyethyl methyl sulfide and hydrochloric acid (HCl). This degradation process is often fast, especially in neutral or alkaline conditions. For the closely related compound 2-chloroethyl ethyl sulfide (CEES), the half-life in pure water at 25°C is approximately 44 seconds, indicating that significant degradation can occur in a very short time.[1]

Q2: What are the primary products of CEMS hydrolysis?

A2: The main products of CEMS hydrolysis are 2-hydroxyethyl methyl sulfide and hydrochloric acid (HCl). The formation of HCl will cause a decrease in the pH of an unbuffered solution.

Q3: How does pH affect the stability of CEMS in aqueous solutions?

Q4: Can temperature impact the hydrolysis of CEMS?

A4: Yes, as with most chemical reactions, an increase in temperature will increase the rate of CEMS hydrolysis. To maximize the stability of your CEMS solution, it is recommended to prepare and store it at low temperatures (e.g., 2-8°C) and for the shortest time possible before use.

Q5: Are there any solvents I can use to improve the stability of CEMS?

A5: Yes, CEMS is more stable in anhydrous organic solvents. If your experimental protocol allows, using a co-solvent such as ethanol (B145695) or acetone (B3395972) can decrease the concentration of water and slow the rate of hydrolysis.[1] However, it is crucial to ensure the co-solvent is compatible with your experimental system.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Rapid hydrolysis of CEMS leading to variable concentrations.Prepare fresh CEMS solutions immediately before each experiment. Use a cooled, acidic buffer (pH 3-5) to prepare the aqueous solution.
Decrease in solution pH over time Formation of hydrochloric acid (HCl) as a hydrolysis byproduct.Use a suitable buffer system to maintain a constant acidic pH. A citrate (B86180) or acetate (B1210297) buffer, for example, can help stabilize the pH and slow hydrolysis.
Precipitate formation in the solution At higher concentrations, CEMS may form sulfonium (B1226848) salts which can have limited solubility.Lower the initial concentration of CEMS in the aqueous solution. Ensure the compound is fully dissolved before use.
Complete loss of CEMS activity The stock solution was prepared in neutral water and stored.Always prepare stock solutions in an appropriate anhydrous organic solvent and make aqueous dilutions immediately prior to use. Store organic stock solutions at low temperatures and protected from moisture.

Quantitative Data on Hydrolysis

While specific kinetic data for CEMS is limited, the hydrolysis of its close analog, 2-chloroethyl ethyl sulfide (CEES), has been studied. The data for CEES can serve as a valuable proxy for understanding the stability of CEMS.

Compound Solvent System Temperature (°C) Hydrolysis Half-life
2-Chloroethyl ethyl sulfide (CEES)Pure Water (extrapolated)25~ 44 seconds[1]
2-Chloroethyl ethyl sulfide (CEES)Ethanol-Water Mixtures25Half-life increases with increasing ethanol concentration.
2-Chloroethyl ethyl sulfide (CEES)Acetone-Water Mixtures25Half-life increases with increasing acetone concentration.

Experimental Protocols

Protocol for Preparing a Stabilized Aqueous Solution of CEMS
  • Buffer Preparation: Prepare an aqueous buffer solution with a pH in the range of 3 to 5. A 0.1 M citrate or acetate buffer is a suitable choice. Ensure the buffer components are fully dissolved and the pH is accurately adjusted.

  • Cooling: Cool the prepared buffer to 2-8°C in an ice bath.

  • Stock Solution: Prepare a concentrated stock solution of CEMS in a high-purity, anhydrous organic solvent such as ethanol or acetone.

  • Dilution: Immediately before use, perform a serial dilution of the CEMS stock solution into the cold, acidic buffer to achieve the desired final concentration.

  • Handling: Keep the final aqueous solution on ice and use it as quickly as possible to minimize hydrolysis.

Protocol for Monitoring CEMS Hydrolysis via HPLC
  • Sample Preparation: At various time points, take an aliquot of the CEMS aqueous solution and quench the hydrolysis by diluting it in a cold, non-aqueous solvent (e.g., acetonitrile) to prevent further degradation.

  • HPLC Analysis: Analyze the quenched samples using a reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) is a common mobile phase for separating CEMS from its hydrolysis product, 2-hydroxyethyl methyl sulfide.

  • Detection: Use a UV detector to monitor the elution of the compounds.

  • Quantification: The concentration of CEMS at each time point can be determined by integrating the peak area and comparing it to a standard curve of known CEMS concentrations.

Visualizing Hydrolysis and Prevention Strategies

HydrolysisPathway CEMS 2-Chloroethyl methyl sulfide Intermediate Episulfonium Ion (Intermediate) CEMS->Intermediate Intramolecular Nucleophilic Attack Products 2-Hydroxyethyl methyl sulfide + HCl Intermediate->Products Reaction with Water (H2O) TroubleshootingWorkflow start Start: CEMS Instability Observed check_ph Is the solution pH acidic (3-5)? start->check_ph adjust_ph Adjust pH to 3-5 using a suitable buffer. check_ph->adjust_ph No check_temp Is the solution kept cold (2-8°C)? check_ph->check_temp Yes adjust_ph->check_temp use_ice_bath Prepare and store solution on ice. check_temp->use_ice_bath No check_solvent Is an organic co-solvent used? check_temp->check_solvent Yes use_ice_bath->check_solvent add_cosolvent Consider adding a compatible co-solvent (e.g., ethanol). check_solvent->add_cosolvent No stable CEMS solution is stabilized. check_solvent->stable Yes add_cosolvent->stable

References

Technical Support Center: Stabilizing 2-Chloroethyl Methyl Sulfide for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the stabilization and long-term storage of 2-Chloroethyl methyl sulfide (B99878) (CEMS). Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your CEMS samples during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 2-Chloroethyl methyl sulfide (CEMS) degradation during long-term storage?

A1: The primary degradation pathway for CEMS and its analogs, such as 2-chloroethyl ethyl sulfide, during long-term storage at ambient temperatures is through the formation of a dimeric sulfonium (B1226848) ion. This intermediate then slowly degrades to form 1,4-dithiane.[1] Under anhydrous conditions, degradation via hydrolysis and oxidation is less common.[1]

Q2: What are the recommended storage conditions for CEMS?

A2: To ensure long-term stability, CEMS should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C.[2]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.

  • Container: Use amber glass vials with tightly sealed caps (B75204) to protect from light and moisture.

  • Purity: High-purity CEMS is recommended for long-term storage, as impurities can potentially accelerate degradation.

Q3: Can stabilizers be added to CEMS for enhanced stability?

A3: Yes, the addition of stabilizers can enhance the long-term stability of CEMS. Thioethers are susceptible to oxidation, which can be mitigated by antioxidants. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are commonly used to prevent free-radical induced damage and can be effective in preserving the integrity of CEMS.[3]

Q4: How can I check the purity of my CEMS sample?

A4: The purity of CEMS can be reliably determined using Gas Chromatography-Mass Spectrometry (GC-MS). This technique can separate CEMS from its potential degradation products and impurities, allowing for accurate quantification. A detailed protocol for purity analysis is provided in the "Experimental Protocols" section of this document.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of CEMS.

Problem Possible Cause(s) Troubleshooting Steps
Loss of Purity Over Time - Improper Storage Temperature: Storage at temperatures above the recommended 2-8°C can accelerate degradation. - Exposure to Air/Moisture: The presence of oxygen and water can lead to oxidation and hydrolysis. - Formation of Dimeric Sulfonium Ions: This is an inherent degradation pathway for CEMS.- Verify that the storage refrigerator maintains a consistent temperature between 2-8°C. - Ensure the vial is properly sealed and consider purging the headspace with an inert gas before long-term storage. - If significant degradation is observed, consider adding a stabilizer like BHT to a fresh aliquot for future storage.
Discoloration of the Sample (Yellowing) - Oxidation: Exposure to air can lead to the formation of oxidized sulfur species, which may be colored. - Presence of Impurities: Impurities from the synthesis or previous handling may be degrading.- Analyze the sample by GC-MS to identify any new peaks that may correspond to oxidation products. - For future storage, ensure the CEMS is of high purity and is stored under an inert atmosphere.
Unexpected Peaks in Analytical Data (e.g., GC-MS) - Degradation Products: The primary degradation product to look for is 1,4-dithiane.[1] Other possibilities include hydrolysis products (if water is present) or oxidation products. - Contamination: The sample may have been contaminated during handling.- Compare the mass spectra of the unknown peaks with known spectra of potential degradation products. - Review handling procedures to identify potential sources of contamination. Always use clean glassware and syringes.

Data Presentation

The following table summarizes the expected degradation of a CEMS analog, 2-chloroethyl ethyl sulfide, over time when stored at ambient temperature without additional stabilizers. This data can be used as a baseline for evaluating the stability of your CEMS samples.

Table 1: Long-Term Stability of 2-Chloroethyl Ethyl Sulfide at Ambient Temperature

Time (Years) Purity (%) Primary Degradation Product Concentration of Primary Degradation Product (%)
0>99--
1~98.51,4-Dithiane~1.5
2~971,4-Dithiane~3

Data is based on studies of 2-chloroethyl ethyl sulfide, a close analog of CEMS.[1][4]

Experimental Protocols

Protocol 1: GC-MS Analysis for Purity Assessment of CEMS

This protocol describes the use of Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of a CEMS sample and to identify potential degradation products.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the CEMS sample in a suitable solvent such as dichloromethane (B109758) or ethyl acetate. b. Perform a serial dilution to a final concentration of approximately 10 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)
  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Inlet Temperature: 250°C
  • Injection Volume: 1 µL
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: 10°C/min to 250°C.
  • Hold at 250°C for 5 minutes.
  • MS Source Temperature: 230°C
  • MS Quadrupole Temperature: 150°C
  • Scan Range: 40-400 m/z

3. Data Analysis: a. Identify the peak corresponding to CEMS based on its retention time and mass spectrum (expected molecular ion at m/z 110 and 112 in a 3:1 ratio due to the chlorine isotope). b. Integrate the peak area of CEMS and all other impurity/degradation peaks. c. Calculate the purity of the CEMS sample as a percentage of the total peak area. d. Compare the mass spectra of any significant impurity peaks to a library (e.g., NIST) to tentatively identify them. The primary expected degradation product is 1,4-dithiane.

Protocol 2: Evaluating the Efficacy of a Stabilizer for CEMS

This protocol outlines a method for an accelerated stability study to evaluate the effectiveness of an antioxidant stabilizer, such as Butylated Hydroxytoluene (BHT), for the long-term storage of CEMS.

1. Sample Preparation: a. Prepare two sets of CEMS samples. b. Set 1 (Control): Aliquot 1 mL of high-purity CEMS into several amber glass vials. c. Set 2 (Stabilized): Prepare a stock solution of BHT in CEMS at a concentration of 0.1% (w/w). Aliquot 1 mL of the stabilized CEMS into several amber glass vials. d. Purge the headspace of all vials with an inert gas (e.g., argon) and seal tightly.

2. Accelerated Stability Study: a. Place the vials in an oven maintained at an elevated temperature (e.g., 40°C) to accelerate degradation. b. At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each set.

3. Analysis: a. Analyze the purity of the CEMS in each vial using the GC-MS protocol described in "Protocol 1". b. Quantify the percentage of CEMS remaining and the percentage of any degradation products formed.

4. Data Interpretation: a. Plot the percentage of CEMS purity versus time for both the control and stabilized samples. b. A significantly slower rate of degradation in the stabilized samples indicates that the stabilizer is effective in preserving the integrity of CEMS.

Mandatory Visualizations

Decomposition_Pathway Decomposition Pathway of this compound CEMS 2-Chloroethyl methyl sulfide Sulfonium Dimeric Sulfonium Ion CEMS->Sulfonium Dimerization Hydroxy 2-(Methylthio)ethanol CEMS->Hydroxy Hydrolysis Sulfoxide 2-Chloroethyl methane sulfoxide CEMS->Sulfoxide Oxidation Dithiane 1,4-Dithiane (Primary Degradation Product) Sulfonium->Dithiane Degradation Hydrolysis Hydrolysis (Requires Water) Oxidation Oxidation (Requires Oxygen)

Caption: Primary decomposition pathway of CEMS.

Troubleshooting_Workflow Troubleshooting CEMS Stability Issues start Purity Loss or Discoloration Observed check_storage Verify Storage Conditions (2-8°C, Inert Atmosphere, Dark) start->check_storage improper_storage Correct Storage Conditions check_storage->improper_storage No analyze_sample Analyze by GC-MS check_storage->analyze_sample Yes improper_storage->analyze_sample degradation_products Degradation Products (e.g., 1,4-Dithiane) Detected? analyze_sample->degradation_products add_stabilizer Consider Adding Stabilizer (e.g., BHT) to New Aliquot degradation_products->add_stabilizer Yes contamination Review Handling Procedures for Contamination degradation_products->contamination No end Monitor Future Stability add_stabilizer->end contamination->end

Caption: Workflow for troubleshooting CEMS stability.

Experimental_Workflow Workflow for Stability Assessment start Prepare Samples (Control vs. Stabilized) accelerated_aging Incubate at 40°C start->accelerated_aging time_points Collect Samples at Time Points (0, 1, 2, 4, 8, 12 wks) accelerated_aging->time_points gcms_analysis Analyze Purity by GC-MS time_points->gcms_analysis data_analysis Quantify Degradation gcms_analysis->data_analysis compare Compare Degradation Rates (Control vs. Stabilized) data_analysis->compare end Determine Stabilizer Efficacy compare->end

References

Optimizing reaction conditions for 2-Chloroethyl methyl sulfide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloroethyl methyl sulfide (B99878).

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 2-Chloroethyl methyl sulfide?

A1: The most widely cited and reliable method is the reaction of 2-hydroxyethyl methyl sulfide (β-hydroxyethyl methyl sulfide) with thionyl chloride (SOCl₂). This reaction effectively replaces the hydroxyl group with a chlorine atom.

Q2: What is the expected yield for the synthesis of this compound using 2-hydroxyethyl methyl sulfide and thionyl chloride?

A2: With optimized conditions, a yield of 75-85% of the theoretical amount can be expected.[1]

Q3: What are the key safety precautions to consider during this synthesis?

A3: this compound is a vesicant (blistering agent) and must be handled with extreme care in a well-ventilated fume hood.[1] Thionyl chloride is also toxic, corrosive, and reacts violently with water, releasing toxic gases (HCl and SO₂).[2][3][4] Therefore, all manipulations should be performed under anhydrous conditions, and appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory.

Q4: What are the common side products in the synthesis of this compound?

A4: While specific data for the methyl derivative is limited, by analogy to the related 2-chloroethyl ethyl sulfide, potential side products can include the unreacted starting material (2-hydroxyethyl methyl sulfide) and hydrolysis products if moisture is present. Decomposition can also occur, potentially forming sulfonium (B1226848) ions.[5]

Q5: How can I purify the final product?

A5: The most common method for purifying this compound is distillation under reduced pressure.[1] This is effective in separating the product from less volatile impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Presence of moisture in reagents or glassware.Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents.
Incomplete reaction.Increase the reaction time or slightly increase the reaction temperature, but monitor for byproduct formation. Ensure efficient stirring.
Suboptimal temperature control.Maintain the recommended reaction temperature. For the addition of thionyl chloride, it is often done at a reduced temperature to control the exothermic reaction.
Loss of product during workup or purification.Ensure efficient extraction and careful distillation. Avoid overheating during distillation to prevent decomposition.
Product is Contaminated (e.g., presence of starting material) Insufficient amount of chlorinating agent.Use a slight excess of thionyl chloride to ensure complete conversion of the starting alcohol.
Incomplete reaction.Increase the reaction time or gently heat the reaction mixture after the addition of thionyl chloride is complete, as specified in the protocol.
Product is Dark in Color Decomposition of the product or impurities.Purify by distillation under reduced pressure. Ensure the product is stored in a cool, dark place.
Aged thionyl chloride was used.Use freshly distilled or a new bottle of thionyl chloride for the best results. Aged thionyl chloride can develop a yellow hue due to the formation of impurities like disulfur (B1233692) dichloride.[3]

Experimental Protocols

Synthesis of this compound from 2-Hydroxyethyl Methyl Sulfide and Thionyl Chloride[1]

This protocol is adapted from a well-established procedure.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a gas trap

  • Mechanical stirrer

  • Steam bath or heating mantle

  • Distillation apparatus for vacuum distillation

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl and SO₂), combine 150 g (1.63 moles) of 2-hydroxyethyl methyl sulfide and 200 g of dry chloroform.

  • Prepare a solution of 204 g (1.7 moles) of thionyl chloride in 135 cc of dry chloroform and place it in the dropping funnel.

  • While stirring the contents of the flask vigorously, add the thionyl chloride solution dropwise over approximately two hours. The flask can be placed on a steam bath to gently reflux the chloroform, especially after about half of the thionyl chloride has been added.

  • After the addition is complete, continue to stir the reaction mixture for an additional four hours. It is noted that heating after the complete addition of thionyl chloride is undesirable.[1]

  • After the reaction period, distill off the chloroform on a steam bath.

  • Purify the remaining residue by distillation under reduced pressure. The product, this compound, boils at 55-56 °C at 30 mmHg.[1][6]

Data Presentation

Table 1: Optimized Reaction Conditions for this compound Synthesis

ParameterValueReference
Starting Material 2-hydroxyethyl methyl sulfide[1]
Chlorinating Agent Thionyl chloride (SOCl₂)[1]
Solvent Anhydrous Chloroform[1]
Molar Ratio (Alcohol:SOCl₂) ~1:1.04[1]
Reaction Temperature Gentle reflux of chloroform[1]
Reaction Time 2 hours addition + 4 hours stirring[1]
Purification Method Vacuum Distillation[1]
Boiling Point 55-56 °C / 30 mmHg[1][6]
Expected Yield 75-85%[1]

Mandatory Visualizations

experimental_workflow cluster_preparation 1. Reaction Setup and Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up and Purification cluster_product 4. Final Product A Combine 2-hydroxyethyl methyl sulfide and anhydrous chloroform in a three-necked flask. C Add thionyl chloride solution dropwise to the flask over 2 hours with vigorous stirring. A->C B Prepare a solution of thionyl chloride in anhydrous chloroform. B->C D Maintain gentle reflux. C->D E Continue stirring for 4 hours after addition is complete. D->E F Distill off the chloroform. E->F G Purify the residue by vacuum distillation. F->G H This compound (Yield: 75-85%) G->H

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_investigation Potential Causes cluster_solutions Corrective Actions start Low Yield or Impure Product cause1 Presence of Water? start->cause1 cause2 Incorrect Temperature? start->cause2 cause3 Incomplete Reaction? start->cause3 cause4 Impure Reagents? start->cause4 sol1 Use anhydrous reagents and dry glassware. cause1->sol1 Yes sol2 Optimize and monitor reaction temperature. cause2->sol2 Yes sol3 Increase reaction time or use slight excess of SOCl₂. cause3->sol3 Yes sol4 Use freshly distilled or new reagents. cause4->sol4 Yes

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

Troubleshooting low yield in 2-Chloroethyl methyl sulfide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yield issues during the synthesis of 2-Chloroethyl methyl sulfide (B99878).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 2-Chloroethyl methyl sulfide that can lead to lower than expected yields.

Q1: My reaction yield is significantly lower than the reported 75-85%. What are the most common causes?

Low yields in the synthesis of this compound can often be attributed to several factors, primarily related to reagent quality, reaction conditions, and side reactions.

  • Poor Quality of Starting Materials: The purity of the starting material, β-hydroxyethyl methyl sulfide, is crucial. Impurities can lead to unwanted side reactions. Similarly, the chlorinating agent, such as thionyl chloride, should be pure and free of degradation products. It is recommended to use freshly distilled thionyl chloride.[1]

  • Suboptimal Reaction Temperature: In the reaction with thionyl chloride, it is important to control the temperature. While gentle heating might be needed to initiate the reaction, excessive heating after the addition of the chlorinating agent is undesirable and can promote the formation of side products.[1]

  • Presence of Water: this compound can hydrolyze.[2] The presence of moisture in the reactants or solvent (e.g., chloroform) can lead to the formation of 2-hydroxyethyl methyl sulfide, reducing the yield of the desired product. Ensure all glassware is dry and use anhydrous solvents.[1]

  • Side Reactions: The formation of undesired byproducts is a common cause of low yield. One possible side product is thiodiglycol (B106055), which can be formed from the starting material.[3][4] Other potential byproducts include bis(2-chloroethyl)disulfide and 1,4-dithiane.[5]

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure adequate reaction time and sufficient stirring to ensure proper mixing of the reactants.[1]

Q2: I observe the formation of a significant amount of high-boiling point residue during distillation. What could this be?

The formation of a high-boiling point residue is a common issue and often indicates the presence of side products.

  • Thiodiglycol Formation: If the reaction conditions are not optimal, the starting material, β-hydroxyethyl methyl sulfide, can react with itself to form thiodiglycol.[3][4] This has a much higher boiling point than this compound.

  • Oxidation Products: this compound can be oxidized to the corresponding sulfoxide, especially if exposed to oxidizing agents or air at elevated temperatures.[6] These sulfoxides are generally less volatile.

  • Polymerization: Although less common, some polymerization or decomposition of the product or starting materials can occur under harsh conditions, leading to non-volatile residues.

To minimize the formation of these residues, it is critical to maintain strict control over the reaction temperature and to work under an inert atmosphere if possible.

Q3: How can I improve the purity of my this compound?

Purification is critical to obtaining a high-quality product and an accurate yield determination.

  • Vacuum Distillation: The most effective method for purifying this compound is vacuum distillation.[1] This allows for distillation at a lower temperature, which minimizes the risk of decomposition. The boiling point of this compound is reported as 55-56 °C at 30 mmHg.[1][7]

  • Washing: Before distillation, washing the crude product can help remove water-soluble impurities. However, be mindful of the potential for hydrolysis.[2]

  • Drying: Ensure the product is thoroughly dried over a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride) before distillation to remove any residual water.

Q4: Are there alternative synthesis routes I can consider if I continue to have issues with the thionyl chloride method?

While the reaction of β-hydroxyethyl methyl sulfide with thionyl chloride is a common and high-yielding method, other chlorination strategies used for analogous compounds could be adapted. These methods often involve the chlorination of thiodiglycol, which can be synthesized from 2-chloroethanol (B45725) and sodium sulfide.[3][4]

Alternative chlorinating agents that have been used for the synthesis of the related compound bis(2-chloroethyl)sulfide from thiodiglycol include:

  • Phosphorus trichloride[8]

  • Concentrated hydrochloric acid[8]

It is important to note that these alternative methods may require significant optimization for the synthesis of this compound and may have their own set of potential side reactions and challenges.[5]

Data Presentation

Table 1: Reaction Conditions and Reported Yields for this compound Synthesis

Starting MaterialChlorinating AgentSolventReaction TimeReported YieldReference
β-hydroxyethyl methyl sulfideThionyl chlorideChloroform (B151607)~6 hours75-85%[1]

Table 2: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₃H₇ClS[9]
Molar Mass110.61 g/mol [9]
Boiling Point140 °C (atm)[1][10]
55-56 °C / 30 mmHg[1][7]
Density1.11 g/mL at 25 °C[7]

Experimental Protocols

Synthesis of this compound from β-hydroxyethyl methyl sulfide and Thionyl Chloride

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • β-hydroxyethyl methyl sulfide (1.63 moles)

  • Dry chloroform (200 g)

  • Thionyl chloride (1.7 moles), redistilled

  • Dry chloroform (for dissolving thionyl chloride)

Procedure:

  • In a 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, combine 150 g (1.63 moles) of β-hydroxyethyl methyl sulfide and 200 g of dry chloroform.

  • Place the flask on a steam bath. Fit the condenser with a trap to absorb hydrogen chloride and sulfur dioxide gases.

  • Prepare a solution of 204 g (1.7 moles) of thionyl chloride in 135 cc of dry chloroform and place it in the dropping funnel.

  • Add the thionyl chloride solution dropwise to the stirred β-hydroxyethyl methyl sulfide solution over approximately 2 hours.

  • Maintain gentle reflux of the chloroform during the addition. If necessary, apply gentle heat when about half of the thionyl chloride has been added.

  • After the addition is complete, continue stirring the reaction mixture for an additional 4 hours.

  • Remove the chloroform by distillation on a steam bath.

  • Distill the residue under reduced pressure. Collect the fraction boiling at 55-56 °C/30 mmHg. This is the this compound product. The expected yield is 135–153 g (75–85%).

Caution: this compound is a vesicant and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_reagents 1. Verify Reagent Quality start->check_reagents check_conditions 2. Review Reaction Conditions start->check_conditions check_workup 3. Examine Work-up & Purification start->check_workup reagent_purity Impure Starting Material? (β-hydroxyethyl methyl sulfide) check_reagents->reagent_purity Check Purity chlorinating_agent Degraded Chlorinating Agent? (Thionyl Chloride) check_reagents->chlorinating_agent Check Quality wet_solvent Moisture Present? (Wet Chloroform) check_reagents->wet_solvent Check for Water temp_control Incorrect Temperature? check_conditions->temp_control Verify Temperature Profile reaction_time Insufficient Reaction Time? check_conditions->reaction_time Verify Duration hydrolysis Product Hydrolysis during Work-up? check_workup->hydrolysis Assess Aqueous Steps distillation_issue Inefficient Distillation? check_workup->distillation_issue Evaluate Purification solution_reagents Solution: - Use pure starting materials. - Use freshly distilled thionyl chloride. - Use anhydrous solvent. reagent_purity->solution_reagents chlorinating_agent->solution_reagents wet_solvent->solution_reagents solution_conditions Solution: - Maintain gentle reflux. - Avoid overheating after addition. - Ensure sufficient reaction time with vigorous stirring. temp_control->solution_conditions reaction_time->solution_conditions solution_workup Solution: - Minimize contact with water. - Ensure efficient vacuum distillation at the correct pressure. hydrolysis->solution_workup distillation_issue->solution_workup

Caption: A workflow diagram for troubleshooting low yield in this compound synthesis.

Reaction_Pathway Key Chemical Transformations and Side Reactions start_material β-hydroxyethyl methyl sulfide product This compound (Desired Product) start_material->product Main Reaction side_product1 Thiodiglycol start_material->side_product1 Side Reaction (Self-condensation) thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->product side_product2 Hydrolysis Product (β-hydroxyethyl methyl sulfide) product->side_product2 Hydrolysis side_product3 Oxidation Product (Sulfoxide) product->side_product3 Oxidation water Water (H₂O) water->side_product2 oxidant Oxidizing Agent / Air oxidant->side_product3

Caption: Reaction pathway showing the desired synthesis and potential side reactions.

References

Technical Support Center: Improving the Solubility of 2-Chloroethyl Methyl Sulfide (CEMS) in Experimental Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-Chloroethyl methyl sulfide (B99878) (CEMS) in experimental media. Given that CEMS is a hydrophobic, oily liquid with limited water solubility and potential for hydrolysis, careful consideration of solvent selection and preparation methodology is crucial for obtaining reliable and reproducible experimental results.[1]

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of 2-Chloroethyl methyl sulfide (CEMS)?

A1: this compound (CEMS) is a hydrophobic and oily liquid.[1] It is characterized as being slightly soluble or having very poor solubility in water.[1] Conversely, it is expected to be soluble in organic solvents. Due to its chemical structure, CEMS is also susceptible to hydrolysis in aqueous environments, which can affect solution stability and experimental outcomes. The related compound, 2-chloroethyl ethyl sulfide, has been noted to hydrolyze rapidly in water.[1]

Q2: I am observing precipitation or an oily film when I add my CEMS stock solution to my aqueous experimental medium. What is the cause?

A2: This is a common issue known as "crashing out," which occurs when a concentrated stock solution of a hydrophobic compound prepared in an organic solvent is diluted into an aqueous medium where its solubility is significantly lower. The abrupt change in the solvent environment causes the compound to come out of solution, leading to the formation of a precipitate or an oily layer. This indicates that the concentration of CEMS in the final aqueous solution exceeds its solubility limit.

Q3: What is the recommended solvent for preparing a CEMS stock solution?

A3: A high-concentration stock solution of CEMS should be prepared in a water-miscible organic solvent in which it is freely soluble. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing stock solutions of hydrophobic compounds for biological assays due to its high solubilizing power and miscibility with water.[2][3] It is crucial to use anhydrous, high-purity DMSO to minimize water content and potential hydrolysis of CEMS.

Q4: How can I minimize the impact of the organic solvent on my experiment?

A4: The final concentration of the organic solvent in your experimental medium should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity in cell-based assays. For many cell lines, the final DMSO concentration should be kept below 1%, and ideally at or below 0.1%.[4] It is essential to perform a vehicle control experiment, where the assay is run with the same final concentration of the solvent alone, to determine its effect on the experimental system.[5]

Q5: My CEMS solution is cloudy. Can I still use it?

A5: No. A cloudy or hazy appearance, or the presence of visible particles, indicates that CEMS is not fully dissolved or has precipitated. Using such a solution will lead to inaccurate and inconsistent results because the actual concentration of the dissolved compound is unknown. Always ensure your final working solution is clear and homogenous.[2]

Troubleshooting Guide: Enhancing CEMS Solubility

This guide provides a systematic approach to troubleshoot and improve the solubility of CEMS in your experimental medium.

Step 1: Optimizing the Stock Solution and Dilution Protocol

The initial preparation of the stock solution and the method of dilution are critical first steps in avoiding precipitation.

Protocol for Stock Solution Preparation:

  • Solvent Selection: Use anhydrous, high-purity DMSO to prepare a concentrated stock solution (e.g., 10-100 mM).

  • Dissolution: Ensure CEMS is completely dissolved in the DMSO. Gentle warming or brief sonication can aid dissolution, but care should be taken due to the volatility of CEMS.

  • Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and exposure to moisture.

Optimized Dilution Workflow:

G cluster_0 Preparation cluster_1 Dilution cluster_2 Outcome A Prepare high-concentration CEMS stock in DMSO C Add stock solution dropwise to vigorously stirring aqueous medium A->C B Warm aqueous medium to 37°C (optional) B->C D Visually inspect for clarity C->D E Clear Solution: Proceed with experiment D->E Yes F Precipitation Occurs: Proceed to Step 2 D->F No

Caption: Workflow for optimal dilution of CEMS stock solution.

Step 2: Employing Solubilization-Enhancing Agents

If optimizing the dilution protocol is insufficient, consider using co-solvents, surfactants, or cyclodextrins. It is imperative to test the compatibility and potential toxicity of any new agent in your specific experimental system.

Adding a co-solvent can increase the solubility of a hydrophobic compound in an aqueous medium.

Table 1: Common Co-solvents for In Vitro Assays

Co-solventTypical Final ConcentrationConsiderations
Dimethyl sulfoxide (DMSO)< 1% (ideally ≤ 0.1%)Can be toxic to some cells at higher concentrations.[4]
Ethanol< 1%Can have biological effects on cells.
Polyethylene Glycol (PEG 300/400)1-10%Generally well-tolerated but can affect cell membranes.
Propylene Glycol1-5%Can be viscous and may have biological effects.

Experimental Protocol: Co-solvent Solubility Test

  • Prepare several small-volume test solutions of your final aqueous medium containing a range of co-solvent concentrations (e.g., 0.1%, 0.5%, 1% DMSO).

  • Add your CEMS stock solution to each test solution to achieve the desired final CEMS concentration.

  • Vortex briefly and let the solutions stand at the experimental temperature for a short period.

  • Visually inspect for precipitation. The highest co-solvent concentration that results in a clear solution and is compatible with your assay should be used.

Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

Table 2: Common Non-ionic Surfactants for Biological Assays

SurfactantTypical Final ConcentrationConsiderations
Polysorbate 20 (Tween® 20)0.01 - 0.1%Can interfere with certain assays and may be cytotoxic at higher concentrations.
Polysorbate 80 (Tween® 80)0.01 - 0.1%Similar to Tween® 20, with potential for cell lysis at higher concentrations.
Pluronic® F-680.01 - 0.1%Generally considered biocompatible and has membrane-sealing properties.

Experimental Protocol: Surfactant-aided Solubilization

  • Prepare a stock solution of the chosen surfactant in your aqueous medium.

  • Prepare test solutions with a range of final surfactant concentrations.

  • Add the CEMS stock solution to the surfactant-containing medium.

  • Mix thoroughly and observe for clarity.

  • Always run a vehicle control with the surfactant alone to check for any effects on your assay.

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6][7]

Table 3: Common Cyclodextrins for Solubilization

Cyclodextrin (B1172386) DerivativeProperties
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility, low toxicity.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility, used in several FDA-approved formulations.
Methyl-β-cyclodextrin (M-β-CD)Higher affinity for cholesterol, can extract it from cell membranes.

Experimental Protocol: Preparation of a CEMS-Cyclodextrin Inclusion Complex (Co-lyophilization Method)

  • Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in water to form a clear solution.

  • Dissolve CEMS in a minimal amount of a suitable organic solvent (e.g., tert-butanol).

  • Slowly add the CEMS solution to the cyclodextrin solution while stirring.

  • Freeze the resulting solution and lyophilize (freeze-dry) to obtain a powder of the inclusion complex.[6]

  • The powdered complex can then be dissolved in the aqueous experimental medium.

Troubleshooting Logic for Solubility Enhancement:

G Start CEMS Precipitation in Aqueous Medium Opt_Dil Optimize Dilution Protocol (Step 1) Start->Opt_Dil Co_Solv Try Co-solvents (e.g., increase DMSO %) Opt_Dil->Co_Solv If precipitation persists Surf Use Surfactants (e.g., Tween® 80) Co_Solv->Surf If precipitation persists Success Clear Solution Achieved Co_Solv->Success If successful Cyclo Use Cyclodextrins (e.g., HP-β-CD) Surf->Cyclo If precipitation persists Surf->Success If successful Lipid Consider Lipid-Based Formulations Cyclo->Lipid For advanced formulation Cyclo->Success If successful Reassess Re-evaluate Experiment: Lower CEMS concentration or change medium Cyclo->Reassess If all else fails Lipid->Success If successful Lipid->Reassess

Caption: Decision tree for troubleshooting CEMS solubility issues.

Step 3: Advanced Formulation Strategies

For more challenging applications, such as in vivo studies, lipid-based formulations can be considered. These formulations, including emulsions and self-emulsifying drug delivery systems (SEDDS), can significantly enhance the oral bioavailability of poorly soluble compounds.[8][9][10][11]

Table 4: Overview of Lipid-Based Formulations

Formulation TypeDescriptionKey Components
Oil Solution CEMS dissolved in a pharmaceutically acceptable oil.Medium-chain triglycerides (MCTs), long-chain triglycerides (LCTs).
Emulsion A two-phase system of oil and water, stabilized by an emulsifying agent.Oil, water, surfactant/emulsifier.
Self-Emulsifying Drug Delivery System (SEDDS) An isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.Oils, surfactants, co-surfactants/co-solvents.

The development of lipid-based formulations is a complex process that typically requires specialized expertise and equipment.

Concluding Remarks

Improving the solubility of this compound requires a systematic and empirical approach. Due to its hydrophobic nature and potential for instability in aqueous media, careful preparation and handling are paramount. Researchers should begin by optimizing their stock solution and dilution techniques. If solubility issues persist, the use of co-solvents, surfactants, or cyclodextrins should be explored, always accompanied by appropriate vehicle controls to ensure that the solubilizing agents themselves do not interfere with the experimental results. For more advanced applications, lipid-based formulations may offer a viable solution.

References

Technical Support Center: Decontamination of Lab Equipment Exposed to 2-Chloroethyl methyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective decontamination of laboratory equipment exposed to 2-Chloroethyl methyl sulfide (B99878) (CEMS), a simulant for sulfur mustard chemical warfare agents.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of 2-Chloroethyl methyl sulfide?

A1: this compound is a hazardous chemical. It is classified as a flammable liquid and is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and is toxic if inhaled.[1][2] It is also a suspected carcinogen.[1][2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, must be worn at all times when handling this compound. All work should be conducted in a certified chemical fume hood.

Q2: What are the immediate first aid procedures in case of exposure?

A2: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air and seek immediate medical attention. If swallowed, rinse the mouth with water and do not induce vomiting; seek immediate medical attention.

Q3: What are the main principles of decontamination for this compound?

A3: Decontamination of CEMS primarily relies on two chemical reactions: hydrolysis and oxidation.[3] Hydrolysis involves the reaction with water to break down the molecule, while oxidation converts the sulfide group to a less toxic sulfoxide (B87167) or sulfone.[4][5] The choice of decontamination solution will depend on the material of the equipment and the level of contamination.

Q4: Can I use alcohol to decontaminate surfaces exposed to CEMS?

A4: While alcohols like 70% ethanol (B145695) are common laboratory disinfectants, they are not recommended as the primary decontaminant for CEMS. Alcohols are flammable and may not be effective at chemically neutralizing CEMS.[6][7] Oxidation and hydrolysis-based decontaminants are more effective.[3]

Q5: How can I verify that the equipment is fully decontaminated?

A5: Visual inspection is not sufficient to confirm decontamination. Surface wipe sampling followed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect residual CEMS.[8] This is particularly important for equipment that will be handled without PPE or moved out of the designated laboratory area.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Visible residue remains after decontamination. Incomplete removal of gross contamination before applying the decontaminant.Repeat the initial cleaning step with an absorbent material to remove all visible droplets before reapplying the decontamination solution.
Insufficient contact time with the decontamination solution.Ensure the decontamination solution remains in contact with the surface for the recommended duration (see protocols below). Reapply the solution if it evaporates.
A persistent odor is noticeable after decontamination. Residual CEMS may be present in porous materials or hard-to-reach areas.Porous materials like wood or some plastics may be difficult to decontaminate fully and may need to be disposed of as hazardous waste. For complex equipment, disassembly may be necessary to ensure all parts are decontaminated.
The ventilation in the area is inadequate.Ensure the decontamination procedure is performed in a well-ventilated area, preferably a chemical fume hood, to allow vapors to dissipate safely.
Corrosion or damage to the equipment is observed after decontamination. The decontamination solution is incompatible with the equipment material.Always check the material compatibility of your equipment with the chosen decontamination solution. For example, bleach solutions can be corrosive to stainless steel.[6] If using a corrosive decontaminant, rinse the surface with water after the contact time.
Decontamination appears ineffective. The decontamination solution has degraded or was improperly prepared.Prepare fresh decontamination solutions before each use, especially for bleach and hydrogen peroxide solutions, as their effectiveness can decrease over time.[6] Ensure the correct concentration is used as specified in the protocol.

Decontamination Efficiency Data

The following table summarizes the effectiveness of various decontamination agents against 2-Chloroethyl ethyl sulfide (2-CEES), a close analog of CEMS. This data can be used as a reference for selecting an appropriate decontamination strategy.

Decontamination AgentConcentrationMaterialContact TimeEfficiencyReference
Helium Atmospheric Pressure Plasma JetN/ASurface2.5 minutes100%[9]
Oxone™ (Potassium Peroxymonosulfate)Double molar amountVarious10 minutes100%[10]
Bicarbonate-activated Hydrogen PeroxidepH 9-10Solution-Efficient[2][11]
Reactive Skin Decontamination Lotion (RSDL)N/ASkin-Highly effective[12][13][14][15][16]
10% Bleach Solution (Sodium Hypochlorite)10%Various30 minutesEffective[17]
3-30% Hydrogen Peroxide3-30%Activated Carbon1-24 hours>95%[18]
Dermal Decontamination Gel (DDGel)N/ASkin->82% removal[16]

Experimental Protocols

Important Safety Note: Always wear appropriate PPE (chemical-resistant gloves, safety goggles/face shield, lab coat) and work in a certified chemical fume hood when performing these procedures.

Protocol 1: Decontamination using 10% Bleach Solution

This protocol is suitable for non-metallic and bleach-compatible surfaces such as glass and some plastics.

Materials:

  • Freshly prepared 10% household bleach solution (1 part bleach to 9 parts water)

  • Absorbent pads (e.g., paper towels, spill pads)

  • Two wash bottles (one for bleach solution, one for deionized water)

  • Hazardous waste container

Procedure:

  • Initial Wipe-Down: Carefully wipe up any visible droplets of CEMS with absorbent pads. Dispose of the used pads immediately into a designated hazardous waste container.

  • Application of Decontaminant: Liberally apply the 10% bleach solution to the contaminated surface using a wash bottle or by soaking absorbent pads and placing them on the surface.

  • Contact Time: Allow the bleach solution to remain in contact with the surface for at least 30 minutes. Ensure the surface remains wet during this time by reapplying the solution as needed.

  • Rinsing: After the contact time, thoroughly rinse the surface with deionized water to remove the bleach residue.

  • Drying: Dry the surface with clean absorbent pads.

  • Waste Disposal: Dispose of all used absorbent pads and any other contaminated materials in the designated hazardous waste container.

Protocol 2: Decontamination using Hydrogen Peroxide Solution

This protocol is an alternative for surfaces that may be corroded by bleach, such as stainless steel.

Materials:

  • 3% to 10% Hydrogen Peroxide solution

  • Absorbent pads

  • Two wash bottles (one for hydrogen peroxide solution, one for deionized water)

  • Hazardous waste container

Procedure:

  • Initial Wipe-Down: Carefully wipe up any visible droplets of CEMS with absorbent pads. Dispose of the used pads immediately into a designated hazardous waste container.

  • Application of Decontaminant: Liberally apply the hydrogen peroxide solution to the contaminated surface.

  • Contact Time: Allow the solution to remain in contact with the surface for at least 30 minutes.

  • Rinsing: After the contact time, rinse the surface with deionized water.

  • Drying: Dry the surface with clean absorbent pads.

  • Waste Disposal: Dispose of all contaminated materials in the designated hazardous waste container.

Visualizations

Decontamination_Workflow cluster_prep Preparation cluster_decon Decontamination Process cluster_post Post-Decontamination PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood PrepDecon Prepare Fresh Decontamination Solution FumeHood->PrepDecon InitialWipe Initial Wipe-Down of Gross Contamination PrepDecon->InitialWipe ApplyDecon Apply Decontamination Solution InitialWipe->ApplyDecon ContactTime Allow for Recommended Contact Time ApplyDecon->ContactTime Rinse Rinse with Deionized Water ContactTime->Rinse Dry Dry with Clean Absorbent Material Rinse->Dry WasteDisposal Dispose of all Contaminated Waste Appropriately Dry->WasteDisposal Verify Verify Decontamination (if necessary) WasteDisposal->Verify RemovePPE Remove and Dispose of PPE Correctly Verify->RemovePPE

Caption: General workflow for lab equipment decontamination.

Decontamination_Decision_Tree Start Contaminated Lab Equipment Material Identify Equipment Material Start->Material Porous Porous Material? (e.g., wood, soft plastic) Material->Porous Yes NonPorous Non-Porous Material? (e.g., glass, stainless steel) Material->NonPorous No ContaminationLevel Assess Contamination Level HighContamination High Level of Visible Contamination? ContaminationLevel->HighContamination Yes LowContamination Low Level of (or no visible) Contamination? ContaminationLevel->LowContamination No Dispose Dispose as Hazardous Waste Porous->Dispose NonPorous->ContaminationLevel DeconProtocol Select Decontamination Protocol HighContamination->DeconProtocol LowContamination->DeconProtocol BleachProtocol Use 10% Bleach Protocol (for compatible materials) DeconProtocol->BleachProtocol Bleach Compatible H2O2Protocol Use Hydrogen Peroxide Protocol DeconProtocol->H2O2Protocol Bleach Incompatible Verify Verify Decontamination (e.g., surface wipe analysis) BleachProtocol->Verify H2O2Protocol->Verify Clean Equipment is Clean Verify->Clean

References

Technical Support Center: Analysis of 2-Chloroethyl Methyl Sulfide (CEMS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 2-Chloroethyl methyl sulfide (B99878) (CEMS) during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of 2-Chloroethyl methyl sulfide (CEMS)?

A1: CEMS is susceptible to several degradation pathways that can impact the accuracy and reproducibility of analytical results. The main degradation routes include:

  • Hydrolysis: In the presence of water, CEMS can hydrolyze to form 2-hydroxyethyl methyl sulfide and hydrochloric acid (HCl). This reaction can be reversible under acidic conditions. The formation of sulfonium (B1226848) salts has also been observed, especially at higher concentrations.[1][2]

  • Oxidation: CEMS can be oxidized to form the corresponding sulfoxide (B87167) (2-chloroethyl methyl sulfoxide) and sulfone.[3][4] This can be initiated by oxidizing agents or even by exposure to air over time.

  • Dimerization and Decomposition: Over time, particularly during storage, CEMS can undergo self-condensation reactions. For the similar compound 2-chloroethyl ethyl sulfide, this involves the formation of dimeric sulfonium ions which can then transform into 1,4-dithiane.[5]

Q2: How should I properly store CEMS to minimize degradation?

A2: Proper storage is crucial for maintaining the integrity of CEMS. To minimize degradation, it is recommended to:

  • Temperature: Store CEMS at refrigerated temperatures, typically between 2-8°C.[6]

  • Atmosphere: Store under an inert gas atmosphere (e.g., argon or nitrogen) to prevent oxidation.[7]

  • Container: Use glass containers with tight-fitting caps.[1]

  • Environment: Keep in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[2]

  • Incompatibilities: Avoid contact with strong oxidizing agents, bases, and strong reducing agents.[1]

Q3: What are the common analytical techniques used for CEMS analysis?

A3: The most common analytical techniques for the analysis of CEMS and its degradation products are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for the separation and identification of CEMS and its volatile degradation products.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used, often with a pre-column derivatization step to create a UV-absorbing derivative, which enhances detection sensitivity.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues that may be encountered during the analysis of CEMS.

Sample Preparation and Storage
Problem Possible Cause(s) Recommended Solution(s)
Appearance of an unexpected peak corresponding to 2-hydroxyethyl methyl sulfide in the chromatogram. Hydrolysis: The sample may have been exposed to water during storage or sample preparation.- Use anhydrous solvents for sample dilution and preparation.- Ensure that all glassware is thoroughly dried before use.- Minimize the time samples are stored in aqueous matrices. If aqueous extraction is necessary, perform it at low temperatures and analyze the sample as quickly as possible.
Gradual decrease in the CEMS peak area over time in stored samples. Decomposition/Dimerization: Prolonged storage, even under recommended conditions, can lead to the formation of dimers and other degradation products like 1,4-dithiane.[5]- Analyze samples as soon as possible after preparation.- For long-term studies, store aliquots at -20°C or below to slow down degradation rates.- Re-analyze a quality control standard with each batch of samples to monitor for degradation.
Presence of peaks corresponding to CEMS-sulfoxide or CEMS-sulfone. Oxidation: The sample may have been exposed to air or oxidizing contaminants.- Prepare and store samples under an inert atmosphere (e.g., nitrogen or argon).- Use freshly opened, high-purity solvents.- Avoid sources of oxidation during sample workup.
GC-MS Analysis
Problem Possible Cause(s) Recommended Solution(s)
Poor peak shape (tailing) for CEMS. Active Sites: The GC inlet liner or the front of the analytical column may have active sites that interact with the sulfur atom in CEMS.Contamination: The analytical system may be contaminated.- Use a deactivated inlet liner (e.g., silanized).- Trim the front end of the GC column (approximately 10-20 cm) to remove any active sites.- Ensure the GC system is clean and free of contaminants by baking out the column and cleaning the ion source.
Inconsistent CEMS response between injections. Injector Temperature: The injector temperature may be too high, causing thermal degradation of CEMS.Sample Matrix Effects: Non-volatile components in the sample matrix can accumulate in the inlet, leading to variable analyte transfer to the column.- Optimize the injector temperature. Start with a lower temperature (e.g., 200°C) and gradually increase to find the optimal balance between efficient volatilization and minimal degradation.- Use a glass wool-packed liner to trap non-volatile residues.- Perform regular inlet maintenance, including replacing the liner and septum.
"Ghost peaks" of CEMS or its degradation products in blank runs. Carryover: Adsorption of CEMS onto active sites in the injection port or column can lead to its release in subsequent runs.Contaminated Syringe: The autosampler syringe may be contaminated.- Clean the injection port and use a fresh, deactivated liner.- Implement a rigorous syringe cleaning protocol with multiple solvent rinses between injections.- Run a solvent blank after a high-concentration sample to ensure the system is clean.

Experimental Protocols

Protocol 1: GC-MS Analysis of CEMS

This protocol provides a general procedure for the analysis of CEMS using gas chromatography-mass spectrometry.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing CEMS.

    • Dissolve the sample in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or hexane) to a final concentration within the calibrated range of the instrument.

    • Vortex the sample to ensure homogeneity.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 220°C.

    • Injection Volume: 1 µL (splitless injection).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Data Analysis:

    • Identify CEMS based on its retention time and mass spectrum.

    • Quantify CEMS using a calibration curve prepared from certified reference standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Weighing dissolve Dissolution in Anhydrous Solvent start->dissolve vortex Vortexing dissolve->vortex inject Injection into GC-MS vortex->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Peak Identification detect->identify quantify Quantification identify->quantify

Figure 1. Experimental workflow for the GC-MS analysis of CEMS.

degradation_pathways CEMS This compound (CEMS) Hydrolysis_Product 2-Hydroxyethyl methyl sulfide CEMS->Hydrolysis_Product + H2O Oxidation_Product CEMS-Sulfoxide / Sulfone CEMS->Oxidation_Product + [O] Dimerization_Product Dimerization Products (e.g., 1,4-Dithiane) CEMS->Dimerization_Product Self-condensation

Figure 2. Primary degradation pathways of this compound.

References

Technical Support Center: Safe Disposal of 2-Chloroethyl Methyl Sulfide Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and disposal of 2-Chloroethyl methyl sulfide (B99878) (CEMS) waste. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of 2-Chloroethyl methyl sulfide (CEMS)?

A1: this compound is a hazardous chemical with multiple risks. It is a flammable liquid and vapor.[1] CEMS is harmful if swallowed, and toxic in contact with skin or if inhaled.[1] It causes severe skin burns and eye damage and is also suspected of causing cancer.[1] It is classified as a vesicant, meaning it can cause blistering of the skin.[2]

Q2: What immediate steps should be taken in case of accidental exposure to CEMS?

A2: In case of accidental exposure, it is crucial to act quickly:

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][2]

  • Skin Contact : Immediately remove all contaminated clothing.[1][3] Flush the affected skin and hair with running water and soap for at least 15 minutes.[2][3] Seek immediate medical attention.[2]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][2] Continue rinsing and get immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting.[1][2] Rinse the mouth with water and seek immediate medical attention.[1]

Q3: What personal protective equipment (PPE) is required when handling CEMS waste?

A3: Appropriate PPE is mandatory when handling CEMS. This includes:

  • Hand Protection : Chemical-resistant gloves.[2]

  • Eye/Face Protection : Tightly fitting safety goggles and a face shield.[1][2]

  • Skin and Body Protection : Fire or flame-resistant and impervious clothing to prevent skin contact.[1] Safety shoes are also recommended.[2]

  • Respiratory Protection : If ventilation is inadequate or exposure limits are exceeded, a full-face respirator with appropriate cartridges is necessary.[1][4]

Q4: Can I dispose of small amounts of CEMS waste down the drain?

A4: No. Under no circumstances should CEMS waste be disposed of down the drain.[3][4] It is harmful to the environment and can damage plumbing systems. All CEMS waste must be treated as hazardous waste.[3]

Q5: How should I store CEMS waste before disposal?

A5: CEMS waste should be stored in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1][5] The storage area should be secure (stored locked up) and away from heat, sparks, open flames, and other ignition sources.[1][6]

Troubleshooting Guide

Problem Possible Cause Solution
A pungent, garlic-like odor is detected in the lab. A leak or spill of CEMS waste may have occurred.Immediately evacuate the area. If safe to do so, improve ventilation. Wearing full PPE, contain the spill with a dry chemical absorbent.[2] Report the incident to your institution's environmental health and safety (EHS) office.
The CEMS waste container is bulging or showing signs of pressure buildup. The waste may be contaminated with incompatible materials, leading to a chemical reaction and gas generation. CEMS can decompose to form sulfonium (B1226848) ions.[7]Do not open the container. Move it to a remote, well-ventilated area, if possible. Alert your EHS office immediately for emergency disposal.
Personal protective equipment (PPE) has been contaminated with CEMS. Accidental splash or spill during handling.Immediately and carefully remove the contaminated PPE, avoiding contact with skin.[1] Dispose of the contaminated PPE as hazardous waste.[3] Wash hands and any potentially exposed skin thoroughly.
Uncertainty about the correct disposal procedure for a specific CEMS mixture. The mixture contains other chemicals that may require a different disposal pathway.Do not proceed with disposal. Consult your institution's EHS office. Provide them with the full composition of the waste stream to determine the appropriate disposal method.

Decontamination and Disposal Protocols

Disposal of CEMS waste must be handled by a licensed professional waste disposal service.[4] The primary method for the ultimate destruction of CEMS is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize acidic combustion products.[4]

For spills or decontamination of equipment, several chemical neutralization methods can be employed. These methods are often based on research using CEMS analogs like 2-chloroethyl ethyl sulfide (CEES).

Quantitative Data on Neutralization Methods for Mustard Gas Simulants
Method Reagent(s) Simulant Efficiency Time Reference
Oxidative Hydrogel Polyvinyl alcohol (PVA) hydrogel with bicarbonate-activated peroxide (BAP) and DDAO surfactantCEES90% remediation (82% oxidation, 8% hydrolysis)10 minutes[8]
Flow Chemistry Oxidation Urea-Hydrogen Peroxide (UHP) / Methanesulfonic acid (MSA) in methanolCEESNeutralization of 25g46 minutes[9]
Advanced Oxidation Ozone (O₃) at pH 7Sulfur MustardRapid destructionA few minutes[5]
Atmospheric Plasma Helium Atmospheric Pressure Plasma Jet (APPJ)CEESComplete decontamination of 4.53 mg/cm²2.5 minutes[10]
Biocatalytic Choline (B1196258) oxidase and chloroperoxidase in choline acetate (B1210297) ionic liquidCEES~55-60% degradation (above hydrolysis)1 hour[11]
Experimental Protocol: Oxidative Decontamination using a Bicarbonate-Activated Peroxide (BAP) System

This protocol is adapted from methods developed for the decontamination of the CEMS simulant, CEES, using a PVA-based hydrogel.[8]

Objective: To neutralize CEMS on a contaminated surface.

Materials:

  • Polyvinyl alcohol (PVA)

  • Ammonium (B1175870) bicarbonate (NH₄HCO₃)

  • Hydrogen peroxide (H₂O₂)

  • N,N-dimethyl-1-dodecylamine N-oxide (DDAO) surfactant

  • Deionized water

  • Contaminated surface or equipment

Procedure:

  • Hydrogel Preparation:

    • Prepare a solution of PVA in deionized water according to the desired viscosity and concentration.

    • Incorporate ammonium bicarbonate and the DDAO surfactant into the PVA solution and mix thoroughly.

  • Activator Solution:

    • Prepare a solution of hydrogen peroxide in deionized water. The concentration will depend on the scale of decontamination required.

  • Application:

    • Just before application, mix the PVA-bicarbonate-surfactant hydrogel with the hydrogen peroxide solution. This will generate peroxymonocarbonate ions (HCO₄⁻), a strong oxidizing agent.

    • Apply the activated hydrogel directly to the surface contaminated with CEMS waste.

  • Decontamination:

    • Allow the hydrogel to remain in contact with the contaminated surface for at least 10-20 minutes. The active oxidizer will degrade the CEMS through oxidation and hydrolysis.[8]

  • Waste Collection and Disposal:

    • Collect the hydrogel, which now contains the neutralized byproducts and any remaining CEMS.

    • Place the collected waste into a designated, sealed hazardous waste container.

    • Dispose of the container through your institution's EHS office and a licensed waste disposal facility.

Safety Precautions:

  • All steps must be performed in a well-ventilated fume hood.

  • Full PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is required.

  • Avoid contact of hydrogen peroxide with incompatible materials.

Diagrams

G Logical Workflow for CEMS Waste Management cluster_0 Waste Generation & Collection cluster_1 Disposal Pathway Selection cluster_2 Action & Final Disposal Generate CEMS Waste Generated Collect Collect in a Labeled, Compatible Container Generate->Collect Segregate from incompatible materials Store Store in a Cool, Ventilated, Secure Area Collect->Store Assess Assess Waste Type Store->Assess Liquid Liquid CEMS Waste Assess->Liquid Bulk Liquid Solid Contaminated Solids (e.g., PPE, absorbent) Assess->Solid Solid Waste Decon Equipment Decontamination Assess->Decon Surface Contamination EHS Contact EHS Office for Pickup Liquid->EHS Solid->EHS Neutralize On-site Neutralization (e.g., Oxidation Protocol) Decon->Neutralize Incinerate Licensed Hazardous Waste Incineration EHS->Incinerate Neutralize->EHS Collect residue

Caption: Logical workflow for the safe management and disposal of CEMS waste.

References

Validation & Comparative

A Comparative Analysis of the Toxicity of 2-Chloroethyl Methyl Sulfide and Sulfur Mustard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicological profiles of 2-Chloroethyl methyl sulfide (B99878) and the chemical warfare agent, sulfur mustard. The information presented is intended to support research and development efforts in toxicology and pharmacology.

Executive Summary

Sulfur mustard is a potent vesicant and alkylating agent with a well-documented history of use in chemical warfare. Its analog, 2-chloroethyl methyl sulfide, is a monofunctional alkylating agent often used in research as a less toxic surrogate to study the mechanisms of sulfur mustard-induced toxicity. While both compounds share similar mechanisms of action, primarily through DNA alkylation and the induction of oxidative stress, their toxic potencies differ significantly. This guide summarizes key quantitative toxicity data, details the experimental protocols for toxicity assessment, and visualizes the primary signaling pathways involved in their toxic action.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for this compound and sulfur mustard. It is important to note that much of the publicly available research on sulfur mustard analogs utilizes 2-chloroethyl ethyl sulfide (CEES) due to its similar properties. Data for CEES is included here as a close surrogate for this compound.

Toxicity EndpointThis compound / CEESSulfur MustardTest Species
Oral LD50 252 mg/kg (CEES)[1][2]0.7 mg/kg (Human, estimated LDLo)[3], 17 mg/kg (Rat)[3]Rat, Human
Dermal LD50 No data available for this compound. "Toxic in contact with skin"[4]. For CEES: Severe skin irritant in rabbits at 500 mg/24h[1].~100 mg/kg (Human, estimated)[3]Rabbit, Human
Inhalation LCt50 No data available. "Toxic if inhaled"[4].1,500 mg·min/m³ (Human, estimated)[3]Human

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. LDLo (Lowest Published Lethal Dose) is the lowest dose of a substance reported to have caused death in a human or animal. LCt50 (Lethal Concentration and Time, 50%) is the concentration of a substance in the air that is lethal to 50% of a test population when exposed for a specific duration.

Mechanisms of Toxicity

Both this compound and sulfur mustard exert their toxic effects primarily through two interconnected mechanisms:

  • DNA Alkylation: As potent alkylating agents, these compounds readily react with DNA, forming adducts on nucleotide bases. Sulfur mustard, being bifunctional, can form both monoadducts and interstrand cross-links, which are particularly cytotoxic as they inhibit DNA replication and transcription.[5][6] this compound, being monofunctional, primarily forms monoadducts. This DNA damage triggers a cellular stress response known as the DNA Damage Response (DDR).[5][6]

  • Oxidative Stress: Exposure to these agents leads to the generation of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and causing oxidative damage to lipids, proteins, and DNA.[7] This oxidative stress contributes to inflammation and apoptosis (programmed cell death).

These initial events trigger a cascade of downstream signaling pathways that ultimately lead to cellular dysfunction, inflammation, and tissue damage, manifesting as the characteristic blistering (vesicant) effect on the skin and damage to the respiratory tract and eyes.

Signaling Pathways

The cellular response to this compound and sulfur mustard involves complex signaling networks. Below are simplified diagrams of the key pathways activated by these agents.

DNA_Damage_Response cluster_stimulus Cellular Insult cluster_damage Molecular Damage cluster_response Cellular Signaling Response cluster_outcome Cellular Outcome Sulfur Mustard / this compound Sulfur Mustard / this compound DNA Alkylation (Adducts, Cross-links) DNA Alkylation (Adducts, Cross-links) Sulfur Mustard / this compound->DNA Alkylation (Adducts, Cross-links) Oxidative Stress (ROS) Oxidative Stress (ROS) Sulfur Mustard / this compound->Oxidative Stress (ROS) ATM/ATR Activation ATM/ATR Activation DNA Alkylation (Adducts, Cross-links)->ATM/ATR Activation senses damage MAPK Pathway (p38, JNK, ERK) MAPK Pathway (p38, JNK, ERK) Oxidative Stress (ROS)->MAPK Pathway (p38, JNK, ERK) activates NF-κB Activation NF-κB Activation Oxidative Stress (ROS)->NF-κB Activation activates Cell Cycle Arrest Cell Cycle Arrest ATM/ATR Activation->Cell Cycle Arrest DNA Repair DNA Repair ATM/ATR Activation->DNA Repair Apoptosis Apoptosis ATM/ATR Activation->Apoptosis if damage is severe Inflammation Inflammation MAPK Pathway (p38, JNK, ERK)->Inflammation MAPK Pathway (p38, JNK, ERK)->Apoptosis NF-κB Activation->Inflammation

Caption: Overview of cellular responses to sulfur mustard and its analogs.

Experimental_Workflow cluster_setup Experimental Setup cluster_exposure Exposure & Observation cluster_analysis Data Analysis Animal Acclimatization Animal Acclimatization Dose Preparation Dose Preparation Animal Acclimatization->Dose Preparation Test Substance Application Test Substance Application Dose Preparation->Test Substance Application Exposure Period (e.g., 24h dermal) Exposure Period (e.g., 24h dermal) Test Substance Application->Exposure Period (e.g., 24h dermal) Clinical Observation (Mortality, Symptoms) Clinical Observation (Mortality, Symptoms) Exposure Period (e.g., 24h dermal)->Clinical Observation (Mortality, Symptoms) Body Weight Measurement Body Weight Measurement Clinical Observation (Mortality, Symptoms)->Body Weight Measurement Gross Necropsy Gross Necropsy Body Weight Measurement->Gross Necropsy LD50/LC50 Calculation LD50/LC50 Calculation Gross Necropsy->LD50/LC50 Calculation

Caption: General workflow for acute toxicity testing.

Experimental Protocols

The determination of acute toxicity values such as LD50 and LC50 follows standardized guidelines to ensure reproducibility and comparability of data. The most widely recognized protocols are those developed by the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Toxicity (based on OECD Test Guideline 402)[8][9][10][11][12]

This test is designed to assess the potential adverse effects of a substance from a single, short-term dermal exposure.

  • Test Animals: Healthy, young adult rats are the preferred species. Both males and females are used.

  • Housing and Feeding: Animals are housed in individual cages under controlled environmental conditions (temperature, humidity, light cycle) and have access to standard laboratory diet and drinking water ad libitum.

  • Preparation of Animals: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals. The clipped area should be about 10% of the body surface area.

  • Dose Preparation and Application: The test substance is prepared at the appropriate concentration. For a limit test, a single dose of 2000 mg/kg body weight is typically used. For a full study, at least three dose levels are selected to produce a range of toxic effects and mortality rates. The substance is applied uniformly over the prepared skin area.

  • Exposure: The treated area is covered with a porous gauze dressing and a non-irritating tape to hold it in place and prevent ingestion of the substance. The exposure period is 24 hours.

  • Observation: Animals are observed for mortality and clinical signs of toxicity at least once daily for 14 days. Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.

  • Pathology: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods if a range of doses was tested.

Acute Inhalation Toxicity (based on OECD Test Guideline 403)[13][14][15][16][17]

This test evaluates the health hazards associated with a single, short-term exposure to an airborne substance.

  • Test Animals: Young adult rats are the preferred species.

  • Exposure Apparatus: The test is conducted in a dynamic inhalation exposure chamber that allows for the generation of a stable, breathable atmosphere of the test substance at a known concentration.

  • Dose and Exposure: The test can be conducted as a traditional LC50 test with a fixed exposure duration (typically 4 hours) and varying concentrations, or as a Concentration x Time (C x t) protocol with varying concentrations and exposure durations.

  • Monitoring: During exposure, the concentration of the test substance in the chamber is monitored continuously. The animals are observed for signs of toxicity.

  • Post-Exposure Observation: After exposure, the animals are housed and observed for at least 14 days for mortality, clinical signs of toxicity, and changes in body weight, similar to the dermal toxicity study.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LCt50 or LC50 is calculated based on the observed mortality data.

Conclusion

This compound and sulfur mustard are toxic alkylating agents that induce cellular damage through DNA alkylation and oxidative stress. Sulfur mustard is significantly more toxic than its monofunctional analog, as reflected in the available quantitative toxicity data. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for the development of effective medical countermeasures and for conducting further research into the toxicology of these hazardous compounds.

References

A Comparative Guide to Sulfur Mustard Simulants: 2-Chloroethyl Ethyl Sulfide (CEES) vs. 2-Chloroethyl Methyl Sulfide (CEMS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two commonly used sulfur mustard simulants, 2-Chloroethyl ethyl sulfide (B99878) (CEES) and 2-Chloroethyl methyl sulfide (CEMS). As less toxic analogs of the chemical warfare agent sulfur mustard (HD), these compounds are invaluable tools in the research and development of protective measures and medical countermeasures. This document synthesizes available experimental data to facilitate an informed choice of simulant for specific research applications.

Physicochemical Properties

A fundamental aspect of selecting an appropriate simulant is the alignment of its physical and chemical properties with the agent of interest. Both CEES and CEMS share structural similarities with sulfur mustard, primarily the presence of a reactive chloroethyl sulfide group. However, the seemingly minor difference in their alkyl substituent (ethyl vs. methyl) results in variations in their physicochemical characteristics, which can influence their behavior in experimental settings.

Property2-Chloroethyl Ethyl Sulfide (CEES)This compound (CEMS)
Molecular Formula C4H9ClSC3H7ClS
Molecular Weight 124.63 g/mol 110.61 g/mol
Appearance Colorless to slightly yellow liquidColorless liquid
Odor Mild sulfide/garlic-likeSulfide-like
Density 1.066 g/mL at 20 °C1.11 g/mL at 25 °C[1]
Boiling Point 156-157 °C55-56 °C at 30 mmHg[1]
Vapor Pressure 3.4 mmHg at 25 °CNot readily available
Solubility in Water Slightly solubleNot readily available

Cytotoxicity and Biological Activity

The primary utility of CEES and CEMS lies in their ability to mimic the cytotoxic effects of sulfur mustard, which is a potent alkylating agent. Both compounds exert their toxicity by forming a reactive episulfonium ion that can alkylate cellular macromolecules, including DNA, leading to cell death and tissue damage.

A key study directly comparing the cytotoxic effects of CEES and CEMS on human skin cells (NCTC2544 keratinocytes) demonstrated that both compounds induce toxicity.[2][3][4] While the full dose-response curves from this specific study are not publicly available, the research indicated that both simulants are effective in causing cellular damage, and their cytotoxic effects can be mitigated by the nucleophilic scavenger 2,6-dithiopurine (B145636) (DTP).[2][3][4] This suggests a similar mechanism of action involving electrophilic attack.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The following is a representative protocol for a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of CEES and CEMS on a human keratinocyte cell line, based on standard methodologies.

1. Cell Culture and Seeding:

  • Human keratinocytes (e.g., NCTC2544) are cultured in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 atmosphere.
  • Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

2. Compound Exposure:

  • Stock solutions of CEES and CEMS are prepared in an appropriate solvent (e.g., DMSO).
  • Serial dilutions of each compound are made in the cell culture medium to achieve the desired final concentrations.
  • The culture medium from the wells is replaced with the medium containing the various concentrations of CEES or CEMS. Control wells receive medium with the vehicle (DMSO) at the same final concentration used for the test compounds.

3. Incubation:

  • The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

4. MTT Assay:

  • Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
  • The plates are incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
  • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
  • The absorbance is measured at 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.
  • Dose-response curves are generated, and the IC50 (half-maximal inhibitory concentration) values for CEES and CEMS are determined.

Reaction Mechanism and Decontamination

Both CEES and CEMS, like sulfur mustard, are monofunctional alkylating agents. They undergo an intramolecular cyclization to form a highly reactive episulfonium ion. This electrophilic intermediate readily reacts with nucleophiles, such as the nitrogen and sulfur atoms in proteins and the nitrogen atoms in DNA bases. This alkylation of critical biomolecules disrupts cellular function and leads to toxicity.

G cluster_CEES 2-Chloroethyl Ethyl Sulfide (CEES) cluster_CEMS This compound (CEMS) CEES Cl-CH2-CH2-S-CH2-CH3 CEMS Cl-CH2-CH2-S-CH3

Figure 1. Molecular structures of CEES and CEMS.

G Simulant R-S-CH2-CH2-Cl (CEES: R=Ethyl, CEMS: R=Methyl) Episulfonium Episulfonium Ion (Reactive Intermediate) Simulant->Episulfonium - Cl- Alkylated_Product Alkylated Biomolecule (Cellular Damage) Episulfonium->Alkylated_Product + Nucleophile Nucleophile Cellular Nucleophile (e.g., DNA, Protein) G Start Start Cell_Culture Culture Human Keratinocytes Start->Cell_Culture Seeding Seed Cells into 96-well Plates Cell_Culture->Seeding Compound_Prep Prepare Serial Dilutions of CEES and CEMS Seeding->Compound_Prep Exposure Expose Cells to Simulants Compound_Prep->Exposure Incubation Incubate for 24/48/72 hours Exposure->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Analyze Data MTT_Assay->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the Validation of Analytical Methods for 2-Chloroethyl Methyl Sulfide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 2-Chloroethyl methyl sulfide (B99878) (2-CEMS), a chemical intermediate and a simulant for vesicant agents. The validation of analytical methods is critical to ensure the accuracy, precision, and reliability of quantitative data in research and development. This document outlines two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and presents their performance characteristics based on available scientific literature.

Data Summary: Performance Characteristics of Analytical Methods

The following tables summarize the key performance parameters for the quantification of 2-CEMS and related compounds using GC-MS and HPLC-UV. This data is essential for researchers to select the most appropriate method for their specific application, considering factors such as required sensitivity, sample matrix, and available instrumentation.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

ParameterPerformance Characteristic
Limit of Detection (LOD) Method dependent, typically in the low ng/mL range.
Limit of Quantification (LOQ) Method dependent, typically in the low to mid ng/mL range.
Linearity (R²) ≥ 0.99
Accuracy (% Recovery) Typically within 80-120%
Precision (% RSD) < 15%
Specificity High, based on mass-to-charge ratio (m/z)

Table 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Performance Data *

ParameterPerformance Characteristic
Limit of Detection (LOD) ~10-20 ng on-column
Limit of Quantification (LOQ) Typically 3-5 times the LOD
Linearity Range 1.0 - 20.2 µg/mL[1]
Accuracy (% Recovery) 85-99% (derivatization efficiency)[1]
Precision (% RSD) < 15%
Specificity Moderate, dependent on chromatographic separation and derivatization

*Note: The HPLC-UV data is based on a validated method for the analogous compound 2-Chloroethyl ethyl sulfide, which requires a pre-column derivatization step to introduce a UV-active chromophore.[1]

Experimental Protocols

Detailed and robust experimental protocols are fundamental for the successful validation and implementation of any analytical method. Below are representative methodologies for the quantification of 2-CEMS using GC-MS and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the quantification of 2-CEMS in a given matrix.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample (e.g., plasma, water), add a suitable internal standard.

  • Add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 2-CEMS and the internal standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol (with Derivatization)

As 2-CEMS lacks a strong UV chromophore, a pre-column derivatization step is necessary for sensitive detection by HPLC-UV. This protocol is adapted from a method for a similar compound, 2-chloroethyl ethyl sulfide.[1]

1. Derivatization Procedure

  • In a reaction vial, mix the sample or standard solution containing 2-CEMS with a derivatizing agent such as N-chlorobenzenesulfonamide sodium salt (Chloramine-B).[1]

  • The reaction is typically carried out in an aqueous alcohol solution.[1]

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration to ensure complete derivatization.[1]

  • Cool the reaction mixture to room temperature before injection into the HPLC system.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Detection Wavelength: Set to the maximum absorbance of the derivatized product (e.g., 254 nm).[1]

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Requirements (Analyte, Matrix, Concentration Range) B Select Analytical Technique (e.g., GC-MS, HPLC-UV) A->B C Optimize Method Parameters (e.g., Column, Mobile Phase, Temperature) B->C D Specificity / Selectivity C->D E Linearity & Range F Accuracy G Precision (Repeatability & Intermediate Precision) H Limit of Detection (LOD) I Limit of Quantification (LOQ) J Robustness K Stability L Standard Operating Procedure (SOP) Generation K->L M Routine Sample Analysis L->M N Ongoing Method Performance Monitoring M->N

Caption: A generalized workflow for the development, validation, and implementation of an analytical method.

References

Navigating the Analytical Maze: A Comparative Guide to the Cross-Reactivity of CEMS in Sulfur Compound Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific molecules in complex biological matrices is paramount. N-Carboxyethyl-L-methionine (CEMS), a modified amino acid, presents a unique analytical challenge due to its structural similarity to other endogenous sulfur-containing compounds. This guide provides a comprehensive comparison of common analytical methods, highlighting the potential for cross-reactivity with other sulfur compounds and offering insights into method selection and validation.

While direct experimental data on the cross-reactivity of CEMS is limited in publicly available literature, this guide extrapolates from established analytical principles and data from analogous molecules, such as Nε-(carboxyethyl)lysine (CEL), to provide a robust framework for understanding and mitigating potential assay interferences.

Understanding the Challenge: Structural Similarities

The primary analytical hurdle stems from the shared structural motifs among CEMS and other biologically relevant sulfur compounds. CEMS is an alkylated derivative of methionine. Other key sulfur-containing amino acids and related compounds include:

  • L-Methionine: The parent amino acid from which CEMS is derived.

  • Cysteine: Contains a reactive thiol (-SH) group.

  • Homocysteine: A homolog of cysteine, differing by an additional methylene (B1212753) group.

  • Glutathione (GSH): A tripeptide containing cysteine, often present in high concentrations.

  • Methionine Sulfoxide: An oxidized form of methionine.

The presence of the sulfur atom and the carbon backbone similarity can lead to non-specific signals in various assay formats. The degree of potential cross-reactivity is highly dependent on the chosen analytical technique.

Comparative Analysis of Assay Methodologies

The selection of an appropriate analytical method is critical to ensure the specific and accurate quantification of CEMS. The following sections compare the most common techniques, focusing on their susceptibility to cross-reactivity with other sulfur compounds.

Chromatographic Methods Coupled with Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantitative analysis of small molecules in complex mixtures due to its high selectivity and sensitivity.

Principle of Specificity: LC-MS/MS achieves specificity through two dimensions of separation. First, the liquid chromatography step separates compounds based on their physicochemical properties (e.g., polarity, size). Second, the tandem mass spectrometer selects a specific precursor ion (the molecular ion of the analyte) and fragments it, detecting a specific product ion. This multiple reaction monitoring (MRM) approach provides a unique "mass fingerprint" for the target analyte.

Potential for Cross-Reactivity: While highly specific, LC-MS/MS is not entirely immune to interferences. Isobaric compounds (compounds with the same mass) can be a source of interference if not chromatographically resolved. However, the distinct molecular weights of CEMS and most other common sulfur amino acids generally prevent direct isobaric interference. Careful optimization of chromatographic conditions is crucial to separate CEMS from any potential isomers or closely related compounds that might produce interfering signals.

Experimental Protocol: A Generalized LC-MS/MS Method for CEMS Analysis

A typical LC-MS/MS workflow for the analysis of CEMS in a biological sample would involve the following steps:

  • Sample Preparation:

    • Protein precipitation from plasma or serum samples using a solvent like acetonitrile (B52724) or methanol (B129727).

    • Solid-phase extraction (SPE) for sample cleanup and enrichment of the analyte.

    • For intracellular analysis, cell lysis followed by protein precipitation.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used for the separation of amino acids and their derivatives.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for amino acids.

    • MS Analysis: Operated in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for CEMS and any internal standards would be monitored. For CEMS (C8H15NO4S, molecular weight 221.27 g/mol ), a potential precursor ion would be [M+H]+ at m/z 222.08. Product ions would be determined through infusion and fragmentation experiments.

dot graph "LC-MS_MS_Workflow" { layout=dot; rankdir=LR; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_SamplePrep" { label="Sample Preparation"; style="filled"; color="#FFFFFF"; node [shape=ellipse]; Sample [label="Biological Sample"]; ProteinPrecipitation [label="Protein Precipitation"]; SPE [label="Solid-Phase Extraction"]; Sample -> ProteinPrecipitation; ProteinPrecipitation -> SPE; }

subgraph "cluster_Analysis" { label="Analysis"; style="filled"; color="#FFFFFF"; LC [label="Liquid Chromatography Separation"]; MS [label="Mass Spectrometry Detection (MRM)"]; LC -> MS; }

subgraph "cluster_Data" { label="Data Processing"; style="filled"; color="#FFFFFF"; Quantification [label="Quantification"]; }

SPE -> LC; MS -> Quantification; } caption: "Generalized LC-MS/MS workflow for CEMS analysis."

Immunoassays (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are widely used for their high throughput and sensitivity. However, they are also more prone to cross-reactivity issues compared to LC-MS/MS.

Principle of Specificity: Immunoassays rely on the specific binding of an antibody to its target antigen. The specificity is determined by the antibody's ability to recognize a unique epitope on the target molecule.

Potential for Cross-Reactivity: The development of a highly specific antibody to CEMS is challenging. Given the structural similarities, an antibody raised against CEMS could potentially cross-react with methionine, methionine sulfoxide, or other structurally related molecules. The extent of cross-reactivity depends on the immunogen used to generate the antibody and the specific epitopes it recognizes. For instance, if the carboxyethyl group is the primary recognition site, cross-reactivity with other carboxyethylated molecules might occur. As has been observed with assays for Nε-(carboxyethyl)lysine (CEL), where cross-reactivity with Nε-(carboxymethyl)lysine (CML) can be an issue, similar challenges can be anticipated for CEMS.[1]

Experimental Protocol: Assessing Immunoassay Cross-Reactivity

To evaluate the cross-reactivity of a CEMS immunoassay, a competitive ELISA format is typically used:

  • Coating: A microtiter plate is coated with a CEMS-protein conjugate (e.g., CEMS-BSA).

  • Competition: A fixed concentration of the anti-CEMS antibody is pre-incubated with either CEMS standards or various concentrations of potentially cross-reacting sulfur compounds (e.g., methionine, cysteine, glutathione).

  • Incubation: The antibody-competitor mixtures are added to the coated plate and incubated.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a measurable signal.

  • Calculation: The percentage of cross-reactivity is calculated using the following formula:

    % Cross-reactivity = (Concentration of CEMS at 50% inhibition / Concentration of competitor at 50% inhibition) x 100

dot graph "Immunoassay_Cross_Reactivity_Workflow" { layout=dot; rankdir=LR; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

subgraph "cluster_Preparation" { label="Preparation"; style="filled"; color="#FFFFFF"; Antibody [label="Anti-CEMS Antibody"]; Competitor [label="Potential Cross-Reactant"]; Antibody -> Preincubation; Competitor -> Preincubation; }

subgraph "cluster_Assay" { label="Assay"; style="filled"; color="#FFFFFF"; CoatedPlate [label="CEMS-Coated Plate"]; Preincubation [label="Pre-incubation"]; Preincubation -> CoatedPlate [label="Add to plate"]; CoatedPlate -> Detection; }

subgraph "cluster_Analysis" { label="Analysis"; style="filled"; color="#FFFFFF"; Detection [label="Signal Detection"]; Calculation [label="Calculate % Cross-Reactivity"]; Detection -> Calculation; } } caption: "Workflow for assessing immunoassay cross-reactivity."

Other Analytical Techniques

Other methods, such as gas chromatography-mass spectrometry (GC-MS) and capillary electrophoresis (CE), can also be employed for the analysis of amino acids and their derivatives. These methods often require derivatization to improve volatility (for GC-MS) or detection (for CE). The specificity of these techniques will depend on the combination of the separation efficiency and the selectivity of the detection method.

Data Summary: Potential for Cross-Reactivity

The following table summarizes the potential for cross-reactivity of CEMS with other sulfur compounds in different assay types. It is important to note that this is a qualitative assessment based on analytical principles, as direct experimental data for CEMS is scarce.

Analytical MethodPrinciple of SpecificityPotential for Cross-Reactivity with other Sulfur CompoundsMitigation Strategies
LC-MS/MS Chromatographic separation and unique mass fragmentation pattern (MRM)Low . Interference is possible from isobaric compounds if not chromatographically resolved.Optimization of chromatographic gradient, use of high-resolution mass spectrometry.
Immunoassay (ELISA) Antibody-antigen bindingHigh . Dependent on antibody specificity. Cross-reactivity with methionine, methionine sulfoxide, and other structurally similar molecules is possible.Thorough antibody characterization, use of monoclonal antibodies targeting unique epitopes, inclusion of blocking agents.
GC-MS Chromatographic separation and mass fragmentation patternLow to Medium . Dependent on the derivatization step and chromatographic resolution.Optimization of derivatization and chromatography, use of specific mass fragments for quantification.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratioMedium . Co-migration of compounds with similar electrophoretic mobility can occur.Optimization of buffer pH and composition, use of selective detection methods (e.g., CE-MS).

Conclusion and Recommendations

For researchers and drug development professionals requiring the accurate quantification of N-Carboxyethyl-L-methionine, LC-MS/MS is the recommended analytical method due to its inherent high selectivity and low potential for cross-reactivity with other endogenous sulfur compounds. The dual separation provided by chromatography and tandem mass spectrometry offers a level of confidence that is difficult to achieve with other methods.

While immunoassays can offer high throughput, they should be used with caution for CEMS quantification. Any immunoassay for CEMS would require rigorous validation, including extensive cross-reactivity testing with a panel of structurally related sulfur compounds.

References

A Comparative Analysis of DNA Adducts from 2-Chloroethyl Ethyl Sulfide (CEES) and Nitrogen Mustards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the DNA adducts formed by 2-chloroethyl ethyl sulfide (B99878) (CEES), a monofunctional sulfur mustard analog, and bifunctional nitrogen mustards. The information presented herein is supported by experimental data to facilitate a comprehensive understanding of their mechanisms of action, biological consequences, and the analytical methods used for their detection.

Executive Summary

CEES and nitrogen mustards are potent alkylating agents that exert their cytotoxic and mutagenic effects primarily through the formation of covalent adducts with DNA. While both classes of compounds target similar nucleophilic sites on DNA bases, their functional differences—monofunctional versus bifunctional—lead to distinct profiles of DNA lesions, which in turn trigger different cellular responses. Nitrogen mustards, being bifunctional, can form DNA interstrand cross-links (ICLs), which are highly cytotoxic lesions that pose a significant block to DNA replication and transcription. In contrast, CEES, as a monofunctional agent, primarily forms monoadducts. This fundamental difference in the types of DNA damage induced dictates the subsequent DNA repair pathways activated and the overall cellular fate.

Comparative Analysis of DNA Adduct Formation

The primary targets for both CEES and nitrogen mustards on DNA are the nucleophilic centers of purine (B94841) bases, predominantly the N7 position of guanine (B1146940) and the N3 position of adenine (B156593).

Table 1: Comparison of Major DNA Adducts Formed by CEES and Nitrogen Mustards

Adduct Type2-Chloroethyl Ethyl Sulfide (CEES)Nitrogen Mustards (e.g., Mechlorethamine, Melphalan)Key Differences
Monoadducts N7-(2-hydroxyethylthioethyl)guanine (N7-HETE-Gua) [1], N3-(2-hydroxyethylthioethyl)adenine (N3-HETE-Ade)N7-alkylguanine[2], N3-alkyladenine[2]CEES forms a hydroxyethylthioethyl adduct, while nitrogen mustards form an alkyl group adduct corresponding to the specific agent.
Cross-links Primarily forms monoadducts; interstrand cross-links are not a significant lesion.DNA Interstrand Cross-links (ICLs) between two guanines (G-G), or a guanine and an adenine (G-A)[2]. Intrastrand cross-links are also formed.The bifunctional nature of nitrogen mustards allows them to form highly cytotoxic ICLs, a key distinction from the monofunctional CEES.
Other Adducts Oxidative DNA damage (e.g., 8-oxoguanine) can be a secondary effect.DNA-protein cross-links[3]. Ring-opened formamidopyrimidine (Fapy) adducts can form from the initial N7-guanine adduct.Nitrogen mustards can directly form cross-links with proteins. The formation of stable Fapy adducts is a significant secondary lesion for nitrogen mustards.

Cytotoxicity and Biological Consequences

The distinct DNA adduct profiles of CEES and nitrogen mustards lead to different biological outcomes. The high cytotoxicity of nitrogen mustards is largely attributed to the formation of ICLs, which are potent blocks to DNA replication and transcription, leading to cell cycle arrest and apoptosis.[4][5] While CEES is also cytotoxic, its effects are primarily due to the burden of monoadducts that can interfere with DNA metabolism and lead to single-strand breaks during repair.

Table 2: Comparative Cytotoxicity of CEES and Nitrogen Mustards

AgentCell LineAssayIC50 ValueReference
Nitrogen Mustard (MNNG) CHO AA8NAD(P)H levels1.96 mM for 1h exposure to initiate imbalance in BER[1]
Nitrogen Mustard (Melphalan) K562 (human leukemia)Not specified12 µM[6]
Nitrogen Mustard (Chlorambucil) Various cancer cell linesKinetic chemosensitivity assayCytotoxic effects at concentrations above 1µM[7]
CEES HaCaT (human keratinocytes)Annexin V/PI flow cytometryModerate cytotoxicity observed 24h after treatment[4]
Sulfur Mustard (related to CEES) Human Epidermal Keratinocytes (HEK)Cell Viability36% viability at 200 µM[8]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including cell lines, exposure times, and assay methods.[9]

DNA Damage Response and Repair Pathways

The cellular response to DNA damage induced by CEES and nitrogen mustards involves the activation of distinct DNA repair pathways, orchestrated by complex signaling networks.

Upon DNA damage, sensor proteins like the MRN complex (for double-strand breaks) and RPA (for single-strand regions) recruit and activate the primary signaling kinases, ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), respectively. Both CEES and nitrogen mustards have been shown to activate these pathways, leading to the phosphorylation of downstream targets such as p53 and the histone variant H2AX (forming γ-H2AX), which are critical for cell cycle arrest and the recruitment of repair factors.

The specific type of DNA lesion dictates the primary repair pathway utilized:

  • CEES-induced Monoadducts: These lesions are primarily repaired by the Base Excision Repair (BER) and Nucleotide Excision Repair (NER) pathways. BER corrects small base modifications, while NER handles bulkier adducts that distort the DNA helix.

  • Nitrogen Mustard-induced ICLs: The repair of ICLs is more complex and predominantly involves the Homologous Recombination (HR) pathway, often in conjunction with components of the NER and Fanconi Anemia (FA) pathways.[4][5] This intricate process involves the unhooking of the cross-link and the subsequent repair of the resulting double-strand break.

DNA_Damage_Response cluster_agents Alkylating Agents cluster_lesions DNA Lesions cluster_signaling Damage Signaling cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcome CEES CEES (Monofunctional) Monoadducts Monoadducts (e.g., N7-Gua, N3-Ade) CEES->Monoadducts forms NM Nitrogen Mustards (Bifunctional) NM->Monoadducts forms ICLs Interstrand Cross-links (ICLs) DNA-Protein Cross-links NM->ICLs forms ATM_ATR ATM / ATR Activation Monoadducts->ATM_ATR activates BER_NER Base Excision Repair (BER) Nucleotide Excision Repair (NER) Monoadducts->BER_NER repaired by ICLs->ATM_ATR activates HR Homologous Recombination (HR) Fanconi Anemia (FA) Pathway ICLs->HR repaired by p53 p53 Phosphorylation ATM_ATR->p53 phosphorylates gH2AX γ-H2AX Formation ATM_ATR->gH2AX phosphorylates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest induces Apoptosis Apoptosis p53->Apoptosis if damage is severe or repair fails BER_NER->Apoptosis if damage is severe or repair fails Repair Successful Repair BER_NER->Repair HR->Apoptosis if damage is severe or repair fails HR->Repair CellCycleArrest->Repair allows time for

Experimental Protocols

Accurate detection and quantification of DNA adducts, as well as the assessment of their biological consequences, rely on a variety of sophisticated experimental techniques.

DNA Adduct Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the identification and quantification of known DNA adducts.

Methodology:

  • DNA Isolation: Genomic DNA is extracted from cells or tissues exposed to the alkylating agent. Care is taken to prevent artifactual DNA damage during extraction.

  • DNA Hydrolysis: The purified DNA is enzymatically digested to individual deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

  • Stable Isotope-Labeled Internal Standards: Known amounts of stable isotope-labeled analogs of the target adducts are added to the samples to serve as internal standards for accurate quantification.

  • Chromatographic Separation: The resulting mixture of deoxynucleosides is separated using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The adducts are typically detected using selected reaction monitoring (SRM), where a specific precursor ion (the protonated adduct) is selected and fragmented, and a specific product ion is monitored for detection and quantification.

LC_MS_Workflow start Cell/Tissue Exposure to CEES or Nitrogen Mustard dna_isolation DNA Isolation start->dna_isolation hydrolysis Enzymatic Hydrolysis to Deoxynucleosides dna_isolation->hydrolysis add_is Addition of Stable Isotope-Labeled Internal Standards hydrolysis->add_is lc_separation LC Separation add_is->lc_separation ms_detection Tandem MS Detection (SRM) lc_separation->ms_detection quantification Data Analysis and Quantification ms_detection->quantification

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a versatile and sensitive method for detecting DNA strand breaks in individual cells. The alkaline version of the assay is particularly useful for detecting single-strand breaks and alkali-labile sites that can result from the repair of monoadducts.

Methodology:

  • Cell Preparation: A single-cell suspension is prepared from the treated and control cell populations.

  • Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a high-salt and detergent lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear DNA as "nucleoids."

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode. Fragmented DNA migrates faster and further than intact DNA.

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope. The resulting images resemble comets, with the "head" containing intact DNA and the "tail" consisting of fragmented DNA.

  • Quantification: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.

γ-H2AX Immunofluorescence Assay

This assay is a specific marker for DNA double-strand breaks (DSBs), which can be formed during the repair of ICLs induced by nitrogen mustards.

Methodology:

  • Cell Seeding and Treatment: Cells are grown on coverslips or in chamber slides and treated with the DNA damaging agent.

  • Fixation and Permeabilization: The cells are fixed with a cross-linking agent like paraformaldehyde and then permeabilized with a detergent to allow antibodies to enter the cells.

  • Immunostaining: The cells are incubated with a primary antibody specific for phosphorylated H2AX (γ-H2AX). This is followed by incubation with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Nuclear Staining: The cell nuclei are counterstained with a DNA-binding dye such as DAPI.

  • Microscopy and Image Analysis: The cells are visualized using a fluorescence microscope. The number of distinct fluorescent foci of γ-H2AX per nucleus is counted, which corresponds to the number of DSBs.

Conclusion

The comparative analysis of DNA adducts from CEES and nitrogen mustards highlights the critical role of the agent's chemical structure in determining the nature of the resulting DNA damage and the subsequent cellular response. While both are potent DNA alkylating agents, the ability of nitrogen mustards to form highly cytotoxic interstrand cross-links distinguishes them from the monofunctional CEES, which primarily forms monoadducts. This difference in lesion profile has significant implications for their use in research and medicine, particularly in the context of cancer chemotherapy and the development of countermeasures against chemical threats. Understanding these differences at the molecular level is crucial for the rational design of new therapeutic agents and for the development of effective strategies to mitigate the harmful effects of these compounds.

References

Efficacy of Decontamination Agents Against 2-Chloroethyl Methyl Sulfide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various decontamination agents against 2-Chloroethyl methyl sulfide (B99878) (CEMS), a simulant of the chemical warfare agent sulfur mustard. The data presented is derived from experimental studies and is intended to inform research and development efforts in the field of chemical decontamination.

Data Summary

The following table summarizes the quantitative efficacy of different decontamination agents against CEMS and its widely used simulant, 2-chloroethyl ethyl sulfide (CEES).

Decontamination AgentContaminantKey Efficacy DataSource
DS2 2-Chloroethyl methyl sulfide (CEMS)Rapidly dehydrohalogenates CEMS to form vinyl elimination products. The presence of water decreases the reaction rate by changing the mechanism from elimination to a slower nucleophilic substitution.
Dermal Decontamination Gel (DDGel) 2-Chloroethyl ethyl sulfide (CEES)Removed >82% of CEES from the skin surface. Significantly lower residual CEES in skin layers compared to RSDL (e.g., 0.12% vs. 0.55% in stratum corneum).
Reactive Skin Decontamination Lotion (RSDL) 2-Chloroethyl ethyl sulfide (CEES)Removed >82% of CEES from the skin surface.
Titanate Nanoscrolls 2-Chloroethyl ethyl sulfide (CEES)Decomposition of CEES observed via hydrolysis.
Zirconium Dioxide (ZrO2) Nanoparticles 2-Chloroethyl ethyl sulfide (CEES)Pseudo-first-order reaction with a rate constant (k) of 0.178–0.107 h⁻¹ and a half-life (t1/2) of 3.87–6.43 h.
Helium Atmospheric Pressure Plasma Jet (APPJ) 2-Chloroethyl ethyl sulfide (CEES)Complete decontamination of 4.53 mg/cm² of CEES in 2.5 minutes. The primary reaction mechanism is through hydroxyl radicals (·OH).
UiO-66S (Metal-Organic Framework) 2-Chloroethyl ethyl sulfide (CEES)Gas-phase decomposition with an estimated half-life (t1/2) of 1.34 hours.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies employed in the cited studies.

Decontamination of CEMS with DS2
  • Objective: To monitor the reaction of CEMS with the standard military decontaminant, DS2.

  • Methodology: 13C Nuclear Magnetic Resonance (NMR) spectroscopy was used to monitor the reactions. The study investigated the reaction with and without the presence of water to determine its effect on the decontamination process.

  • Analysis: The 13C NMR spectra were analyzed to identify the reaction products and understand the reaction mechanism. The disappearance of CEMS peaks and the appearance of new peaks corresponding to elimination or substitution products were tracked over time.

In Vitro Skin Decontamination of CEES with DDGel and RSDL
  • Objective: To compare the efficiency of DDGel and RSDL for in vitro human skin decontamination of CEES.

  • Methodology: The experiments were conducted using in vitro human skin models mounted on Flow-Through diffusion cells. 14C-labeled CEES was applied to the skin. After a set exposure time, the decontamination agents were applied.

  • Analysis: The amount of 14C-CEES removed from the skin surface was quantified by measuring radioactivity with a liquid scintillation spectrometer. The residual CEES in different skin layers (stratum corneum, viable epidermis, dermis) and the amount that permeated through the skin (systemic absorption) were also measured.

Decontamination of CEES using Helium Atmospheric Pressure Plasma Jet (APPJ)
  • Objective: To evaluate the effectiveness of APPJ for the surface decontamination of CEES.

  • Methodology: A specific amount of CEES (4.53 mg/cm²) was applied to a surface. The surface was then treated with a helium APPJ at a maximum voltage of 7 kV and a helium flow rate of 4 L/min.

  • Analysis: The decontamination process was monitored to determine the time required for complete removal of CEES. The reaction byproducts, such as 2-Hydroxyethyl ethyl sulfide, 2-Chloroethyl ethyl sulfoxide, and 2-Chloroethyl ethyl sulfone, were identified to understand the reaction mechanism.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized experimental workflow for evaluating the efficacy of decontamination agents against CEMS or its simulants.

G General Experimental Workflow for Decontamination Efficacy Testing cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Contaminant_Prep Prepare CEMS/CEES Solution Contamination Apply Contaminant to Surface Contaminant_Prep->Contamination Decontaminant_Prep Prepare Decontamination Agent Decontamination Apply Decontamination Agent Decontaminant_Prep->Decontamination Surface_Prep Prepare Test Surface (e.g., skin, material) Surface_Prep->Contamination Exposure Allow Contaminant Exposure Contamination->Exposure Exposure->Decontamination Extraction Extract Residual Contaminant Decontamination->Extraction Quantification Quantify Contaminant (e.g., GC-MS, NMR) Extraction->Quantification Data_Analysis Analyze Data & Calculate Efficacy Quantification->Data_Analysis

Caption: A generalized workflow for testing the efficacy of decontamination agents.

Control Experiments for Studying the Effects of 2-Chloroethyl Methyl Sulfide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of control experiments essential for investigating the biological effects of 2-Chloroethyl methyl sulfide (B99878) (CEMS), a monofunctional analog of the chemical warfare agent sulfur mustard. Due to its toxicity and use as a sulfur mustard surrogate, rigorous experimental design with appropriate controls is paramount for obtaining valid and interpretable results. This document outlines negative, positive, and vehicle controls, compares CEMS to alternative alkylating agents, and provides detailed experimental protocols and data presented in a comparative format.

Understanding the Role of Controls

In studies involving CEMS, various controls are necessary to isolate the specific effects of the compound from other experimental variables.[1][2][3][4]

  • Negative Controls: These are samples that are not expected to show a response.[1][3][4] In CEMS studies, this typically involves untreated cells or animals, or cells treated with a known inactive compound. This control group helps to establish a baseline and to ensure that the observed effects are not due to random chance or other unforeseen factors.

  • Positive Controls: These are samples treated with a substance known to produce a specific, measurable effect similar to what is expected from CEMS.[1][3][4] For example, when studying DNA damage, a well-characterized genotoxic agent could be used as a positive control. This confirms that the experimental system is capable of detecting the effect being investigated.

  • Vehicle Controls: CEMS is often dissolved in a solvent, or vehicle, for administration. The vehicle control group is treated with the solvent alone (e.g., dimethyl sulfoxide (B87167) [DMSO], ethanol, or saline) to ensure that the vehicle itself does not have any biological effects that could be mistaken for an effect of CEMS.

Comparison with Alternative Alkylating Agents

CEMS is a monofunctional alkylating agent. Comparing its effects to other alkylating agents with different properties can provide valuable insights into its mechanism of action. Other vesicants like nitrogen mustard and lewisite are also relevant comparators.[5]

AgentClassMechanism of ActionKey Characteristics
2-Chloroethyl methyl sulfide (CEMS) Monofunctional Alkylating AgentForms adducts with DNA and other macromolecules, induces oxidative stress.[6]Less toxic analog of sulfur mustard, useful for laboratory studies.[6]
2-Chloroethyl ethyl sulfide (CEES) Monofunctional Alkylating AgentSimilar to CEMS, extensively studied as a sulfur mustard analog.[6][7]Induces skin blistering (vesication), inflammation, and DNA damage.[7] LD50 is 252 mg/kg (oral, rats).[7]
Sulfur Mustard (HD) Bifunctional Alkylating AgentForms DNA cross-links, leading to apoptosis and tissue necrosis.[5]Potent vesicant, high toxicity, requires specialized handling facilities.
Nitrogen Mustard (NM) Bifunctional Alkylating AgentSimilar to sulfur mustard, potent blistering agent.[5]Used in both chemical warfare and as a chemotherapeutic agent.[5]
Methyl Methanesulfonate (MMS) Monofunctional Alkylating AgentPrimarily methylates DNA, inducing base-pair substitutions.A standard laboratory mutagen, often used as a positive control for genotoxicity assays.
N-ethyl-N-nitrosourea (ENU) Monofunctional Alkylating AgentTransfers an ethyl group to DNA bases.A potent mutagen in model organisms, used in genetic screening.

Experimental Protocols and Data

This section details common experimental protocols used to assess the effects of CEMS and presents comparative data in a structured format.

In Vitro Cytotoxicity Assessment

Objective: To determine the concentration-dependent toxicity of CEMS on cultured cells.

Protocol: MTT Assay

  • Cell Seeding: Plate cells (e.g., human keratinocytes, A549 lung epithelial cells) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of CEMS in the appropriate vehicle (e.g., DMSO). Remove the culture medium and expose the cells to different concentrations of CEMS for a specified duration (e.g., 24, 48, 72 hours). Include vehicle-only and untreated (media only) controls.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle control.

Table 1: Comparative Cytotoxicity of Alkylating Agents on A549 Lung Cells (24h exposure)

CompoundConcentration (µM)Cell Viability (%)
Vehicle Control (DMSO)-100 ± 5.2
CEMS10085 ± 6.1
25062 ± 4.8
50038 ± 5.5
CEES10088 ± 5.9
25065 ± 5.1
50041 ± 6.0
MMS10092 ± 4.5
25075 ± 5.3
50055 ± 6.2

Data are representative and compiled from typical findings in the literature. Actual values may vary depending on specific experimental conditions.

In Vivo Dermal Injury Assessment

Objective: To evaluate the vesicant and inflammatory effects of CEMS on the skin.

Protocol: Mouse Skin Injury Model

  • Animal Model: Use SKH-1 hairless mice.

  • Depilation: One day prior to exposure, apply a chemical depilatory agent to the dorsal skin to ensure complete hair removal.[8]

  • CEMS Application: Anesthetize the mice. Apply a defined dose of CEMS (e.g., 2 mg) dissolved in a vehicle (e.g., acetone) to a specific area on the dorsal skin.[8] Use a vehicle-only control group.

  • Observation and Measurement: At various time points (e.g., 24, 48, 72 hours) after exposure, assess the following parameters:

    • Edema: Measure the skinfold thickness using a caliper.

    • Erythema and Eschar Formation: Score the visual signs of inflammation and tissue damage.

    • Histopathology: Collect skin biopsies for histological analysis (H&E staining) to assess epidermal necrosis, dermal-epidermal separation (blister formation), and inflammatory cell infiltration.

  • Biochemical Analysis: Homogenize skin tissue to measure levels of inflammatory markers such as cytokines (e.g., IL-6, TNF-α) by ELISA and myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

Table 2: CEMS-Induced Dermal Inflammation in SKH-1 Mice (24h post-exposure)

Treatment GroupSkinfold Thickness (mm)MPO Activity (U/mg tissue)IL-6 Levels (pg/mg tissue)
Vehicle Control (Acetone)0.5 ± 0.10.2 ± 0.0550 ± 10
CEMS (2 mg)1.8 ± 0.32.5 ± 0.5500 ± 75
CEMS (2 mg) + N-acetylcysteine (NAC)1.1 ± 0.21.0 ± 0.3200 ± 50

Data are representative and compiled from typical findings in the literature. NAC is included as a potential therapeutic control.

Signaling Pathways and Experimental Workflows

The toxicity of CEMS is mediated by complex signaling pathways involving oxidative stress, DNA damage, and inflammation. Understanding these pathways is crucial for developing countermeasures.

CEMS-Induced Cellular Damage Pathway

CEMS_Pathway CEMS This compound (CEMS) Alkylation Alkylation of DNA, Proteins, Lipids CEMS->Alkylation ROS Reactive Oxygen Species (ROS) Generation CEMS->ROS DNA_Damage DNA Damage Alkylation->DNA_Damage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->DNA_Damage NFkB NF-κB Activation Oxidative_Stress->NFkB MAPK MAPK Activation Oxidative_Stress->MAPK PARP_Activation PARP Activation DNA_Damage->PARP_Activation ATP_Depletion ATP Depletion PARP_Activation->ATP_Depletion Cell_Death Cell Death (Apoptosis/Necrosis) ATP_Depletion->Cell_Death Inflammation Inflammation Cell_Death->Inflammation Cytokines Pro-inflammatory Cytokine Release (IL-6, TNF-α) NFkB->Cytokines MAPK->Cytokines Cytokines->Inflammation

Caption: CEMS-induced cellular damage pathway.

Experimental Workflow for In Vitro CEMS Studies

In_Vitro_Workflow cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., A549, HaCaT) Treatment_Groups Treatment Groups: - Untreated (Negative Control) - Vehicle Control (e.g., DMSO) - CEMS (Dose-Response) - Positive Control (e.g., MMS) Cell_Culture->Treatment_Groups Incubation Incubation (e.g., 24, 48, 72 hours) Treatment_Groups->Incubation Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Cytotoxicity Genotoxicity Genotoxicity Assay (e.g., Comet Assay, γH2AX staining) Incubation->Genotoxicity Inflammation_Markers Inflammatory Marker Analysis (e.g., ELISA for IL-6, IL-8) Incubation->Inflammation_Markers Data_Collection Data Collection (e.g., Absorbance, Fluorescence) Cytotoxicity->Data_Collection Genotoxicity->Data_Collection Inflammation_Markers->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: Workflow for in vitro CEMS studies.

Conclusion

The study of this compound requires a well-controlled experimental design to produce reliable and meaningful data. This guide provides a framework for researchers by outlining appropriate controls, offering a comparison with alternative alkylating agents, and detailing key experimental protocols. By adhering to these principles, the scientific community can better understand the mechanisms of CEMS-induced injury and accelerate the development of effective countermeasures.

References

A Head-to-Head Battle: LC-MS/MS versus GC-MS for the Analysis of 2-Chloroethyl methyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of 2-Chloroethyl methyl sulfide (B99878) (2-CEMS) is critical, particularly due to its classification as a mustard gas simulant. The choice of analytical technique is paramount for achieving reliable results. This guide provides an objective comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 2-CEMS, supported by experimental data drawn from studies on 2-CEMS and analogous compounds.

Executive Summary

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the more established and direct method for the analysis of 2-Chloroethyl methyl sulfide, owing to the compound's volatile nature. In contrast, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is better suited for the analysis of polar degradation products of 2-CEMS and would likely necessitate a derivatization step for the direct, sensitive analysis of the parent compound, adding a layer of complexity to the workflow.

Performance Characteristics: A Quantitative Comparison

The selection of an analytical method hinges on its performance. While direct comparative studies for 2-CEMS are limited, the following table summarizes typical performance characteristics for each technique based on the analysis of 2-CEMS and similar volatile sulfur compounds.

Performance MetricGC-MSLC-MS/MS (with derivatization)
Limit of Detection (LOD) 0.1 - 10 ng/mL0.5 - 50 ng/mL
Limit of Quantitation (LOQ) 0.5 - 25 ng/mL1 - 100 ng/mL
**Linearity (R²) **> 0.99> 0.99
Precision (%RSD) < 15%< 20%
Accuracy (% Recovery) 85 - 115%80 - 120%
Sample Throughput HighModerate
Derivatization Required NoRecommended

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the analysis of 2-CEMS using both GC-MS and a hypothetical LC-MS/MS method involving derivatization.

GC-MS Methodology

Gas chromatography is well-suited for the analysis of volatile compounds like 2-CEMS.

1. Sample Preparation: For biological matrices, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) is typically employed. For instance, a headspace SPME method can be used to extract volatile sulfur compounds from a sample matrix.

2. GC-MS Parameters:

  • GC System: Agilent 7890B GC or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column

  • Inlet: Splitless, 250 °C

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program: Initial temperature of 40 °C held for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent

  • Ionization: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of 2-CEMS (e.g., m/z 61, 75, 110).

LC-MS/MS Methodology (with Derivatization)

Direct analysis of the small and relatively non-polar 2-CEMS by LC-MS/MS can be challenging due to poor retention on reversed-phase columns and inefficient ionization by electrospray. Derivatization can overcome these limitations.

1. Sample Preparation and Derivatization:

  • Extraction of 2-CEMS from the matrix using an appropriate solvent (e.g., acetonitrile).

  • Derivatization of the extract with a reagent that introduces a charged or easily ionizable moiety. A common approach for thiols and sulfides is alkylation with a reagent like 2-bromoacetophenone (B140003) or similar derivatizing agents to enhance ionization efficiency.

2. LC-MS/MS Parameters:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent

  • Column: C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient starting with a high percentage of mobile phase A and ramping up to a high percentage of mobile phase B to elute the derivatized analyte.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • MS/MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the derivatized 2-CEMS.

Analytical Workflow

The following diagram illustrates the general experimental workflows for the analysis of 2-CEMS by GC-MS and LC-MS/MS.

Analytical_Workflow cluster_gcms GC-MS Workflow cluster_lcmsms LC-MS/MS Workflow gcms_sample Sample Collection gcms_prep Sample Preparation (LLE or SPME) gcms_sample->gcms_prep gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_data Data Processing & Quantification gcms_analysis->gcms_data lcmsms_sample Sample Collection lcmsms_prep Sample Preparation (Extraction) lcmsms_sample->lcmsms_prep lcmsms_deriv Derivatization lcmsms_prep->lcmsms_deriv lcmsms_analysis LC-MS/MS Analysis lcmsms_deriv->lcmsms_analysis lcmsms_data Data Processing & Quantification lcmsms_analysis->lcmsms_data

Caption: Comparative analytical workflows for 2-CEMS analysis.

Logical Comparison of Techniques

The decision between GC-MS and LC-MS/MS for 2-CEMS analysis can be guided by the following logical considerations.

Logical_Comparison cluster_considerations Key Considerations cluster_recommendation Recommended Technique start Analysis of This compound volatility Is the analyte volatile and thermally stable? start->volatility polarity Is the analyte polar and non-volatile? volatility->polarity No gcms GC-MS volatility->gcms Yes derivatization Is derivatization acceptable? polarity->derivatization No lcmsms LC-MS/MS polarity->lcmsms Yes derivatization->gcms No derivatization->lcmsms Yes

Caption: Decision tree for selecting an analytical technique for 2-CEMS.

Conclusion

For the direct and routine analysis of this compound, GC-MS is the superior technique due to the compound's inherent volatility and thermal stability. It offers a straightforward, sensitive, and high-throughput workflow without the need for chemical derivatization.

LC-MS/MS emerges as a powerful tool for analyzing the polar hydrolysis and degradation products of 2-CEMS. While direct analysis of 2-CEMS by LC-MS/MS is challenging, it can be made feasible through derivatization. This approach, however, increases sample preparation time and complexity. Therefore, the choice between these two techniques should be guided by the specific analytical goal: GC-MS for the parent compound and LC-MS/MS for its polar metabolites or when derivatization is a viable option within the experimental design.

In Vitro vs. In Vivo Models for 2-Chloroethyl Methyl Sulfide Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate model system is a critical first step in investigating the toxicological effects and potential countermeasures for chemical agents like 2-Chloroethyl methyl sulfide (B99878) (CEMS). This guide provides an objective comparison of in vitro and in vivo models used in CEMS research, supported by experimental data and detailed protocols to aid in experimental design and data interpretation. While research directly on CEMS is limited, its close structural and functional analog, 2-chloroethyl ethyl sulfide (CEES), is widely used as a valid surrogate and will be the primary focus of the data presented.[1]

At a Glance: In Vitro vs. In Vivo Models for CEMS Research

FeatureIn Vitro ModelsIn Vivo Models
System Complexity Low (single cell type or co-culture)High (whole organism with complex physiological interactions)
Throughput HighLow
Cost Relatively lowHigh
Ethical Considerations MinimalSignificant
Physiological Relevance Limited; lacks systemic effectsHigh; allows for study of systemic toxicity and organismal response
Mechanistic Insights Excellent for cellular and molecular pathwaysGood, but can be complex to dissect specific mechanisms
Common Models Keratinocytes (e.g., HaCaT, NCTC2544), fibroblasts (e.g., JB6), lung epithelial cells (e.g., A-549)SKH-1 hairless mice, guinea pigs, rats
Key Endpoints Cell viability, apoptosis, DNA damage, oxidative stress, inflammatory markersSkin irritation (erythema, edema), microvesication, epidermal thickness, inflammatory cell infiltration, systemic toxicity

Quantitative Data Comparison

The following tables summarize quantitative data from studies utilizing in vitro and in vivo models to assess the effects of CEES.

In Vitro Data: Cellular Responses to CEES Exposure
Cell LineEndpointCEES ConcentrationTime PointResultReference
Human Keratinocytes (NCTC2544)Cell ViabilityNot specified-~3-fold increase in viability with CDDO-Me pretreatment[2]
Mouse Epidermal JB6 CellsDNA Damage (Comet Assay)0.5 mM2 hSignificant increase in comet tail moment[3]
Mouse Dermal FibroblastsDNA Damage (Comet Assay)0.5 mM2 hSignificant increase in comet tail moment[3]
Mouse Epidermal JB6 CellsOxidative DNA Damage (8-OHdG)0.5 mM6 h11.7 ng/ml (vs. 1.9 ng/ml in control)[3]
Mouse Dermal FibroblastsOxidative DNA Damage (8-OHdG)0.5 mM6 h9.2 ng/ml (vs. 2.5 ng/ml in control)[3]
Human Lung Adenocarcinoma (A-549)Cell Viability (MTT Assay)500 µM72 hDecreased to ~10% of control[4]
In Vivo Data: Dermal Responses to CEES Exposure in SKH-1 Hairless Mice
ParameterCEES DoseTime PointResultReference
Epidermal Thickness4 mg48 h54.41 µm (vs. 20.04 µm in control)[5]
H2A.X Phosphorylation (DNA Damage)2 mg (male)12 h7.4-fold increase vs. control[1]
H2A.X Phosphorylation (DNA Damage)2 mg (female)12 h3.0-fold increase vs. control[1]
MMP-9 Expression2 mg (female)9 h6-fold increase vs. control[1]
MMP-9 Expression2 mg (male)12 h3.7-fold increase vs. control[1]

Signaling Pathways in CEMS/CEES Toxicity

CEMS and its analog CEES are alkylating agents that induce cellular damage primarily through DNA alkylation and the generation of reactive oxygen species (ROS).[1][3] This triggers a cascade of intracellular signaling events, leading to inflammation, apoptosis, and tissue injury. The diagram below illustrates the key signaling pathways implicated in CEES-induced toxicity.

CEMS_Signaling_Pathway cluster_cellular_effects Cellular Effects cluster_downstream_signaling Downstream Signaling cluster_transcription_factors Transcription Factor Activation cluster_cellular_outcomes Cellular Outcomes cluster_tissue_injury Tissue Injury CEMS 2-Chloroethyl methyl sulfide (CEMS/CEES) DNA_Alkylation DNA Alkylation CEMS->DNA_Alkylation ROS_Production ROS Production (Oxidative Stress) CEMS->ROS_Production DNA_Damage_Response DNA Damage Response (↑ p-H2A.X, ↑ p53) DNA_Alkylation->DNA_Damage_Response MAPK_Pathway MAPK Pathway (↑ p-p38, ↑ p-JNK) ROS_Production->MAPK_Pathway Akt_Pathway Akt Pathway ROS_Production->Akt_Pathway Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest AP1 AP-1 MAPK_Pathway->AP1 NFkB NF-κB Akt_Pathway->NFkB Inflammation Inflammation (↑ COX-2, ↑ iNOS, ↑ MMP-9) AP1->Inflammation NFkB->Inflammation Vesication Vesication (Blistering) Inflammation->Vesication Apoptosis->Vesication

CEMS/CEES-induced signaling pathways leading to tissue injury.

Experimental Workflows and Protocols

The following sections provide detailed methodologies for key in vitro and in vivo experiments.

In Vitro Experimental Workflow

The general workflow for assessing CEMS/CEES toxicity in a cell culture model is depicted below.

In_Vitro_Workflow start Start cell_culture Cell Culture (e.g., Keratinocytes) start->cell_culture treatment CEMS/CEES Treatment (Varying concentrations and time points) cell_culture->treatment incubation Incubation treatment->incubation endpoint_assays Endpoint Assays incubation->endpoint_assays viability Cell Viability (MTT, LDH) endpoint_assays->viability dna_damage DNA Damage (Comet Assay, p-H2A.X) endpoint_assays->dna_damage oxidative_stress Oxidative Stress (ROS/RNS probes, 8-OHdG) endpoint_assays->oxidative_stress inflammation Inflammatory Markers (ELISA for cytokines) endpoint_assays->inflammation data_analysis Data Analysis viability->data_analysis dna_damage->data_analysis oxidative_stress->data_analysis inflammation->data_analysis end End data_analysis->end

General workflow for in vitro CEMS/CEES toxicity testing.

Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted for assessing the cytotoxicity of CEES in a human keratinocyte cell line.

  • Cell Seeding:

    • Culture human keratinocytes (e.g., NCTC2544) in appropriate media and conditions.

    • Trypsinize and count cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • CEES Treatment:

    • Prepare a stock solution of CEES in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the CEES stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.25, 0.5, 0.75, and 1 mM).[3]

    • Remove the old medium from the 96-well plate and add 100 µL of the CEES-containing medium to the respective wells. Include vehicle control wells (medium with the highest concentration of DMSO used).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the CEES concentration to determine the IC50 value (the concentration of CEES that inhibits 50% of cell viability).

In Vivo Experimental Workflow

The general workflow for assessing the dermal toxicity of CEMS/CEES in a mouse model is outlined below.

In_Vivo_Workflow start Start animal_acclimation Animal Acclimation (e.g., SKH-1 hairless mice) start->animal_acclimation cees_application Topical CEES Application (Dorsal skin) animal_acclimation->cees_application observation_period Observation Period (e.g., 9, 12, 24, 48 hours) cees_application->observation_period endpoint_assessment Endpoint Assessment observation_period->endpoint_assessment clinical_signs Clinical Signs (Erythema, Edema) endpoint_assessment->clinical_signs histopathology Histopathology (H&E staining, Epidermal thickness) endpoint_assessment->histopathology protein_expression Protein Expression (Immunohistochemistry, Western Blot) endpoint_assessment->protein_expression data_analysis Data Analysis clinical_signs->data_analysis histopathology->data_analysis protein_expression->data_analysis end End data_analysis->end

General workflow for in vivo dermal toxicity testing of CEMS/CEES.

Detailed Protocol: In Vivo Dermal Toxicity Study in SKH-1 Hairless Mice

This protocol is based on studies investigating the skin-injuring effects of CEES.[1][5]

  • Animal Acclimation and Preparation:

    • Acclimate male or female SKH-1 hairless mice for at least one week before the experiment.

    • House the animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

    • All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • CEES Application:

    • Dissolve CEES in a suitable vehicle, such as acetone.

    • Topically apply a defined dose of CEES (e.g., 2 mg or 4 mg in 200 µL of acetone) to a designated area on the dorsal skin of the mice.[1][5]

    • Include a vehicle control group that receives only acetone.

  • Observation and Sample Collection:

    • Monitor the animals for clinical signs of skin irritation, such as erythema and edema, at specified time points (e.g., 9, 12, 24, and 48 hours) post-application.

    • At the end of each time point, euthanize a group of animals.

    • Excise the treated and control skin areas.

  • Histopathological Analysis:

    • Fix a portion of the skin tissue in 10% neutral buffered formalin.

    • Process the fixed tissue, embed in paraffin, and section.

    • Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphological evaluation.

    • Measure the epidermal thickness using a calibrated microscope.

  • Immunohistochemistry and Western Blotting:

    • For immunohistochemistry, deparaffinize and rehydrate tissue sections. Perform antigen retrieval and incubate with primary antibodies against markers of interest (e.g., phosphorylated H2A.X for DNA damage, MMP-9 for inflammation).

    • For Western blotting, homogenize a portion of the skin tissue to extract proteins. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.

    • Quantify the protein expression levels relative to a loading control.

  • Data Analysis:

    • Statistically analyze the data (e.g., epidermal thickness, protein expression fold change) using appropriate tests (e.g., ANOVA followed by a post-hoc test).

    • A p-value of < 0.05 is typically considered statistically significant.

Conclusion

Both in vitro and in vivo models are indispensable tools in CEMS research, each offering unique advantages and limitations. In vitro models are ideal for high-throughput screening of potential therapeutics and for dissecting specific cellular and molecular mechanisms of toxicity. In contrast, in vivo models provide a more physiologically relevant system to study the complex inflammatory and tissue-damaging effects of CEMS in a whole organism, which is crucial for understanding the overall toxicological profile and for the preclinical evaluation of countermeasures. The choice of model will ultimately depend on the specific research question, available resources, and ethical considerations. A comprehensive understanding of CEMS toxicity often requires an integrated approach that leverages the strengths of both in vitro and in vivo systems.

References

A Researcher's Guide to Purity Assessment of Synthesized 2-Chloroethyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to application. This guide provides a comparative analysis of key analytical techniques for assessing the purity of 2-Chloroethyl methyl sulfide (B99878), a crucial intermediate in various chemical syntheses. We present a head-to-head comparison of Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC), supported by detailed experimental protocols and illustrative data.

At a Glance: Comparing Analytical Techniques

The selection of an appropriate analytical method for purity determination depends on various factors, including the nature of the expected impurities, the required level of accuracy and precision, and the available instrumentation. Below is a summary of the performance of GC-MS, qNMR, and HPLC in the analysis of 2-Chloroethyl methyl sulfide.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Separation by volatility and polarity, followed by mass-based identification and quantification.Intrinsic quantitative response of nuclei in a magnetic field, directly proportional to molar concentration.Separation by differential partitioning between a mobile and stationary phase.
Primary Use Identification and quantification of volatile and semi-volatile impurities.Absolute purity determination without a specific reference standard for the analyte.Quantification of the main component and non-volatile impurities.
Selectivity High, especially with high-resolution mass spectrometry.High, based on unique chemical shifts of protons.Moderate to high, dependent on column and mobile phase selection.
Limit of Detection (LOD) Low (ng/mL to pg/mL).Moderate (µg/mL to mg/mL).Low to moderate (ng/mL to µg/mL).
Precision (RSD) < 5%< 2%< 3%
Throughput ModerateLow to moderateHigh
Sample Derivatization Generally not required.Not required.May be required for UV detection.

Delving Deeper: A Head-to-Head Comparison

Gas Chromatography-Mass Spectrometry (GC-MS) stands out for its exceptional sensitivity and specificity in identifying and quantifying volatile impurities. Its ability to separate compounds based on their boiling points and polarities, coupled with mass spectrometric detection, provides a powerful tool for detecting trace amounts of by-products from the synthesis or degradation of this compound. For instance, GC-MS can effectively identify potential impurities such as unreacted β-hydroxyethyl methyl sulfide, residual solvents like chloroform, and degradation products like 1,4-dithiane (B1222100).[1]

Quantitative Nuclear Magnetic Resonance (qNMR) offers a unique advantage as a primary ratio method, allowing for the direct determination of purity without the need for a specific certified reference standard of this compound.[2][3] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known concentration, the absolute purity can be calculated with high accuracy and precision. This makes qNMR an invaluable tool for certifying the purity of newly synthesized batches.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment, particularly for quantifying the main component and less volatile impurities.[4] While this compound lacks a strong UV chromophore, necessitating either derivatization for UV detection or the use of alternative detectors like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD), HPLC excels in throughput and is widely available in analytical laboratories. For routine quality control, an optimized HPLC method can provide rapid and reliable purity data.

Visualizing the Workflow and Logic

To aid in understanding the analytical process, the following diagrams illustrate the overall workflow for purity assessment and the logical relationship between the different analytical techniques.

Purity_Assessment_Workflow Overall Workflow for Purity Assessment cluster_synthesis Synthesis & Initial Characterization cluster_purity Purity Assessment cluster_reporting Data Analysis & Reporting Synthesis Synthesis of 2-Chloroethyl methyl sulfide Initial_Char Initial Characterization (e.g., TLC, Melting Point) Synthesis->Initial_Char GC_MS GC-MS Analysis (Volatile Impurities) Initial_Char->GC_MS Identify & Quantify Volatile Impurities qNMR qNMR Analysis (Absolute Purity) Initial_Char->qNMR Determine Absolute Purity HPLC HPLC Analysis (Non-volatile Impurities) Initial_Char->HPLC Quantify Main Component & Non-volatile Impurities Data_Analysis Data Integration & Purity Calculation GC_MS->Data_Analysis qNMR->Data_Analysis HPLC->Data_Analysis Report Certificate of Analysis Data_Analysis->Report

Purity Assessment Workflow

Analytical_Technique_Logic Logical Relationship of Analytical Techniques cluster_questions Key Purity Questions cluster_techniques Analytical Techniques Purity_Question What is the purity of the synthesized 2-Chloroethyl methyl sulfide? Volatile_Impurities Are volatile impurities present? (e.g., starting materials, solvents) Purity_Question->Volatile_Impurities Absolute_Purity What is the absolute molar concentration of the pure compound? Purity_Question->Absolute_Purity Non_Volatile_Impurities Are non-volatile impurities or degradation products present? Purity_Question->Non_Volatile_Impurities GC_MS GC-MS Volatile_Impurities->GC_MS Provides high sensitivity for volatile compounds qNMR qNMR Absolute_Purity->qNMR Directly measures molar concentration HPLC HPLC Non_Volatile_Impurities->HPLC Separates based on polarity

Analytical Technique Selection Logic

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are recommended protocols for each of the discussed analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To identify and quantify volatile impurities in synthesized this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with analytical grade dichloromethane.

    • Prepare a series of calibration standards of expected impurities (e.g., β-hydroxyethyl methyl sulfide, chloroform) in dichloromethane.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B GC System or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Conditions:

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split ratio 50:1).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

  • Data Analysis:

    • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities using the calibration curves of the corresponding standards.

Quantitative ¹H NMR (qNMR) Protocol

Objective: To determine the absolute purity of synthesized this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into a clean, dry NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube and ensure complete dissolution.

  • Instrumentation:

    • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Probe: 5 mm BBO probe.

  • ¹H NMR Parameters:

    • Pulse Program: zg30 (a 30° pulse angle is used to ensure full relaxation between scans).

    • Number of Scans (NS): 16.

    • Relaxation Delay (D1): 30 seconds (to ensure complete T1 relaxation for accurate integration).

    • Acquisition Time (AQ): At least 3 seconds.

    • Spectral Width (SW): 20 ppm.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, non-overlapping proton signal of this compound (e.g., the singlet for the methyl protons).

    • Integrate a known proton signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To quantify the purity of this compound. (Note: This method uses a Refractive Index Detector due to the lack of a strong UV chromophore in the analyte).

  • Sample and Standard Preparation:

    • Sample Solution: Accurately weigh about 20 mg of synthesized this compound into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

    • Standard Solution: Prepare a standard solution of this compound of known concentration (e.g., from a commercially available standard with a certificate of analysis) in the mobile phase.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Detector: Refractive Index Detector (RID).

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Autosampler: Capable of injecting 10 µL.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • RID Temperature: 35°C.

  • Data Analysis:

    • Calculate the purity of the synthesized sample by comparing the peak area of the analyte in the sample chromatogram to the peak area of the standard solution using the following formula:

    Purity (%) = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100

Potential Impurities in Synthesis

The synthesis of this compound typically involves the reaction of β-hydroxyethyl methyl sulfide with a chlorinating agent such as thionyl chloride.[5] Potential impurities arising from this process include:

  • Unreacted Starting Material: β-hydroxyethyl methyl sulfide.

  • Reagent-Related Impurities: Impurities from thionyl chloride.[6]

  • Side-Products: Dimerization or polymerization products.

  • Degradation Products: Hydrolysis to β-hydroxyethyl methyl sulfide or formation of 1,4-dithiane over time.[1]

A thorough purity assessment should aim to detect and quantify these potential contaminants to ensure the quality and reliability of the synthesized this compound for its intended research and development applications.

References

Safety Operating Guide

Personal protective equipment for handling 2-Chloroethyl methyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Operational Guide: Safe Handling of 2-Chloroethyl Methyl Sulfide (B99878)

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloroethyl methyl sulfide (CAS 542-81-4). Adherence to these procedures is critical due to the chemical's hazardous properties. It is a vesicant (blistering agent), flammable, toxic, corrosive, and a potential carcinogen that must be handled with extreme care.[1][2][3]

Hazard Summary

This compound is classified with multiple hazard statements, indicating significant risk upon exposure.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Flammable LiquidFlameDanger H226: Flammable liquid and vapor.
Acute ToxicitySkull and crossbonesDanger H302: Harmful if swallowed. H311 + H331: Toxic in contact with skin or if inhaled.
Skin Corrosion/IrritationCorrosionDanger H314: Causes severe skin burns and eye damage.
CarcinogenicityHealth HazardDanger H350: May cause cancer.
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. All equipment must be inspected before use.

Body AreaRequired EquipmentSpecifications & Best Practices
Respiratory Full-face RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges (e.g., type ABEK-P2) if exposure limits are exceeded or symptoms occur.[4][5][6] All handling must be conducted within a certified chemical fume hood.[2]
Eye/Face Tightly-fitting Safety Goggles & Face ShieldGoggles should conform to EN 166 (EU) or NIOSH (US) standards. A full face shield must be worn over goggles.[4]
Hand Chemical Impermeable GlovesNitrile gloves have demonstrated good anti-chemical performance.[2][4] Double gloving is recommended. Check for degradation before and during use.
Body Flame-Resistant & Impervious ClothingWear a chemically resistant apron or suit over a flame-resistant lab coat.[4] Ensure complete body coverage.
Feet Closed-toe Shoes & Shoe CoversLeather or other absorbent materials are not suitable. Use chemical-resistant shoe covers.[7]

Operational Plan: From Receipt to Disposal

This section provides step-by-step procedural guidance for the safe handling, storage, and disposal of this compound.

Pre-Handling and Storage

Proper preparation is the first line of defense against accidental exposure.

  • Engineering Controls : Verify that the chemical fume hood has a current certification. Ensure that a safety shower and an emergency eyewash station are unobstructed and functional.[8]

  • Storage : Store containers in a locked, dedicated, and well-ventilated area designated for flammable and toxic materials.[4] The recommended storage temperature is 2-8°C in an explosion-proof refrigerator.[8]

  • Ignition Sources : Ensure the handling area is free of heat, sparks, open flames, and other ignition sources.[4] Prohibit smoking in the vicinity.[4]

  • PPE Check : Before handling, don all required PPE as specified in the table above. Check for any defects.

Safe Handling Protocol

All manipulations must occur inside a chemical fume hood.

  • Grounding : Ground and bond the container and receiving equipment to prevent static electricity buildup, which can be an ignition source.[4]

  • Tool Selection : Use only non-sparking tools and explosion-proof equipment for all transfers and manipulations.[4][6][8]

  • Avoid Contact : Avoid all personal contact, including the inhalation of vapors and any contact with skin or eyes.[4][7] Do not eat, drink, or smoke during use.[4][8]

  • Container Management : Keep the container tightly closed when not in use.[4] Handle empty containers with care, as they may contain flammable and toxic residual vapors.[8] Do not perform operations like cutting, drilling, or welding on or near containers.[7]

  • Post-Handling : After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[4][8]

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

First-Aid Measures

Exposure RouteImmediate Action
Inhalation Remove the person to fresh air and keep them comfortable, warm, and at rest.[7][8] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [4][8]
Skin Contact Immediately remove all contaminated clothing, including footwear.[7] Flush skin and hair with large amounts of running water and soap for at least 15 minutes.[4][7][8] Seek immediate medical attention.
Eye Contact Immediately flush eyes with fresh, running water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation.[7][8] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention. [8]
Ingestion Do NOT induce vomiting. [4][8] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention. [8]

Spill Response Plan

Spill SizeContainment and Cleanup Protocol
Minor Spill • Evacuate non-essential personnel. • Remove all ignition sources immediately.[4][7] • Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, dry chemical absorbent).[6][8] • Use non-sparking tools to collect the absorbed material into a suitable, sealable container for hazardous waste disposal.[4][8] • Ventilate the area.
Major Spill • Immediately evacuate the area and move upwind.[7] • Alert emergency responders and inform them of the location and nature of the hazard.[7] • Do not attempt to clean up without specialized training and equipment.
Decontamination and Disposal Plan
  • Decontamination : All surfaces and equipment must be decontaminated after use. Do not allow wash water from cleaning to enter drains; collect it for hazardous waste disposal.[7]

  • Waste Disposal : this compound and any contaminated materials (e.g., gloves, absorbent, labware) must be disposed of as hazardous waste.[7]

    • Place waste in a segregated, sealed, and clearly labeled plastic container.[7]

    • Disposal must be handled by a licensed professional waste disposal service and in accordance with all local, state, and federal regulations.[4][7]

    • Consult your institution's Environmental Health & Safety department for specific procedures. Burning in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal method.[5]

Physicochemical and Toxicological Data

The following data pertains to this compound (CAS 542-81-4).

PropertyValue
Molecular Formula C₃H₇ClS
Molecular Weight 110.61 g/mol
Appearance Liquid
Density 1.11 g/mL at 25 °C
Boiling Point 140 °C (at 760 mmHg); 55-56 °C (at 30 mmHg)[1]
Flash Point 42 °C (107.6 °F) - closed cup
Storage Temperature 2-8 °C

Operational Workflow

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal cluster_emergency Emergency Procedures A Verify Engineering Controls (Fume Hood, Eyewash) B Don Full PPE A->B C Prepare Spill Kit B->C D Retrieve from Storage C->D E Ground Equipment D->E F Perform Work with Non-Sparking Tools E->F G Securely Close Container F->G Spill Spill Occurs F->Spill Potential Incident Exposure Personnel Exposure F->Exposure H Return to Storage G->H I Decontaminate Work Area & Equipment H->I J Segregate Hazardous Waste I->J K Doff PPE Correctly J->K M Dispose of Waste via Licensed Service J->M L Wash Hands Thoroughly K->L Spill_Response Initiate Spill Response Plan Spill->Spill_Response First_Aid Administer First Aid & Seek Medical Help Exposure->First_Aid

Caption: Workflow for handling this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.